molecular formula C9H10N2O B13756376 1-(1H-Benzo[d]imidazol-1-yl)ethanol

1-(1H-Benzo[d]imidazol-1-yl)ethanol

Cat. No.: B13756376
M. Wt: 162.19 g/mol
InChI Key: IDBKSROOXUIRLH-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazol-1-yl)ethanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-Benzo[d]imidazol-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-Benzo[d]imidazol-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-(benzimidazol-1-yl)ethanol

InChI

InChI=1S/C9H10N2O/c1-7(12)11-6-10-8-4-2-3-5-9(8)11/h2-7,12H,1H3

InChI Key

IDBKSROOXUIRLH-UHFFFAOYSA-N

Canonical SMILES

CC(N1C=NC2=CC=CC=C21)O

Origin of Product

United States

Foundational & Exploratory

Regioisomeric Divergence in Benzimidazole Scaffolds: A Technical Guide to 1-(1H-Benzo[d]imidazol-1-yl)ethanol vs. 1-(1H-benzo[d]imidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and advanced organic synthesis, the benzimidazole ring serves as a privileged, multi-target scaffold[1]. However, the exact regiochemistry of its substituents dictates the molecule's thermodynamic stability, physicochemical profile, and pharmacological viability. This whitepaper provides an in-depth technical analysis of two specific regioisomers: 1-(1H-Benzo[d]imidazol-1-yl)ethanol (the N1-isomer) and 1-(1H-benzo[d]imidazol-2-yl)ethanol (the C2-isomer).

While both molecules share the exact same molecular weight and functional groups, shifting a 1-hydroxyethyl moiety from the N1 nitrogen to the C2 carbon fundamentally alters the molecule from a highly labile, reversible hemiaminal into a robust, drug-ready secondary alcohol.

Structural and Electronic Profiling

The core difference between these isomers lies in their connectivity and the resulting electronic behavior of the imidazole ring.

  • 1-(1H-Benzo[d]imidazol-1-yl)ethanol (N1-Isomer) : The 1-hydroxyethyl group is covalently bonded to the N1 atom, forming an N-hemiaminal linkage (C-N-C-O). Because the N1 position is substituted, the molecule is "locked" and cannot undergo the characteristic N1 ⇌ N3 proton tautomerism of benzimidazoles. Furthermore, the loss of the N-H group eliminates its ability to act as a hydrogen bond donor at the ring, significantly increasing the molecule's lipophilicity[1].

  • 1-(1H-benzo[d]imidazol-2-yl)ethanol (C2-Isomer) : The 1-hydroxyethyl group is bonded to the C2 carbon, forming a stable sp2-sp3 carbon-carbon bond[2]. The N1 position remains unsubstituted (1H), allowing for rapid proton exchange between the two nitrogen atoms. This isomer retains a potent hydrogen bond donor/acceptor profile, crucial for interacting with target proteins such as kinase hinge regions[3].

IsomerComparison cluster_N1 1-(1H-Benzo[d]imidazol-1-yl)ethanol cluster_C2 1-(1H-benzo[d]imidazol-2-yl)ethanol N1 N1-Substituted (Hemiaminal) N1_Taut No Tautomerism (Fixed Double Bond) N1->N1_Taut N1_HB H-Bond Acceptor Only (Lacks N-H) N1_Taut->N1_HB C2 C2-Substituted (Secondary Alcohol) C2_Taut N1 ⇌ N3 Tautomerism (Proton Exchange) C2->C2_Taut C2_HB H-Bond Donor & Acceptor (Retains N-H & O-H) C2_Taut->C2_HB

Fig 1: Structural and electronic divergence between N1 and C2 benzimidazole isomers.

Thermodynamic Stability & Causality in Reactivity

Understanding the causality behind the stability of these two isomers is critical for assay development and formulation.

The N1-Isomer (Hemiaminal Instability): N-hemiaminals are thermodynamically sensitive. In aqueous media—especially under acidic or basic stress—the C-N bond undergoes reversible cleavage, releasing free benzimidazole and acetaldehyde. In a high-throughput screening (HTS) environment, this isomer acts as a liability, often resulting in false positives due to degradation products rather than the intact molecule.

The C2-Isomer (C-C Bond Integrity): The C2-isomer features a robust carbon-carbon bond. The condensation that forms this bond creates a deep thermodynamic sink. The resulting secondary alcohol is highly stable, resistant to hydrolysis, and maintains its structural integrity across a wide pH range, making it an ideal pharmacophore[4].

Quantitative Data Summary

Property1-(1H-Benzo[d]imidazol-1-yl)ethanol (N1 Isomer)1-(1H-benzo[d]imidazol-2-yl)ethanol (C2 Isomer)
Attachment Site Nitrogen (N1)Carbon (C2)
Linkage Type C-N (Hemiaminal)C-C (Secondary Alcohol)
Thermodynamic Stability Low (Reversible hydrolysis in water)High (Stable to aqueous hydrolysis)
Tautomerism Blocked (Static structure)Active (N1 ⇌ N3 rapid exchange)
H-Bond Donor Capacity O-H onlyN-H and O-H
Primary Synthetic Route Nucleophilic addition (Base-catalyzed)Phillips condensation (Acid-catalyzed)
Pharmacophore Role Lipophilic tuning, prodrug strategiesCore binding motif, active drug component

Experimental Methodologies & Self-Validating Protocols

The synthetic divergence between these two isomers requires entirely different chemical logic. Below are field-proven, self-validating protocols for each.

Protocol A: Synthesis of 1-(1H-benzo[d]imidazol-2-yl)ethanol (C2-Isomer)

Causality: We utilize a classic Phillips condensation. By reacting o-phenylenediamine with lactic acid (2-hydroxypropanoic acid) under strongly acidic conditions, the acid catalyzes the double dehydration required to close the imidazole ring. The alpha-carbon of lactic acid (bearing the hydroxyl and methyl groups) becomes the C2 substituent[5].

  • Reagent Preparation: Combine o-phenylenediamine (1.0 eq, 10 mmol) and aqueous Lactic acid (1.2 eq, 12 mmol) in a 100 mL round-bottom flask.

  • Acidic Condensation: Add 20 mL of 4N HCl. Attach a reflux condenser and heat the mixture to 100°C for 3-4 hours. The strong acid drives the formation of the thermodynamic product.

  • Self-Validating Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly neutralize by dropwise addition of aqueous NH₄OH until the pH reaches 7-8. Validation step: The stable C2-isomer is insoluble in neutral, cold water and will violently precipitate, leaving unreacted starting materials and polar impurities in the aqueous phase.

  • Isolation: Vacuum filter the precipitate, wash with cold distilled water, and recrystallize from hot ethanol to yield pure 1-(1H-benzo[d]imidazol-2-yl)ethanol.

Protocol B: Synthesis of 1-(1H-Benzo[d]imidazol-1-yl)ethanol (N1-Isomer)

Causality: Because the target is a labile hemiaminal, we must strictly avoid heat and strong acids/bases during isolation to prevent the equilibrium from shifting back to the starting materials[6].

  • Reagent Preparation: Dissolve Benzimidazole (1.0 eq, 10 mmol) in 30 mL of anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

  • Nucleophilic Addition: Cool the flask to 0°C to prevent the evaporation of the highly volatile electrophile. Add Acetaldehyde (3.0 eq, 30 mmol) dropwise.

  • Equilibration: Stir the mixture at room temperature for 12 hours. The N1 nitrogen attacks the carbonyl carbon, establishing an equilibrium that favors the hemiaminal in aprotic, anhydrous conditions.

  • Self-Validating Isolation: Remove the DCM and excess acetaldehyde under reduced pressure at a temperature strictly not exceeding 25°C. Validation step: If heat is applied, the solid will visibly degrade and smell strongly of green apples (acetaldehyde release). Store the resulting solid immediately under inert gas at -20°C.

SynthesisWorkflow Start1 Benzimidazole + Acetaldehyde Cond1 DCM, 0°C to RT (Reversible Addition) Start1->Cond1 Prod1 1-(1H-Benzo[d]imidazol-1-yl)ethanol (N1 Isomer) Cond1->Prod1 Start2 o-Phenylenediamine + Lactic Acid Cond2 Aqueous HCl, Reflux (Phillips Condensation) Start2->Cond2 Prod2 1-(1H-benzo[d]imidazol-2-yl)ethanol (C2 Isomer) Cond2->Prod2

Fig 2: Distinct synthetic workflows for N1-hemiaminal vs. C2-alcohol derivatives.

Pharmacological Implications in Drug Development

The regioisomeric choice dictates the compound's fate in biological systems. The C2-isomer is a staple in medicinal chemistry because the C2 substitution dictates the spatial orientation of the molecule within a binding pocket, while the free N-H group engages in critical hydrogen bonding with the hinge regions of target kinases or enzyme active sites[2][3].

Conversely, the N1-isomer is rarely used as a final active pharmaceutical ingredient (API) due to its hemiaminal instability. However, N1-alkylation (forming stable C-N-C ether or alkyl linkages rather than hemiaminals) is frequently employed to modulate physicochemical properties, specifically to increase blood-brain barrier (BBB) penetration by masking the polar N-H group and reducing topological polar surface area (tPSA)[1].

References

  • Title : Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents Source : ACS Omega URL : [Link]

  • Title : C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation Source : PubMed Central (NIH) URL : [Link]

  • Title : Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy Source : PubMed Central (NIH) URL :[Link]

  • Title : Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity Source : PubMed Central (NIH) URL :[Link]

Sources

Architectural Elucidation and Synthetic Workflows of Benzimidazole-Ethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the benzimidazole scaffold serves as a privileged pharmacophore, offering exceptional versatility in drug design. As a Senior Application Scientist, I frequently encounter nomenclature ambiguities regarding its derivatives that can derail synthetic workflows. This whitepaper provides an authoritative, in-depth technical analysis of the structural isomers commonly referred to as "1-(1H-benzo[d]imidazol-1-yl)ethanol," detailing their precise Chemical Abstracts Service (CAS) registries, self-validating synthetic protocols, and their critical roles in pharmaceutical development.

Structural Topology and Nomenclature Disambiguation

In strict IUPAC nomenclature, the explicit string 1-(1H-benzo[d]imidazol-1-yl)ethanol designates a hemiaminal structure where the ethanol chain is bonded to the benzimidazole N1 position via its C1 carbon (N1-CH(OH)-CH3). However, due to the inherent thermodynamic instability of hemiaminals, this nomenclature is frequently a typographical artifact in literature, intended instead to describe its stable, commercially viable structural isomers[1].

Drug development workflows almost exclusively utilize the stable N-alkylated or C-alkylated derivatives. To maintain scientific integrity, we must differentiate these stable building blocks:

  • 2-(1H-benzo[d]imidazol-1-yl)ethanol (CAS 6340-03-0): The N-alkylated isomer, characterized by an N1 to C2' linkage.

  • 1-(1H-benzo[d]imidazol-2-yl)ethanol (CAS 19018-24-7): The C-alkylated isomer, characterized by a C2 to C1' linkage.

Physicochemical Data Summary
PropertyN-Alkylated IsomerC-Alkylated Isomer
Common Name 1-(2-Hydroxyethyl)benzimidazole2-(1-Hydroxyethyl)benzimidazole
IUPAC Nomenclature 2-(1H-benzo[d]imidazol-1-yl)ethanol1-(1H-benzo[d]imidazol-2-yl)ethanol
CAS Registry Number 6340-03-0 19018-24-7
Molecular Formula C9H10N2OC9H10N2O
Molecular Weight 162.19 g/mol 162.19 g/mol
Linkage Topology N1 to C2'C2 to C1'

Mechanistic Pathways and Synthetic Workflows

To ensure reproducibility, the following methodologies are designed as self-validating systems, incorporating specific analytical checkpoints to confirm structural integrity at the bench.

N-Alkylation: Synthesis of 2-(1H-benzo[d]imidazol-1-yl)ethanol (CAS 6340-03-0)

SynthesisPathway A Benzimidazole (Starting Material) B K2CO3 Base (Deprotonation) A->B C Benzimidazolide Anion (Nucleophile) B->C E SN2 Alkylation (80°C, DMF) C->E D 2-Chloroethanol (Electrophile) D->E F CAS: 6340-03-0 (Target Product) E->F

Figure 1: Mechanistic workflow for the SN2 N-alkylation of benzimidazole to yield CAS 6340-03-0.

Step-by-Step Protocol:

  • Initiation : Charge a flame-dried round-bottom flask with benzimidazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Deprotonation : Add Potassium Carbonate (K2CO3, 1.5 eq). Causality: K2CO3 selectively deprotonates the acidic N-H proton (pKa ~12.8), generating a highly nucleophilic benzimidazolide anion without the excessive exothermicity associated with stronger bases like NaH. Stir at 25°C for 30 minutes.

  • Electrophilic Addition : Introduce 2-chloroethanol (1.2 eq) dropwise. Causality: The chloride acts as an optimal leaving group for the SN2 displacement, while the dropwise addition prevents localized concentration spikes that could lead to polyalkylation.

  • Thermal Activation : Elevate the reaction temperature to 80°C for 12 hours under a nitrogen atmosphere. Causality: DMF solvates the potassium cation, leaving the anion highly reactive. The 80°C thermal energy overcomes the steric hindrance of the SN2 transition state.

  • Isolation : Quench with distilled water to precipitate the crude product. Extract with ethyl acetate, wash with brine to remove residual DMF, and concentrate in vacuo.

  • Self-Validating Analytics : Confirm structural integrity via 1H-NMR (DMSO-d6). A successful synthesis is validated by the disappearance of the benzimidazole N-H broad singlet (~12.5 ppm) and the emergence of two distinct triplet signals (~4.3 ppm and ~3.7 ppm) corresponding to the ethyl spacer.

C-Alkylation/Condensation: Synthesis of 1-(1H-benzo[d]imidazol-2-yl)ethanol (CAS 19018-24-7)

Step-by-Step Protocol:

  • Initiation : Combine o-phenylenediamine (1.0 eq) and lactic acid (1.5 eq) in a reaction vessel.

  • Catalysis : Add a catalytic volume of 4N aqueous HCl. Causality: The acid protonates the carbonyl oxygen of lactic acid, significantly increasing its electrophilicity. This facilitates the initial nucleophilic attack by the primary amine of o-phenylenediamine to form an intermediate amide.

  • Cyclodehydration : Reflux the mixture at 100°C for 8-10 hours. Causality: The high thermal energy drives the endothermic intramolecular cyclization and subsequent dehydration step forward, closing the imidazole ring to form the benzimidazole core[2].

  • Isolation : Cool the mixture to 0°C and neutralize with aqueous ammonia (NH4OH) until pH 7-8 is reached. Causality: Neutralization deprotonates the newly formed benzimidazole (pKa ~5.5), reducing its aqueous solubility and forcing precipitation.

  • Self-Validating Analytics : Filter the solid and recrystallize from hot ethanol. Validate via LC-MS to confirm the precise mass [M+H]+ of 163.19 m/z, ensuring no uncyclized amide intermediate remains.

Applications in Drug Development

The addition of an ethanolamine moiety to the benzimidazole core is not merely structural; it is a deliberate exercise in pharmacophore tuning. The hydroxyl group acts as a critical hydrogen-bond donor/acceptor, dramatically altering the molecule's pharmacokinetic profile (improving aqueous solubility) and pharmacodynamic interactions at the target site.

Benzimidazole derivatives synthesized from these building blocks are foundational to several blockbuster drug classes, including anthelmintic agents (e.g., albendazole, mebendazole) which target parasitic β-tubulin, and anti-ulcer medications (e.g., omeprazole, pantoprazole) which covalently bind to the H+/K+ ATPase in gastric parietal cells[2].

BioPathway A Benzimidazole Core (Scaffold) B Ethanolamine Derivatization (Pharmacophore Tuning) A->B C Proton Pump Inhibitors (e.g., Omeprazole) B->C Sulfoxide addition D Anthelmintic Agents (e.g., Albendazole) B->D Carbamate addition E Target: H+/K+ ATPase (Gastric Parietal Cells) C->E Covalent binding F Target: β-tubulin (Parasitic Microtubules) D->F Polymerization block

Figure 2: Pharmacological divergence of benzimidazole scaffolds into distinct therapeutic targets.

References

  • Title: Benzimidazole - Synthesis and Pharmaceutical Applications Source: LookChem URL: [Link]

Sources

Whitepaper: Chemical Identity, Nomenclature, and Synthetic Utility of 2-(1-Hydroxyethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the benzimidazole pharmacophore is recognized as a "privileged scaffold" due to its profound ability to interact with diverse biological targets[1]. When functionalized at the C2 position with a 1-hydroxyethyl moiety, the resulting compound—2-(1-hydroxyethyl)benzimidazole —introduces both a critical hydrogen-bonding interface and a chiral center. This in-depth technical guide explores the systematic nomenclature, structural significance, and field-proven synthetic methodologies for this vital pharmaceutical intermediate, providing researchers with a self-validating framework for its application in drug development[2].

Chemical Identity and IUPAC Nomenclature

The nomenclature of benzimidazole derivatives can often be a source of ambiguity in literature due to the historical use of trivial names. As a Senior Application Scientist, establishing absolute structural clarity is the first step in any rigorous chemical workflow.

Systematic Breakdown

The core bicyclic system consists of a benzene ring fused to an imidazole ring. According to IUPAC fusion nomenclature, the bonds of the base imidazole ring are lettered a, b, c, d, e starting from the heteroatom. The fusion with benzene occurs at the d face, yielding the systematic core 1H-benzo[d]imidazole [3].

The substituent at the C2 position is -CH(OH)CH3. Under current Preferred IUPAC Name (PIN) guidelines, the acyclic chain bearing the principal functional group (the alcohol) can be treated as the parent structure. Thus, the benzimidazole ring is treated as a substituent on carbon 1 of an ethanol chain.

  • Preferred IUPAC Name: 1-(1H-benzo[d]imidazol-2-yl)ethan-1-ol

  • Alternative Systematic Name: 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol

Table 1: Physicochemical Properties and Identifiers

To ensure precise material sourcing and analytical verification, the quantitative parameters of the compound are summarized below based on standard pharmaceutical-grade specifications[2]:

ParameterValue
CAS Registry Number 19018-24-7
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Melting Point 176 - 179 °C
Purity Standard (GC) ≥ 98%
Common Synonyms alpha-methyl-2-benzimidazolemethanol; 1-(benzimidazol-2-yl)ethanol
Appearance White to light yellow crystalline powder

Structural Significance & Pharmacophore Mapping

The utility of 2-(1-hydroxyethyl)benzimidazole in drug development stems directly from its structural topology. The benzimidazole core is amphoteric; the pyrrole-like nitrogen (N1) acts as a hydrogen-bond donor, while the pyridine-like nitrogen (N3) acts as a hydrogen-bond acceptor[3]. Furthermore, the fused benzene ring facilitates robust hydrophobic and


 stacking interactions within target protein pockets.

The addition of the 1-hydroxyethyl group at C2 is highly strategic. It provides a secondary hydroxyl group capable of strong, directional hydrogen bonding. More importantly, it introduces a chiral center . In advanced Structure-Activity Relationship (SAR) studies, resolving the enantiomers of this compound allows for stereospecific binding, which is often the difference between a highly efficacious drug and an inactive analog.

Pharmacophore Compound 2-(1-hydroxyethyl)benzimidazole Core Scaffold Benzene Benzene Ring (π-π Stacking) Compound->Benzene Imidazole Imidazole Ring (H-Bond Acceptor/Donor) Compound->Imidazole Hydroxyethyl 1-Hydroxyethyl Group (Chiral Center) Compound->Hydroxyethyl Target Receptor Binding Pocket (Target Protein) Benzene->Target Hydrophobic Imidazole->Target Dipole Interactions Hydroxyethyl->Target Stereospecific H-Bonds

Caption: Pharmacophore mapping of 2-(1-hydroxyethyl)benzimidazole within a target binding pocket.

Experimental Methodology: Synthesis and Validation

The most robust method for synthesizing C2-substituted benzimidazoles is the Phillips Condensation , which involves the reaction of o-phenylenediamine with an organic acid[1]. To synthesize 2-(1-hydroxyethyl)benzimidazole, lactic acid (2-hydroxypropanoic acid) is utilized as the precursor.

Self-Validating Synthetic Protocol

As a best practice in application science, a protocol must not merely list steps, but must incorporate causality and internal validation to ensure reproducibility.

Step 1: Reagent Condensation (The Causality of Acid Catalysis)

  • Action: Combine 1.0 equivalent of o-phenylenediamine with 1.5 equivalents of lactic acid in a round-bottom flask. Add 4N Hydrochloric acid (HCl) as the solvent and catalyst. Reflux at 100°C for 10-12 hours.

  • Causality: The strong acid environment is critical. It protonates the carbonyl oxygen of lactic acid, drastically increasing the electrophilicity of the carbonyl carbon. This facilitates the initial nucleophilic attack by the primary amine of o-phenylenediamine to form a Schiff base intermediate. The continuous reflux drives the subsequent dehydration (loss of

    
    ) required for the thermodynamically favorable imidazole ring closure.
    

Step 2: Neutralization and Isolation (The Causality of pH Control)

  • Action: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add aqueous ammonia (

    
    ) dropwise under vigorous stirring until the pH reaches strictly 7.0 - 8.0. Filter the resulting precipitate.
    
  • Causality: Benzimidazole has a pKa of ~5.6 for its conjugate acid[3]. In the 4N HCl solution, the product exists as a highly soluble, protonated imidazolium salt. By titrating precisely to pH 7-8, the molecule is deprotonated to its neutral, uncharged state. Because the neutral organic species has poor solubility in cold water, it crashes out of solution, allowing for high-yield isolation without complex chromatography.

Step 3: Self-Validation & Quality Control (QC) To ensure the system has validated itself, the following analytical checks must be performed before utilizing the intermediate in downstream drug development:

  • TLC Monitoring: Confirm the complete disappearance of the o-phenylenediamine spot (visualized under UV 254 nm), ensuring the reaction has gone to completion.

  • 
    H-NMR Verification:  Dissolve the purified crystals in DMSO-
    
    
    
    . The defining validation marker is the methine proton (-CH-) of the 1-hydroxyethyl group, which must appear as a distinct multiplet/quartet around ~4.8 - 5.0 ppm, alongside a methyl doublet (-CH3) at ~1.5 ppm.
  • Chiral HPLC: Because lactic acid can be racemic, or racemization may occur under harsh reflux, chiral chromatography must be employed to determine the enantiomeric excess (ee%) of the final product.

Synthesis OPD o-Phenylenediamine (Precursor) Condensation Acid-Catalyzed Condensation OPD->Condensation LA Lactic Acid (Reagent) LA->Condensation Cyclization Ring Closure (-H2O) Condensation->Cyclization Purification Neutralization & Isolation Cyclization->Purification Product 2-(1-hydroxyethyl) benzimidazole Purification->Product

Caption: Synthetic workflow of 2-(1-hydroxyethyl)benzimidazole via modified Phillips condensation.

Conclusion

2-(1-hydroxyethyl)benzimidazole (CAS 19018-24-7) remains a cornerstone intermediate in the design of novel therapeutics[2]. By understanding the strict IUPAC nomenclature (1-(1H-benzo[d]imidazol-2-yl)ethan-1-ol), leveraging its unique pharmacophore properties, and employing a mechanistically sound, self-validating synthetic protocol, researchers can reliably integrate this compound into advanced drug discovery pipelines.

References

  • RSC Advances (Royal Society of Chemistry). "Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives." Available at:[Link][1]

  • Wikipedia, The Free Encyclopedia. "Benzimidazole - Properties and IUPAC Naming." Available at:[Link][3]

Sources

Molecular Weight, Formula, and Mechanistic Profiling of 1-(1H-Benzo[d]imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Benzimidazole Hemiaminal Intermediates in Drug Development

Executive Summary

In the landscape of heterocyclic chemistry and drug development, 1-(1H-Benzo[d]imidazol-1-yl)ethanol represents a highly reactive, transient N-hemiaminal species. Formed by the nucleophilic addition of benzimidazole to acetaldehyde, this compound is rarely isolated in its free state due to its inherent thermodynamic instability at room temperature. However, understanding its precise physicochemical properties, equilibrium dynamics, and trapping mechanisms is critical for researchers utilizing it as a reactive intermediate in late-stage functionalization, Mannich-type reactions, or prodrug design.

This whitepaper provides an authoritative breakdown of its molecular characteristics, the causality behind its instability, and a self-validating cryogenic protocol for its in situ characterization.

Physicochemical Profiling & Structural Analysis

The empirical formula and molecular weight of 1-(1H-Benzo[d]imidazol-1-yl)ethanol are identical to several of its stable isomers, such as 1H-benzimidazole-2-ethanol[1] and 6-methoxy-2-methyl-1H-benzimidazole[2]. However, structurally, it is distinguished by the N-α-hydroxyalkyl linkage (an N,O-acetal).

Quantitative Structural Data
ParameterValue
IUPAC Name 1-(1H-Benzo[d]imidazol-1-yl)ethan-1-ol
Empirical Formula C9H10N2O
Molecular Weight 162.19 g/mol
Exact Mass 162.0793 Da
Structural Class N-Hemiaminal (N-α-hydroxyalkyl azole)
LogP (Predicted) ~1.2
H-Bond Donors 1 (Hydroxyl group)
H-Bond Acceptors 2 (Hydroxyl oxygen, Imine nitrogen)

Table 1: Core physicochemical parameters of 1-(1H-Benzo[d]imidazol-1-yl)ethanol.

Mechanistic Causality of Hemiaminal Instability

The formation of cyclic and acyclic hemiaminals in azole chemistry is highly dependent on stabilization factors and the position of substitution[3]. The reaction between benzimidazole and acetaldehyde yields 1-(1H-Benzo[d]imidazol-1-yl)ethanol via the nucleophilic attack of the N1 lone pair on the electrophilic carbonyl carbon.

Why is this species transient? The instability is driven by thermodynamics. At room temperature, the entropic penalty of the bimolecular addition favors the reverse reaction (dissociation back to benzimidazole and acetaldehyde). Furthermore, in the presence of trace acid, the hydroxyl group is protonated and eliminated as water, generating a highly electrophilic iminium ion . This iminium intermediate is the true workhorse in synthetic applications, readily undergoing nucleophilic attack to form stable N-alkylated or fused-benzimidazole derivatives[4]. In biological systems, similar benzimidazole hemiaminals are frequently observed as transient metabolic intermediates that undergo rapid hydrolysis and recyclization[5].

HemiaminalEquilibrium A Benzimidazole + Acetaldehyde B 1-(1H-Benzo[d]imidazol-1-yl)ethanol (Hemiaminal) A->B Nucleophilic Addition C Iminium Ion Intermediate B->C -H2O (Acid Catalyzed) D N-Alkyl Benzimidazole (Stable Product) C->D + Nucleophile (e.g., Hydride)

Figure 1: Equilibrium pathway and downstream trapping of the transient benzimidazole hemiaminal.

Experimental Protocol: Cryogenic In Situ Characterization

Because 1-(1H-Benzo[d]imidazol-1-yl)ethanol cannot be isolated via standard chromatography, its existence must be proven through a self-validating cryogenic workflow . By lowering the thermal energy of the system, we kinetically trap the hemiaminal, allowing for NMR characterization before chemically forcing the equilibrium toward a stable product.

Step-by-Step Methodology

Rationale for Solvent Choice: Dichloromethane-d2 (CD2Cl2) is selected over Chloroform-d (CDCl3) because CD2Cl2 remains liquid down to -95°C, providing a stable liquid window for cryogenic mixing at -78°C without freezing the sample.

  • Reagent Preparation: Weigh 1.0 mmol of anhydrous benzimidazole and dissolve it in 2.0 mL of dry CD2Cl2 within an oven-dried, argon-flushed NMR tube.

  • Cryogenic Cooling: Submerge the NMR tube in a dry ice/acetone bath to cool the solution to -78°C.

  • Acetaldehyde Addition: Using a pre-cooled, gas-tight syringe, inject 1.1 mmol of anhydrous acetaldehyde into the NMR tube. Agitate gently while strictly maintaining the -78°C temperature to prevent premature reversion.

  • In Situ NMR Acquisition: Rapidly transfer the tube to an NMR spectrometer pre-equilibrated to -40°C. Acquire 1H and 13C spectra. Diagnostic marker: Look for the emergence of a new methine quartet (CH-OH) at ~6.2 ppm, distinct from the free acetaldehyde aldehyde proton (~9.8 ppm).

  • Chemical Trapping (Self-Validation): To unequivocally prove the NMR signals belong to the hemiaminal, inject 1.5 mmol of sodium triacetoxyborohydride (NaBH(OAc)3) into the cold mixture. Allow it to warm to room temperature. NaBH(OAc)3 selectively reduces the transient iminium ion without reducing free acetaldehyde. Isolate the resulting 1-ethyl-1H-benzo[d]imidazole. The stoichiometric mass balance of this final product validates the transient NMR signals.

ExperimentalWorkflow Step1 1. Reagent Prep Benzimidazole + Acetaldehyde in CD2Cl2 Step2 2. Cryogenic Mixing Cool to -78°C to stabilize hemiaminal Step1->Step2 Step3 3. In Situ NMR Acquire 1H/13C spectra at -40°C Step2->Step3 Step4 4. Chemical Trapping Add NaBH(OAc)3 for self-validation Step3->Step4

Figure 2: Cryogenic protocol for the in situ generation and characterization of the hemiaminal.

Strategic Applications in Drug Development

While unstable on its own, the 1-(1H-Benzo[d]imidazol-1-yl)ethanol framework is a highly valuable tool in pharmaceutical chemistry:

  • Prodrug Strategies: The hemiaminal hydroxyl group can be esterified (e.g., converted to an acetate or phosphate ester). This creates a stable N-α-acyloxyalkyl prodrug. Upon administration, endogenous esterases cleave the ester, regenerating the unstable hemiaminal, which spontaneously collapses to release the active benzimidazole drug and harmless acetaldehyde.

  • Late-Stage Functionalization: In synthetic applications, transition-metal-catalyzed C-H activation frequently utilizes hemiaminal and hemiacetal intermediates to direct regioselective cyclizations or functionalizations[6]. The iminium ion generated from the hemiaminal is a prime target for Mannich-type reactions, allowing researchers to build complex, multi-ring benzimidazole scaffolds rapidly.

References

  • [1] National Institute of Standards and Technology (NIST). 1H-Benzimidazole-2-ethanol (Isomeric reference for C9H10N2O). NIST Chemistry WebBook, SRD 69. URL: [Link]

  • [2] National Center for Biotechnology Information. PubChemLite - 6-methoxy-2-methyl-1h-benzimidazole (C9H10N2O). PubChem Database. URL:[Link]

  • [5] Treiber, A., et al. The metabolism of the dual orexin receptor antagonist daridorexant. Xenobiotica (Taylor & Francis). URL:[Link]

  • [6] Beilstein Journal of Organic Chemistry. On the application of 3d metals for C–H activation toward bioactive compounds. URL: [Link]

  • [3] R Discovery. Cyclic hemiaminal formation in some N-unsubstituted azole aldehydes. URL:[Link]

  • [4] Semantic Scholar. On the regioselective molecular sieves-promoted oxidative three-component synthesis of fused-benzimidazoles from β-ketoesters. URL: [Link]

Sources

Stability & Regiochemistry of Hydroxyethyl Benzimidazoles: N- vs. C-Substitution

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the stability, synthesis, and structural implications of N-substituted versus C-substituted hydroxyethyl benzimidazoles.

Technical Whitepaper | Version 1.0

Executive Summary

In medicinal chemistry, the benzimidazole scaffold is a privileged structure found in anthelmintics, proton pump inhibitors, and antihistamines. The introduction of a hydroxyethyl side chain (


) is a common strategy to modulate lipophilicity (

) and introduce a handle for further functionalization. However, the position of substitution —specifically on the nitrogen (N1) versus the carbon (C2)—fundamentally alters the physicochemical stability, metabolic fate, and synthetic accessibility of the molecule.

This guide provides a definitive technical comparison between 1-(2-hydroxyethyl)benzimidazole (N-substituted) and 2-(2-hydroxyethyl)benzimidazole (C-substituted), focusing on their distinct degradation pathways and thermodynamic profiles.

Structural Fundamentals & Tautomerism

The benzimidazole core exhibits annular tautomerism, where the proton on the nitrogen migrates between N1 and N3.

  • N-Substituted (1-isomer): Substitution at N1 "locks" the tautomer. The molecule becomes chemically distinct from its N3 counterpart (unless the benzene ring is symmetric). It loses the acidic N-H proton, eliminating the amphoteric nature of the parent ring.

  • C-Substituted (2-isomer): Substitution at C2 preserves the N-H moiety. The molecule retains tautomeric mobility (

    
    ) and remains amphoteric (can act as both a weak acid and a base).
    
Electronic Environment
  • N-Substitution: The hydroxyethyl group exerts a negative inductive effect (-I) via the oxygen, but the alkyl chain acts as a weak electron donor. The lone pair on N1 is substituted, leaving N3 as the sole basic center.

  • C-Substitution: The C2 position is electron-deficient. A hydroxyethyl group at C2 places a nucleophilic hydroxyl group in proximity to the electrophilic C2=N3 bond, creating a risk of intramolecular cyclization or dehydration.

Stability Profile: The Core Differentiators

The stability of these isomers is defined by two distinct degradation mechanisms: Intramolecular Cyclization (N-isomer) and Dehydration/Elimination (C-isomer).

N-Substituted Stability: The Cyclization Risk

1-(2-hydroxyethyl)benzimidazole is generally stable under neutral conditions. However, under acidic conditions or in the presence of leaving group activators (e.g., sulfonyl chlorides, thionyl chloride), it undergoes a specific intramolecular cyclization.

  • Mechanism: The hydroxyl group is activated and displaced by the nucleophilic C2 of the imidazole ring (if C2 is unsubstituted) or undergoes ring closure to form a tricyclic system.

  • Metabolic Liability: The N-alkyl bond is susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes, releasing the parent benzimidazole and glycolaldehyde.

C-Substituted Stability: The Dehydration Risk

2-(2-hydroxyethyl)benzimidazole possesses a hydroxyl group beta to the aromatic system. This structural motif mimics a "benzylic-like" alcohol, making it prone to dehydration .

  • Mechanism: Under acidic or thermal stress, water is eliminated to form 2-vinylbenzimidazole .

  • Consequence: The resulting vinyl group is a Michael acceptor, highly reactive toward nucleophiles (e.g., glutathione in vivo, or protein residues), raising toxicity concerns. It is also prone to polymerization.

Comparison Table: Physicochemical Stability
FeatureN-Substituted (1-isomer)C-Substituted (2-isomer)
Primary Degradant Imidazo[2,1-b]oxazole (tricyclic)2-Vinylbenzimidazole
Trigger Condition Activation of OH (MsCl, SOCl2)Acid catalysis / Heat
Tautomerism Locked (None)Active (

)
pKa (Conj. Acid) ~ 5.6 - 5.8~ 6.1 - 6.3
Metabolic Fate N-DealkylationOxidation to Carboxylic Acid

Visualizing the Degradation Pathways

The following diagram illustrates the divergent stability failures of the two isomers.

StabilityPathways N_Sub N-Substituted 1-(2-hydroxyethyl)benzimidazole C_Sub C-Substituted 2-(2-hydroxyethyl)benzimidazole Tricyclic Tricyclic Salt (Dihydro-imidazo[2,1-b]oxazole) N_Sub->Tricyclic Acid/Activation (Intramolecular Attack) Vinyl 2-Vinylbenzimidazole (Polymerization Risk) C_Sub->Vinyl Acid/Heat (-H2O)

Caption: Divergent degradation: N-isomers cyclize to tricyclic salts; C-isomers dehydrate to reactive vinyl species.

Synthesis & Regiocontrol

Achieving high purity requires selecting the correct synthetic strategy to avoid regioisomeric mixtures.

Synthesis of N-Substituted Isomer

Direct alkylation of benzimidazole with 2-chloroethanol or ethylene oxide is the standard route.

  • Challenge: If the benzimidazole is substituted at C4/C5/C6/C7, alkylation yields a mixture of 1,5- and 1,6-isomers due to tautomerism.

  • Regiocontrol: Use steric bulk or specific solvent effects, but separation is often required.

Synthesis of C-Substituted Isomer

Direct C-alkylation is difficult. The preferred method is de novo ring construction (Phillips-Ladenburg type condensation).

  • Protocol: Condensation of o-phenylenediamine (OPD) with lactic acid (or glycolic acid derivatives) in 4N HCl.

  • Advantage: This method is regiospecific for the C2 position.[1]

SynthesisWorkflow cluster_N N-Substitution Route cluster_C C-Substitution Route Benzimidazole Benzimidazole Core Alkylation Alkylation (Cl-CH2CH2-OH / Base) Benzimidazole->Alkylation N_Product 1-(2-hydroxyethyl) benzimidazole Alkylation->N_Product OPD o-Phenylenediamine Condensation Phillips Condensation (4N HCl, Reflux) OPD->Condensation Acid Hydroxy Acid (HO-CH2-COOH) Acid->Condensation C_Product 2-(2-hydroxyethyl) benzimidazole Condensation->C_Product

Caption: Synthetic pathways: N-alkylation vs. C2-condensation (Phillips-Ladenburg).

Experimental Protocols

Protocol A: Synthesis of 2-(2-hydroxyethyl)benzimidazole (C-Substituted)

This protocol utilizes the Phillips condensation to ensure C2 regioselectivity.

  • Reagents: o-Phenylenediamine (10.8 g, 0.1 mol), Lactic acid (or 3-hydroxypropanoic acid equivalent) (0.15 mol), 4N HCl (100 mL).

  • Reflux: Combine diamine and acid in 4N HCl. Reflux for 4-6 hours. Monitor by TLC (EtOAc:MeOH 9:1).

  • Neutralization: Cool reaction mixture to 0°C. Slowly add conc. Ammonia (

    
    ) until pH ~8.
    
  • Isolation: Filter the precipitated solid. Wash with ice-cold water.

  • Purification: Recrystallize from ethanol/water.

  • Yield: Typically 70-85%.

Protocol B: Stress Testing for Stability Validation

Self-validating system to determine degradation pathway.

  • Acid Stress: Dissolve 10 mg of compound in 1 mL 1N HCl. Heat at 60°C for 24 hours.

    • N-Substituted: Look for MS peak M+ corresponding to cyclized product (loss of H2O equivalent, but intramolecular).

    • C-Substituted: Look for UV shift (extended conjugation) indicating vinyl formation (M-18 peak).

  • Oxidative Stress: Treat with 3%

    
     at RT.
    
    • C-Substituted: Susceptible to oxidation of the alcohol to carboxylic acid (2-benzimidazolecarboxylic acid).

References

  • Synthesis and properties of benzimidazole derivatives. Journal of Heterocyclic Chemistry. Comparison of alkylation methods. 2[3][4][5][6][7][8][9][10][11]

  • Intramolecular cyclization of N-substituted benzimidazoles. Organic Letters. Mechanisms of ring fusion in benzimidazole ureas and alcohols. 12[4][5][6][9][10][11]

  • pKa values of benzimidazole derivatives. University of Regina / J. Chem. Eng. Data. Thermodynamic dissociation constants of hydroxyethyl-substituted amines and azoles. 13[3][4][5][6][9][10][11]

  • Metabolic stability of benzimidazoles. Food Additives & Contaminants. Stability of benzimidazole residues and metabolic oxidation pathways. 14[3][4][5][6][7][8][9][10][11]

  • Dehydration of 2-(hydroxyalkyl)benzimidazoles. Biointerface Research. Synthesis of vinyl benzimidazoles via dehydration of hydroxyethyl precursors. 15

Sources

1-(1H-Benzimidazol-1-yl)ethanol PubChem and ChemSpider database entries

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(1H-Benzimidazol-1-yl)ethanol and its relevant isomeric database entries.

Executive Summary: Nomenclature & Structural Ambiguity

Researchers searching for "1-(1H-Benzimidazol-1-yl)ethanol" often encounter a nomenclature conflict between chemical strictness and common database labeling. The literal chemical name refers to a hemiaminal structure that is generally unstable. In practical drug development and database retrieval (PubChem/ChemSpider), this query typically resolves to one of two stable, commercially relevant isomers depending on whether the "1-" refers to the position on the benzimidazole ring or the position on the ethanol chain.

This guide profiles the Literal Structure (Theoretical) and the two Practical Isomers found in databases:

  • 2-(1H-Benzimidazol-1-yl)ethanol (N-substituted, stable, common drug intermediate).

  • 1-(1H-Benzimidazol-2-yl)ethanol (C-substituted, stable, chiral synthon).

Part 1: Chemical Identity & Database Informatics

The following table clarifies the distinction between the literal request and the actual database entries.

FeatureLiteral Request Primary Database Match (N-Isomer) Secondary Database Match (C-Isomer)
Systematic Name 1-(1H-Benzimidazol-1-yl)ethanol2-(1H-Benzimidazol-1-yl)ethanol 1-(1H-Benzimidazol-2-yl)ethanol
Structure N–CH(OH)CH₃N–CH₂CH₂–OHC2–CH(OH)CH₃
CAS Number None (Unstable)6340-03-0 19018-24-7
Stability Unstable (Hemiaminal)Stable (Primary Alcohol)Stable (Secondary Alcohol)
PubChem CID N/A80896 (Approx.)729391 (S-isomer)
ChemSpider ID N/A73086 16752
Molecular Formula C₉H₁₀N₂OC₉H₁₀N₂OC₉H₁₀N₂O
InChIKey N/ADJRLXHBFATVHJX-UHFFFAOYSA-NXZHWEHOSQYNGOL-UHFFFAOYSA-N

Cheminformatics Note: The literal structure (N-CH(OH)CH₃) is a hemiaminal ether. In aqueous media, it spontaneously hydrolyzes to benzimidazole and acetaldehyde. Therefore, no permanent entry exists in PubChem or ChemSpider for the isolated solid.

Part 2: Structural Visualization

The following diagram illustrates the connectivity differences between the theoretical request and the stable isomers.

Benzimidazole_Isomers Literal Literal Request: 1-(1H-Benzimidazol-1-yl)ethanol (Unstable Hemiaminal) N_Sub Target A (N-Substituted): 2-(1H-Benzimidazol-1-yl)ethanol (CAS 6340-03-0) C_Sub Target B (C-Substituted): 1-(1H-Benzimidazol-2-yl)ethanol (CAS 19018-24-7) Benzimidazole Benzimidazole Core Benzimidazole->Literal N1 + Acetaldehyde (Reversible/Unstable) Benzimidazole->N_Sub N1 + Ethylene Oxide (Irreversible/Stable) Benzimidazole->C_Sub C2 + Lactic Acid (Cyclization)

Caption: Structural divergence of benzimidazole ethanol derivatives. Green/Blue nodes represent stable database entries; Red represents the unstable literal query.

Part 3: Detailed Technical Profile (Stable Isomers)

Since the literal compound is not a viable research target, the following protocols apply to the two stable isomers found in the databases.

A. 2-(1H-Benzimidazol-1-yl)ethanol (N-Hydroxyethyl)
  • Role: Precursor for antiviral drugs and polymers.

  • Physicochemical Properties:

    • Melting Point: 108–110 °C.

    • Solubility: Soluble in ethanol, chloroform; sparingly soluble in water.

    • pKa: ~5.6 (benzimidazole nitrogen).

Experimental Synthesis Protocol (N-Alkylation):

  • Reagents: 1H-Benzimidazole (1.0 eq), Ethylene Carbonate (1.2 eq), NaOH (cat.), Xylene (Solvent).

  • Procedure:

    • Dissolve benzimidazole in xylene under inert atmosphere (

      
      ).
      
    • Add ethylene carbonate and catalytic NaOH.

    • Reflux at 140°C for 4–6 hours until

      
       evolution ceases.
      
    • Workup: Cool to RT. The product precipitates or is extracted with ethyl acetate.

    • Validation:

      
       NMR must show triplet signals for 
      
      
      
      at
      
      
      3.8–4.2 ppm.
B. 1-(1H-Benzimidazol-2-yl)ethanol (C-Hydroxyethyl)
  • Role: Chiral building block; antifungal pharmacophore.

  • Physicochemical Properties:

    • Melting Point: 176–178 °C.

    • Chirality: Exists as (R) and (S) enantiomers (CAS 659724-77-3 for S-isomer).

Experimental Synthesis Protocol (Phillips-Ladenburg Type):

  • Reagents: o-Phenylenediamine (1.0 eq), L-Lactic Acid (1.2 eq), 4N HCl.

  • Procedure:

    • Combine diamine and lactic acid in 4N HCl.

    • Reflux for 6–8 hours (Phillips condensation).

    • Neutralization: Cool and neutralize with

      
       to pH 8.
      
    • Purification: Recrystallize the precipitate from ethanol/water.

    • Validation:

      
       NMR shows a quartet for the methine proton (
      
      
      
      ) at
      
      
      4.9–5.1 ppm.

Part 4: Synthesis & Pathway Visualization

The following Graphviz diagram details the synthetic pathways for generating these specific database entries.

Synthesis_Pathways OPA o-Phenylenediamine Amide N-(2-aminophenyl) lactamide OPA->Amide Condensation Lactic Lactic Acid Lactic->Amide Benz 1H-Benzimidazole Prod_N 2-(1H-Benzimidazol-1-yl)ethanol (N-Substituted) CAS 6340-03-0 Benz->Prod_N N-Alkylation (Base/Cat) EO Ethylene Carbonate (or Oxide) EO->Prod_N Prod_C 1-(1H-Benzimidazol-2-yl)ethanol (C-Substituted) CAS 19018-24-7 Amide->Prod_C Cyclization (HCl/Heat)

Caption: Synthetic divergence. Top path (Blue) yields the C-substituted isomer via condensation. Bottom path (Green) yields the N-substituted isomer via alkylation.

References

  • PubChem Database. 2-(1H-Benzimidazol-1-yl)ethanol (Compound Summary). National Center for Biotechnology Information.[1]

  • CAS Common Chemistry. 1-(1H-Benzimidazol-2-yl)ethanol (CAS 19018-24-7).[2] American Chemical Society.[3] [2]

  • Sigma-Aldrich. Product Specification: 1-(1H-Benzimidazol-2-yl)ethanol. Merck KGaA.

  • ChemSpider. 2-(1H-Benzimidazol-1-yl)ethanol. Royal Society of Chemistry.[3][4][5]

Sources

The Emerging Therapeutic Potential of 1-(1H-Benzo[d]imidazol-1-yl)ethanol Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] This guide focuses on a specific, promising subclass: 1-(1H-Benzo[d]imidazol-1-yl)ethanol derivatives. The introduction of a hydroxyethyl group at the N-1 position not only imparts chirality, opening avenues for stereoselective drug design, but also has the potential to enhance solubility and create new hydrogen bonding interactions with target proteins. We will explore the synthesis, characterization, and significant biological activities of these derivatives, with a primary focus on their anticancer and antimicrobial properties. This document serves as a technical resource for researchers, providing detailed experimental protocols, analysis of structure-activity relationships, and insights into the mechanistic pathways these compounds modulate.

The Benzimidazole Scaffold: A Foundation for Diverse Bioactivity

Benzimidazole, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole, is a versatile pharmacophore.[2] Its structural similarity to naturally occurring purines allows it to interact with various biopolymers, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic effects.[1][3][4][5] Drugs like Mebendazole (anthelmintic) and Omeprazole (proton pump inhibitor) underscore the clinical significance of this core structure.[3][5]

The modification of the benzimidazole core, particularly at the N-1 and C-2 positions, is a key strategy for developing novel therapeutic agents with enhanced potency and selectivity.[3] The focus of this guide, the 1-(1H-Benzo[d]imidazol-1-yl)ethanol moiety, introduces a critical chiral center and a hydroxyl group, providing a vector for further functionalization and specific target interactions.

Synthesis and Characterization

The synthesis of 1-(1H-Benzo[d]imidazol-1-yl)ethanol derivatives is typically achieved through a multi-step process. A general and reliable method involves the N-alkylation of a pre-formed benzimidazole ring.

General Synthesis Pathway

A common synthetic route begins with the condensation of an o-phenylenediamine with an appropriate carboxylic acid (or its derivative) to form the benzimidazole core, a method known as the Phillips reaction.[6] The subsequent N-alkylation with a suitable halo-ethanol or epoxide yields the target compound.

Experimental Protocol: Synthesis of 1-(1H-Benzo[d]imidazol-1-yl)ethan-1-ol

This protocol describes a representative synthesis. Note: All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Step 1: Synthesis of Benzimidazole (2).

    • In a 100 mL round-bottom flask, combine o-phenylenediamine (1) (0.025 mol) and 90% formic acid (0.034 mol).

    • Attach a reflux condenser and heat the mixture at 100°C for 2 hours.[7]

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution by adding 10% sodium hydroxide solution dropwise until it is alkaline (check with litmus paper).

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry at 100°C. The product is benzimidazole (2).[7]

  • Step 2: N-Alkylation to form 1-(1H-Benzo[d]imidazol-1-yl)ethanol (3).

    • In a dry 250 mL flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve benzimidazole (2) (0.01 mol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil) (0.012 mol) portion-wise at 0°C. Caution: NaH is highly reactive with water and generates flammable hydrogen gas.

    • Allow the mixture to stir at room temperature for 30 minutes until the evolution of gas ceases.

    • Add 2-bromoethanol (0.011 mol) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding ice-cold water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Characterization:

    • The structure of the synthesized compounds should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to ensure purity and structural integrity.[4][7]

Synthesis Workflow Diagram

SynthesisWorkflow reactant1 o-phenylenediamine intermediate Benzimidazole Core reactant1->intermediate Reflux (100°C) reactant2 Formic Acid reactant2->intermediate Reflux (100°C) product 1-(1H-Benzo[d]imidazol-1-yl)ethanol Derivative intermediate->product N-Alkylation reactant3 2-Bromoethanol (or other halo-alcohol) reactant3->product reagent1 NaH, DMF reagent1->product

Caption: General workflow for the synthesis of 1-(1H-Benzo[d]imidazol-1-yl)ethanol derivatives.

Anticancer Activity

Benzimidazole derivatives are widely investigated for their potent anticancer activities, which they exert through multiple mechanisms.[8] These compounds can induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways essential for cancer cell proliferation and survival.[1][9][10]

Key Mechanisms of Anticancer Action
  • Tubulin Polymerization Inhibition: A primary mechanism for many benzimidazole compounds is their ability to bind to β-tubulin, disrupting microtubule formation.[9] This interference with the cytoskeleton leads to mitotic arrest, halting cell division and ultimately triggering apoptosis.[9][10]

  • Kinase Inhibition: Certain derivatives can inhibit oncogenic kinases, such as BCR-ABL in chronic myelogenous leukemia (CML) or EGFR in various carcinomas.[1][11] By blocking these constitutively active kinases, the compounds shut down downstream signaling cascades like PI3K/AKT and MAPK, which are crucial for malignant cell growth.[1][8]

  • Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death through various means. This includes increasing intracellular reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and modulating the expression of apoptotic proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[1][2]

  • Topoisomerase Inhibition: Some derivatives act as DNA minor groove-binding ligands and can inhibit the function of enzymes like human topoisomerase I, which is vital for DNA replication and repair in cancer cells.[12][13] This leads to DNA damage and cell death.

Anticancer Signaling Pathway Diagram

AnticancerMechanism cluster_cell Cancer Cell derivative Benzimidazole Derivative ros ↑ Reactive Oxygen Species (ROS) derivative->ros mmp ↓ Mitochondrial Membrane Potential derivative->mmp bax ↑ Bax (Pro-apoptotic) derivative->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) derivative->bcl2 caspase Caspase Activation ros->caspase mmp->caspase bax->caspase bcl2->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: A simplified pathway showing the induction of apoptosis by benzimidazole derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation, making it ideal for determining the cytotoxic potential of new compounds.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in a 96-well microtiter plate in 100 µL of media.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative in DMSO. Create serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Cisplatin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis software (e.g., GraphPad Prism).

Summary of Anticancer Activity Data
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Novel Benzimidazole DerivativesK562 (CML)11.07[1]
Bis-benzimidazole (12b)NCI-60 Panel (Avg)0.16 - 3.6[12][13]
Benzimidazole-ThiazolidinedioneA549 (Lung)>50[11]
Benzimidazole-OxadiazoleMCF-7 (Breast)13.28 (µg/ml)[11]
Tubulin Inhibitor (18b)A549 (Lung)0.12[14]
Tubulin Inhibitor (18b)MCF-7 (Breast)0.15[14]

Note: Data is for various benzimidazole derivatives to illustrate potential efficacy. Specific data for 1-(1H-Benzo[d]imidazol-1-yl)ethanol derivatives should be generated and compared.

Antimicrobial and Antifungal Activity

The benzimidazole scaffold is also a prolific source of antimicrobial and antifungal agents.[3][15][16] Their mechanism often involves the inhibition of essential cellular processes in microorganisms.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

  • Preparation of Inoculum:

    • Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

    • Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • This will create a range of decreasing compound concentrations.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized microbial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 25-30°C for 48 hours for fungi.[18]

  • Reading the Results:

    • The MIC is the lowest concentration well in which no visible turbidity (growth) is observed.[17]

    • A viability indicator like resazurin can be added to aid in visualization.

Summary of Antimicrobial Activity Data
Compound ClassMicroorganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
N-substituted Benzimidazoles (6f)S. aureus15 mm[15]
N-substituted Benzimidazoles (6e)E. coli16 mm[15]
Pyrazole-attached Benzimidazoles (5i)A. fumigatus7.81 µg/mL[7]
Benzimidazole-Oxadiazole DerivativesC. albicansPotent Activity[16]
1-Decyl-1H-benzo[d]imidazoleFungal StrainsGood Activity[19]

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is critical for rational drug design. For benzimidazole derivatives, several key SAR trends have been observed.

  • Substituents on the Benzene Ring: The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF₃) or nitro (-NO₂), often enhances antimicrobial and anticancer activity.[1][7]

  • The N-1 Side Chain: The nature of the substituent at the N-1 position significantly influences potency and selectivity. The introduction of the hydroxyethyl group, as discussed here, can improve the pharmacokinetic profile and introduce new binding interactions.

  • The C-2 Position: Modifications at the C-2 position are widely explored. Linking other heterocyclic rings or aromatic moieties at this position can lead to hybrid molecules with synergistic or novel mechanisms of action.

SAR Logical Diagram

Caption: Key structure-activity relationship points for benzimidazole derivatives.

Future Perspectives and Conclusion

1-(1H-Benzo[d]imidazol-1-yl)ethanol derivatives represent a highly promising class of compounds for the development of new therapeutics. Their straightforward synthesis and the chirality introduced by the ethanol side chain offer vast possibilities for optimization. Future work should focus on:

  • Stereoselective Synthesis: Developing efficient methods to synthesize enantiomerically pure R- and S-isomers to investigate stereospecific interactions with biological targets.

  • Lead Optimization: Expanding the library of derivatives with diverse substitutions at the C-2 and C-5/C-6 positions to improve potency and selectivity.

  • Mechanism of Action Studies: In-depth biological assays to fully elucidate the specific molecular targets and pathways modulated by the most potent compounds.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates to assess their drug-likeness and potential for in vivo efficacy.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google.
  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11). 417 Integrative Medicine.
  • Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (2026, January 21). Google.
  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025, September 28). MDPI.
  • Broad mechanisms of action of benzimidazoles as anticancer agents.... (n.d.). ResearchGate.
  • Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. (2026, March 3). MDPI.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025, June 30). Royal Society of Chemistry.
  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (n.d.). National Center for Biotechnology Information.
  • Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. (2023, August 1). ResearchGate.
  • Synthesis and Antimicrobial activity of some newer benzimidazole derivatives. (2025, August 7). ResearchGate.
  • Synthesis and Antimicrobial Activity of Some compounds Containing Benzimidazole Nucleus. (2011, October 25). Journal of American Science.
  • Synthesis, biological evaluation and molecular modeling of 1H-benzo[d]imidazole derivatives as novel anti-tubulin polymerization agents. (n.d.). Royal Society of Chemistry.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). National Center for Biotechnology Information.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). ACS Omega.
  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (n.d.). National Center for Biotechnology Information.
  • Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. (2021, August). IJIRT Journal.
  • In Search of the Antimicrobial Potential of Benzimidazole Derivatives. (n.d.). PJM ONLINE.
  • Synthesis and biological profile of substituted benzimidazoles. (2018, December 1). National Center for Biotechnology Information.
  • Expedient synthesis of benzimidazoles using amides. (n.d.). RSC Advances.

Sources

Literature review on 1-(1H-Benzo[d]imidazol-1-yl)ethanol synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(1H-Benzo[d]imidazol-1-yl)ethanol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive review of the primary synthetic pathways for 1-(1H-Benzo[d]imidazol-1-yl)ethanol, a valuable heterocyclic building block. The document is structured to offer researchers, scientists, and drug development professionals a blend of theoretical understanding and practical, field-proven insights. We will delve into the core reaction mechanisms, explain the causality behind experimental choices, and provide detailed, self-validating protocols. The primary focus will be on the N-alkylation of benzimidazole via epoxide ring-opening, a robust and regioselective method.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including anthelmintic, antiviral, and anticancer properties[1][2][3]. The nitrogen atoms within the imidazole ring offer versatile points for substitution, allowing for the synthesis of diverse derivatives. 1-(1H-Benzo[d]imidazol-1-yl)ethanol is a key N-substituted derivative, serving as a chiral precursor and functionalized intermediate for more complex molecules. Its synthesis, therefore, is a critical first step in many drug discovery pipelines. This guide will focus on the most efficient and reliable methods for its preparation.

Core Synthesis Strategy: N-Alkylation via Epoxide Ring-Opening

The most direct and widely employed strategy for synthesizing 1-(1H-Benzo[d]imidazol-1-yl)ethanol is the nucleophilic addition of benzimidazole to an unsymmetrical epoxide, namely propylene oxide. This reaction leverages the nucleophilicity of the imidazole nitrogen to open the strained epoxide ring, forming a stable C-N bond and a secondary alcohol in a single, atom-economical step.

Reaction Mechanism and Regioselectivity

The reaction proceeds via an SN2 mechanism. The process is significantly enhanced under basic conditions, which serve to deprotonate the N-H of the benzimidazole ring. This deprotonation generates a benzimidazolide anion, a substantially more potent nucleophile than its neutral counterpart[4].

Causality Behind Base Catalysis: The pKa of the N-H proton in benzimidazole is approximately 13.2. A sufficiently strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), is required to generate a significant equilibrium concentration of the highly reactive benzimidazolide anion. This increased nucleophilicity accelerates the attack on the electrophilic carbon atoms of the propylene oxide ring, leading to improved reaction rates and higher yields[4].

The key to this synthesis is controlling the regioselectivity of the epoxide opening. Propylene oxide has two electrophilic carbons: a primary (C1) and a secondary (C2) carbon.

  • Attack at C1 (Terminal Carbon): The nucleophilic benzimidazolide anion attacks the less sterically hindered terminal carbon, leading to the desired product, 1-(1H-Benzo[d]imidazol-1-yl)ethanol . This is the major pathway.

  • Attack at C2 (Internal Carbon): Attack at the more sterically hindered internal carbon would yield the regioisomeric byproduct, 2-(1H-Benzo[d]imidazol-1-yl)propan-1-ol .

Under basic or neutral conditions, the SN2 attack is governed primarily by sterics, favoring the formation of the desired secondary alcohol[4].

Synthesis_Pathway benzimidazole Benzimidazole reaction S_N2 Reaction benzimidazole->reaction Nucleophile propylene_oxide Propylene Oxide propylene_oxide->reaction Electrophile base Base (e.g., KOH) base->benzimidazole + Deprotonation product 1-(1H-Benzo[d]imidazol-1-yl)ethanol (Major Product) byproduct 2-(1H-Benzo[d]imidazol-1-yl)propan-1-ol (Minor Product) reaction->product reaction->byproduct Sterically Hindered

Caption: Primary synthesis pathway via base-catalyzed N-alkylation.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established principles of N-alkylation of imidazoles and benzimidazoles with epoxides[4][5]. It is designed to be a self-validating system, with clear steps for reaction, work-up, and purification.

Materials and Reagents
ReagentMolar Mass ( g/mol )Molar Eq.Notes
Benzimidazole118.141.0High purity grade
Potassium Hydroxide (KOH)56.111.1Finely ground or pellets
Propylene Oxide58.081.2Handle in a fume hood
Anhydrous Toluene--Solvent
Ethyl Acetate--Extraction Solvent
Brine (Saturated NaCl)--For washing
Anhydrous MgSO₄ or Na₂SO₄--Drying agent
Silica Gel--For chromatography
Step-by-Step Methodology

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification setup Charge flask with Benzimidazole (1.0 eq), KOH (1.1 eq), and Anhydrous Toluene. heat Heat to 75-80°C. setup->heat add_po Slowly add Propylene Oxide (1.2 eq) via addition funnel. heat->add_po stir Stir at 80°C for 2-4 hours. Monitor by TLC. add_po->stir cool Cool to room temperature. stir->cool filter Filter to remove salts. cool->filter wash Wash filtrate with water, then brine. filter->wash extract Extract aqueous layers with Ethyl Acetate. wash->extract dry Dry combined organic layers over MgSO₄. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify crude product via column chromatography. concentrate->purify

Caption: Step-by-step experimental synthesis workflow.

  • Reaction Setup:

    • Equip a three-neck round-bottom flask with a reflux condenser, a thermometer, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent unwanted side reactions.

    • Charge the flask with benzimidazole (1.0 eq), finely ground potassium hydroxide (1.1 eq), and anhydrous toluene (approx. 10 mL per gram of benzimidazole).

  • Reaction Execution:

    • Heat the stirred mixture to 75-80°C.

    • Slowly add propylene oxide (1.2 eq) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 90°C.

    • Insight: Slow addition of propylene oxide is critical. It prevents temperature spikes that could lead to its polymerization and ensures a safe reaction profile.

    • After the addition is complete, continue to stir the mixture at 80°C for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzimidazole starting material is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove inorganic salts (e.g., residual KOH).

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and then with brine (1x).

    • Insight: The water wash removes any remaining salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

    • Extract the aqueous layers with ethyl acetate (2x) to recover any dissolved product.

    • Combine all organic layers.

  • Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.

    • Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure 1-(1H-Benzo[d]imidazol-1-yl)ethanol.

Potential Side Reactions and Optimization

A trustworthy protocol must account for potential failures. Understanding side reactions is key to troubleshooting and optimizing the synthesis.

  • Polymerization of Propylene Oxide: Can occur under strongly basic conditions or at high temperatures. This is mitigated by controlled temperature and slow addition of the epoxide[4].

  • Formation of Propylene Glycol: The presence of water can lead to the base-catalyzed hydrolysis of propylene oxide. Using anhydrous solvents and properly dried glassware is essential to maximize the yield of the desired N-alkylation product[4].

  • Formation of Regioisomer: While sterically disfavored, a small amount of 2-(1H-benzo[d]imidazol-1-yl)propan-1-ol may form. This can typically be separated during column chromatography.

Conclusion

The synthesis of 1-(1H-Benzo[d]imidazol-1-yl)ethanol is most effectively achieved through the base-catalyzed N-alkylation of benzimidazole with propylene oxide. This method is robust, generally high-yielding, and proceeds with predictable regioselectivity favoring the desired secondary alcohol. By carefully controlling reaction parameters such as temperature, reagent stoichiometry, and anhydrous conditions, researchers can reliably produce this important synthetic intermediate. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and further application of this versatile benzimidazole derivative in drug discovery and development.

References

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals. Available at: [Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives - TSI Journals. Available at: [Link]

  • Benzimidazole synthesis. Available at: [Link]

  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - Rasayan. Available at: [Link]

  • Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC. Available at: [Link]

  • CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents.
  • Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. Available at: [Link]

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Methodological & Application

Synthesis of 1-(1H-Benzo[d]imidazol-1-yl)ethanol from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis and Isolation of 1-(1H-Benzo[d]imidazol-1-yl)ethanol

Strategic Overview & Mechanistic Rationale

The synthesis of 1-(1H-Benzo[d]imidazol-1-yl)ethanol (commonly referred to as N-(2-hydroxyethyl)benzimidazole) from o-phenylenediamine requires a deliberate, two-step approach to ensure high regioselectivity and product purity.

While a one-pot synthesis might appear more time-efficient, the direct reaction of o-phenylenediamine with an alkylating agent such as 2-chloroethanol frequently yields a complex, difficult-to-separate mixture of mono-alkylated and N,N'-dialkylated diamines. By assembling the benzimidazole core first, the two nitrogen atoms are locked into a tautomeric system. Subsequent deprotonation yields a resonance-stabilized, symmetric benzimidazolide anion. This intermediate dictates that the, preventing over-alkylation and cleanly yielding the target compound[1].

Step 1: Assembly of the Benzimidazole Pharmacophore The first step employs a classic Wundt-type cyclocondensation. o-Phenylenediamine is reacted with formic acid, which acts dually as a [2]. The mechanism initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of formic acid, followed by dehydration to form an intermediate amide. Intramolecular attack by the second amine and a subsequent dehydration event close the imidazole ring, producing water as the only byproduct.

Step 2: Regioselective N-Alkylation The isolated benzimidazole is a weak acid (pKa ~12.8). To facilitate N-alkylation, a mild base such as potassium carbonate (K₂CO₃) is used in a polar aprotic solvent, specifically dimethyl sulfoxide (DMSO). DMSO is a critical strategic choice: it poorly solvates the resulting benzimidazolide anion, leaving it "naked" and highly nucleophilic. This allows the to proceed efficiently at mild temperatures (50–80°C)[3], which minimizes the risk of the alkylating agent undergoing unwanted side reactions like elimination to vinyl chloride.

Synthetic Workflow & Logical Pathway

SyntheticWorkflow A o-Phenylenediamine + Formic Acid B Cyclocondensation (100°C, 2h) A->B Heating C Benzimidazole Core (Purified Intermediate) B->C Neutralize (pH 8) & Filter D Deprotonation (K2CO3 in DMSO) C->D Base Addition E Benzimidazolide Anion (Active Nucleophile) D->E - HCO3- F SN2 Alkylation (+ 2-Chloroethanol, 50°C) E->F Electrophilic Attack G 1-(1H-Benzo[d]imidazol-1-yl)ethanol (Target Product) F->G Aqueous Workup

Fig 1. Two-step synthetic workflow and mechanistic logic for the target molecule.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Benzimidazole Core

Self-Validation Checkpoint: The completion of this reaction is validated by the product's pH-dependent solubility. The intermediate is highly soluble in the acidic reaction mixture but precipitates sharply when the pH is adjusted to ~8.

  • Reagent Mixing : In a 500 mL round-bottomed flask, dissolve 54.0 g (0.5 mol) of commercial-grade o-phenylenediamine in 32.0 mL (34.6 g, ~0.75 mol) of 90% formic acid[2].

  • Cyclocondensation : Attach a reflux condenser and heat the mixture in a water bath at 100°C for exactly 2 hours.

  • Neutralization : Remove the flask from the heat and allow it to cool to room temperature. Slowly add a 10% aqueous sodium hydroxide (NaOH) solution while continuously swirling the flask. Continue the addition until the mixture is just slightly alkaline to litmus paper (pH ~8). This triggers the precipitation of the crude benzimidazole.

  • Filtration : Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with 50 mL of ice-cold distilled water to remove residual salts.

  • Purification : Dissolve the crude product in 400 mL of boiling water. Add 2.0 g of decolorizing carbon (Norit) and digest for 15 minutes. Filter the hot solution rapidly through a pre-heated funnel.

  • Crystallization : Cool the filtrate to 10°C. Filter the resulting white, needle-like crystals, wash with 25 mL of cold water, and dry at 100°C.

Protocol B: Synthesis of 1-(1H-Benzo[d]imidazol-1-yl)ethanol

Self-Validation Checkpoint: The progress of the alkylation is monitored via Thin Layer Chromatography (TLC) using 5% Methanol in Dichloromethane. The successful conversion is marked by the loss of the N-H hydrogen bond donor, which distinctly alters the retention factor (Rf) of the product compared to the starting material.

  • Deprotonation : In a 250 mL round-bottomed flask, dissolve 11.8 g (0.1 mol) of the purified benzimidazole (from Protocol A) in 50 mL of anhydrous DMSO. Add 27.6 g (0.2 mol) of anhydrous potassium carbonate (K₂CO₃)[1].

  • Alkylation : Slowly add 12.0 g (10.0 mL, 0.15 mol) of 2-chloroethanol dropwise to the stirring suspension[3].

  • Heating : Heat the reaction mixture to 50°C under a continuous nitrogen atmosphere and stir vigorously for 4 to 5 hours.

  • Quenching & Extraction : Cool the mixture to room temperature and pour it into 200 mL of cold distilled water. Extract the aqueous mixture with dichloromethane (DCM) (3 × 75 mL).

  • Washing : Combine the organic layers and wash sequentially with distilled water (2 × 50 mL) to remove residual DMSO, followed by a final wash with brine (50 mL).

  • Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a gradient of Ethyl Acetate/Hexane) to yield the pure target compound.

Quantitative Data & Expected Analytical Profiles

To ensure rigorous quality control, the following table summarizes the expected physical and spectroscopic properties of the intermediate and the final product.

CompoundMolecular WeightExpected YieldPhysical State / MPKey ¹H NMR Signals (DMSO-d₆)
Benzimidazole 118.14 g/mol 80–85%Solid / 170–172°Cδ 12.5 (br s, 1H, NH), 8.2 (s, 1H, Ar-H)
1-(1H-Benzo[d]imidazol-1-yl)ethanol 162.19 g/mol 65–75%Low melting solid / Oilδ 8.1 (s, 1H, Ar-H), 4.9 (t, 1H, OH), 4.2 (t, 2H, N-CH₂), 3.7 (q, 2H, O-CH₂)

References

  • Benzimidazole - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals.[Link]

  • Crystal structure of 3-(2-hydroxyethyl)-2-methylsulfanyl-6-nitro-3H-benzimidazol-1-ium chloride monohydrate. National Institutes of Health (PMC).[Link]

Sources

Protocol for N-alkylation of benzimidazole with acetaldehyde or ethylene oxide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Benzimidazole and its derivatives are privileged structural motifs in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and antineoplastic properties[1]. The functionalization of the benzimidazole core via N-alkylation is a critical synthetic node used to modulate lipophilicity, optimize target-binding affinity, and improve pharmacokinetic profiles.

Because the benzimidazole NH is weakly acidic (pKa ~12.8) and the imine nitrogen is weakly basic, N-alkylation can be achieved through diverse electrophilic pathways. This technical guide details two highly efficient, mechanistically distinct protocols for the N-alkylation of benzimidazole:

  • Reductive Alkylation using Acetaldehyde : Yielding N-ethylbenzimidazole.

  • Epoxide Ring-Opening using Ethylene Oxide : Yielding N-(2-hydroxyethyl)benzimidazole.

Mechanistic Causality & Reaction Dynamics

Pathway A: Reductive Alkylation with Acetaldehyde

Direct alkylation with primary alkyl halides often suffers from over-alkylation or requires harsh basic conditions. Reductive amination (reductive alkylation) using acetaldehyde provides a mild, highly selective, and atom-economical alternative[2].

The Causality of Reagent Selection: The reaction initiates via the nucleophilic attack of the benzimidazole nitrogen on the carbonyl carbon of acetaldehyde, forming a transient hemiaminal that rapidly dehydrates to an iminium ion. The critical experimental choice in this workflow is the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly preferred over sodium borohydride (NaBH₄)[3]. The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride, preventing the premature reduction of acetaldehyde into ethanol. This kinetic delay allows the iminium species to fully form before being selectively reduced to the N-ethyl derivative[4].

Pathway B: Epoxide Ring-Opening with Ethylene Oxide

Ethylene oxide (oxirane) is a highly strained, reactive electrophile widely used to append hydroxyethyl side chains[5]. The alkylation of benzimidazole with ethylene oxide proceeds via an S_N2 trajectory[6].

The Causality of Reaction Conditions: Because ethylene oxide is a weak electrophile in the absence of Lewis acid activation, the benzimidazole must be converted into a stronger nucleophile. Base catalysis (e.g., K₂CO₃) deprotonates the benzimidazole, generating the highly nucleophilic benzimidazolide anion. This anion performs a regioselective S_N2 attack on the less sterically hindered carbon of the oxirane ring. The reaction requires elevated temperatures (60 °C) to overcome the activation energy barrier of the ring-opening process; however, because ethylene oxide boils at 10.7 °C, the reaction must be conducted in a sealed, pressure-rated vessel to maintain the electrophile in the liquid phase.

Quantitative Data Summary

The following table summarizes the critical parameters and expected outcomes for both alkylation modalities, providing a quick-reference benchmark for experimental design.

ParameterReductive AlkylationEpoxide Ring-Opening
Electrophile AcetaldehydeEthylene Oxide
Target Product N-ethylbenzimidazoleN-(2-hydroxyethyl)benzimidazole
Catalyst / Base Glacial Acetic Acid (cat.)K₂CO₃ (Base)
Reducing Agent NaBH(OAc)₃None
Optimal Solvent 1,2-Dichloroethane (DCE)Anhydrous Ethanol or DMF
Temperature Profile 0 °C → Room Temperature-10 °C → 60 °C (Sealed)
Reaction Time 4 - 6 hours12 hours
Typical Yield 75% - 85%80% - 90%

Self-Validating Experimental Protocols

Protocol A: Reductive Alkylation via Acetaldehyde

Self-Validating System:

  • Intermediate Check: After 30 minutes of aldehyde addition, TLC (9:1 DCM:MeOH) should show the disappearance of the starting material (Rf ~0.2) and the appearance of a highly polar streak (hemiaminal/iminium intermediate).

  • Completion Check: Post-reduction, TLC will reveal a single, less polar spot (N-ethylbenzimidazole, Rf ~0.5).

  • Analytical Confirmation: LC-MS must confirm a mass shift from 118 m/z (Starting Material) to 146 m/z ([M+H]⁺ Product).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve benzimidazole (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

  • Carbonyl Addition: Cool the solution to 0 °C using an ice bath. Add acetaldehyde (1.2 equiv, 12 mmol) dropwise. Note: Acetaldehyde is highly volatile; keep the reagent bottle chilled prior to transfer.

  • Activation: Add glacial acetic acid (1.0 equiv, 10 mmol) to catalyze the dehydration of the hemiaminal into the iminium ion. Stir for 30 minutes at 0 °C.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 10 minutes. Portion-wise addition prevents exothermic spikes that could volatilize the unreacted acetaldehyde.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-6 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure product.

Protocol B: Epoxide Ring-Opening via Ethylene Oxide

⚠️ CRITICAL SAFETY WARNING: Ethylene oxide is a toxic, flammable gas and a known carcinogen[6]. Handle exclusively in a certified fume hood using specialized gas-tight equipment, or utilize a commercially available pre-dissolved solution (e.g., in THF).

Self-Validating System:

  • In-Process Check: Due to the sealed vessel, physical sampling is restricted. Validation relies on strict temperature adherence (60 °C) and time (12 h) to ensure kinetic completion.

  • Post-reaction Check: TLC (100% EtOAc) will show the product as a highly polar spot compared to standard N-alkyl derivatives, due to the free hydroxyl group.

  • Analytical Confirmation: ¹H NMR (DMSO-d₆) must show a broad singlet at ~5.0 ppm (OH) and two distinct, heavily coupled triplets at ~3.9 ppm (N-CH₂) and ~4.3 ppm (O-CH₂), confirming regioselective ring opening.

Step-by-Step Methodology:

  • Deprotonation: In a heavy-walled, pressure-rated sealed tube, dissolve benzimidazole (1.0 equiv, 10 mmol) in anhydrous ethanol (25 mL). Add anhydrous K₂CO₃ (1.5 equiv, 15 mmol). Stir at room temperature for 30 minutes to generate the benzimidazolide anion.

  • Electrophile Introduction: Cool the vessel to -10 °C using a dry ice/acetone bath. Carefully introduce ethylene oxide (1.5 equiv, 15 mmol) via a pre-chilled syringe (if using a THF solution) or via a cold-finger condensation apparatus. Cooling is mandatory to keep ethylene oxide in the liquid phase during addition.

  • Alkylation: Seal the pressure vessel tightly. Gradually warm the mixture to 60 °C using an oil bath behind a blast shield. Stir vigorously for 12 hours.

  • Quenching: Cool the vessel completely to 0 °C before carefully unsealing to vent any trace unreacted ethylene oxide into a proper chemical scrubbing system.

  • Workup & Isolation: Filter the mixture through a Celite pad to remove K₂CO₃ salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in EtOAc, wash with brine, dry over Na₂SO₄, and purify via recrystallization (from EtOAc/Hexanes) or flash chromatography to yield pure N-(2-hydroxyethyl)benzimidazole.

Pathway Visualizations

ReductiveAlkylation Benzimidazole Benzimidazole + Acetaldehyde Hemiaminal Hemiaminal Intermediate Benzimidazole->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Transient) Hemiaminal->Iminium -H2O (AcOH cat.) Product N-Ethylbenzimidazole (Product) Iminium->Product NaBH(OAc)3 Reduction

Workflow and mechanism of benzimidazole reductive alkylation with acetaldehyde.

EpoxideAlkylation Benzimidazole Benzimidazole (Neutral) Anion Benzimidazolide Anion Benzimidazole->Anion Deprotonation (K2CO3) Alkoxide Alkoxide Intermediate Anion->Alkoxide Ethylene Oxide SN2 Attack Product N-(2-hydroxyethyl) benzimidazole Alkoxide->Product Protonation (Workup)

S_N2 ring-opening mechanism of ethylene oxide by benzimidazolide anion.

References

  • Synthesis and antibacterial activity of benzimidazole amides based on computer-aided technology. BIO Web of Conferences. Available at: [Link]

  • Aldehydes as reducing agents: Reductive alkylation of ketones. HSE University / Elsevier. Available at: [Link]

  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme Connect. Available at:[Link]

  • Synthesis of functionalized benzyl amines by the reductive amination. Arkat USA. Available at: [Link]

  • Process for the preparation of bendamustine. Justia Patents. Available at:[Link]

  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. National Institutes of Health (NIH). Available at: [Link]

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Application Note: 2-(1-Hydroxyethyl)benzimidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole pharmacophore is a privileged scaffold in medicinal chemistry, mimicking the structure of purine nucleosides to interact with a diverse array of biological targets. Among its derivatives, 2-(1-hydroxyethyl)benzimidazole (HEB) serves as a critical intermediate and active synthon. Accessible in enantiomerically enriched forms via naturally occurring lactic acid, HEB is the foundational building block for synthesizing potent antimicrobial, antihypertensive, and anticancer agents. This application note provides a comprehensive guide to the synthetic workflows, mechanistic pathways, and validated laboratory protocols for utilizing HEB in drug development.

Chemical Significance & Mechanistic Pathways

The polypharmacology of benzimidazole derivatives stems from their ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions within target protein binding pockets.

  • Microtubule Destabilization: Direct derivatives of HEB exhibit potent fungicidal and anthelmintic properties. They act by binding to the colchicine-binding site of tubulin, disrupting essential cellular processes such as cytoskeletal formation, intracellular transport, and cell division 1[1].

  • Topoisomerase I Inhibition: When oxidized to 2-acetylbenzimidazole, the scaffold can be converted into bis-benzimidazoles. These advanced molecules intercalate into the DNA-Topoisomerase I cleavage complex. By preventing DNA religation, they induce double-strand breaks, triggering G2/M phase cell cycle arrest and apoptosis in neoplastic cells2[2].

Mechanism Drug Bis-benzimidazole Derivative Complex Drug-Topo I-DNA Cleavage Complex Drug->Complex TopoI Human Topoisomerase I & DNA TopoI->Complex Block Inhibition of DNA Religation Complex->Block DSB DNA Double-Strand Breaks Block->DSB Arrest G2/M Cell Cycle Arrest DSB->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Mechanism of Topoisomerase I inhibition by benzimidazole derivatives.

Synthetic Workflows & Derivatization Strategies

The transformation of simple precursors into complex therapeutics relies on the robust synthesis of HEB via the Phillips condensation method, followed by targeted derivatization. Oxidation of HEB yields 2-acetylbenzimidazole, a versatile synthon that undergoes condensation with various aldehydes or halogens to produce pyrazinobenzimidazoles and bis-benzimidazoles 3[3].

Workflow OPD o-Phenylenediamine + L-Lactic Acid Condensation Phillips Condensation (4N HCl, Reflux) OPD->Condensation HEB 2-(1-Hydroxyethyl)benzimidazole Condensation->HEB Oxidation Oxidation (CrO3 / AcOH) HEB->Oxidation Acetyl 2-Acetylbenzimidazole Oxidation->Acetyl Deriv1 Bis-benzimidazoles (Anticancer) Acetyl->Deriv1 Deriv2 Biphenyl Hybrids (Antihypertensive) Acetyl->Deriv2

Synthetic workflow from o-phenylenediamine to bioactive benzimidazole derivatives.

Experimental Protocols

Protocol A: Synthesis of 2-(1-Hydroxyethyl)benzimidazole

This protocol utilizes an optimized Phillips condensation to maximize yield while minimizing environmental impact4[4].

Materials: o-Phenylenediamine (100 mmol), L-lactic acid (120 mmol), 4N Hydrochloric acid (120 mmol), Aqueous Ammonia or NaOH.

Step-by-Step Methodology & Causality:

  • Reagent Mixing: In a round-bottom flask, combine 100 mmol of o-phenylenediamine and 120 mmol of L-lactic acid in 4N HCl.

    • Causality: A 1.2:1 molar ratio of lactic acid to diamine drives the equilibrium toward the product. The 4N HCl acts as both solvent and acid catalyst, protonating the carbonyl oxygen of lactic acid to dramatically increase its electrophilicity for nucleophilic attack by the amine5[5].

  • Reflux: Heat the mixture to 102 °C and reflux for 4 to 8 hours.

    • Causality: Elevated thermal energy is strictly required to overcome the activation energy barrier for the dual dehydration steps necessary to close the imidazole ring.

  • Neutralization & Precipitation: Cool the reaction mixture to room temperature and pour it over crushed ice. Slowly add aqueous ammonia (or NaOH) dropwise until the pH reaches 8.0–9.0.

    • Causality: Post-reaction, the product exists as a water-soluble hydrochloride salt. Careful neutralization to weak alkalinity ensures complete precipitation of the free base without triggering base-catalyzed degradation6[6].

  • Isolation: Filter the precipitate, wash thoroughly with cold distilled water, and recrystallize from an ethanol-water mixture.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane system. Post-crystallization, verify purity via melting point; pure 2-(1-hydroxyethyl)benzimidazole must melt sharply between 178.0–180.0 °C[5].

Protocol B: Oxidation to 2-Acetylbenzimidazole

Materials: 2-(1-Hydroxyethyl)benzimidazole (100 mmol), Glacial Acetic Acid (100 mL), Chromium Trioxide (75 mmol), Chloroform.

Step-by-Step Methodology & Causality:

  • Dissolution: Dissolve 100 mmol of HEB completely in 100 mL of glacial acetic acid and heat the solution to exactly 90 °C in a water bath.

    • Causality: Acetic acid is utilized because it readily dissolves the benzimidazole starting material while remaining highly resistant to oxidation by chromium trioxide 7[7].

  • Controlled Oxidation: Dissolve 75 mmol of CrO3 in 15 mL of water. Add this solution dropwise to the reaction medium, maintaining the temperature strictly at 90 °C.

    • Causality: The oxidation of the secondary alcohol to a ketone is highly exothermic. Dropwise addition and strict thermal control prevent over-oxidation, which would otherwise lead to unwanted carboxylic acids or complete cleavage of the benzimidazole ring[7],[5].

  • Reflux & Extraction: Reflux the mixture for 2 hours. Cool, pour into water, and extract the raw product using chloroform. Evaporate the solvent under reduced pressure and recrystallize the residue from toluene.

  • Self-Validation Checkpoint: The success of the oxidation is confirmed by a shift in the melting point. The isolated 2-acetylbenzimidazole must exhibit a sharp melting point of 188.0–190.0 °C[7].

Quantitative Data & Biological Efficacy

The following table summarizes the physicochemical properties and biological targets of HEB and its downstream derivatives, demonstrating the structural versatility of the scaffold.

Compound / DerivativeSynthetic Role / ApplicationTypical Yield (%)Melting Point (°C)Primary Biological TargetReference
2-(1-Hydroxyethyl)benzimidazole Primary Synthon / Intermediate71.0 – 94.1178.0 – 180.0Microtubules (Fungal/Nematode)[5],[4]
2-Acetylbenzimidazole Secondary Synthon59.0 – 76.0188.0 – 190.0N/A (Precursor)[7],[5]
Bis-benzimidazoles (e.g., 12b) Anticancer Agent62.0 – 72.0> 250.0Human Topoisomerase I (IC50: 16 µM)[2]
Biphenyl-benzimidazole Hybrids Antihypertensive Agent~ 55.0224.0 – 226.0Angiotensin Receptors (Implied)[6]

References

  • Source: medipol.edu.
  • Source: tandfonline.
  • Source: researchgate.
  • Source: ijbpas.
  • CN102816120A - Technology for synthesizing 2-(1-hydroxyethyl)
  • Source: biointerfaceresearch.
  • Source: acs.

Sources

Application Note: 1-(1H-Benzo[d]imidazol-1-yl)ethanol as a High-Efficiency Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 1-(1H-Benzo[d]imidazol-1-yl)ethanol (BIE) as a corrosion inhibitor for copper in aggressive acidic (1M HCl/H₂SO₄) and neutral chloride (3.5% NaCl) environments. Unlike traditional azoles (e.g., Benzotriazole - BTA), BIE incorporates a hydroxyethyl tail at the N1 position. This structural modification enhances solubility and provides an additional anchoring site via the hydroxyl oxygen, facilitating a "chelate-like" adsorption mechanism that offers superior film stability at elevated temperatures.

Key Performance Metrics:

  • Inhibition Efficiency (IE%): >92% at optimal concentration (1–5 mM).

  • Mechanism: Mixed-type inhibition (anodic/cathodic suppression) following Langmuir adsorption.

  • Stability: Effective up to 313 K; physisorption/chemisorption duality.

Chemical Profile & Preparation[1][2][3][4][5][6]

Molecule Specifications[1][2][7][8]
  • IUPAC Name: 1-(1H-Benzo[d]imidazol-1-yl)ethanol

  • CAS Number: 4857-01-6[1]

  • Molecular Formula: C₉H₁₀N₂O

  • Active Sites: Pyridine-like Nitrogen (N3), Hydroxyl Oxygen (-OH), Benzene

    
    -system.
    
Stock Solution Protocol

Objective: Create a stable 10 mM stock solution free of precipitation.

  • Solvent Selection: BIE has limited solubility in pure water. Use a co-solvent system.

    • Recommended: Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO).[2]

  • Preparation Steps:

    • Weigh 162.19 mg of BIE (MW: 162.19 g/mol ).

    • Dissolve in 5 mL of absolute Ethanol or DMSO. Sonicate for 5 minutes until fully clear.

    • Slowly dilute to 100 mL with the aggressive electrolyte (e.g., 1M HCl) while stirring.

    • Note: If turbidity occurs, increase co-solvent ratio to 10% v/v.

Experimental Workflow

The following diagram outlines the validated workflow for assessing BIE efficacy.

ExperimentalWorkflow cluster_analysis Data Processing Synth Solution Prep (1-10 mM BIE) OCP OCP Stabilization (30-60 mins) Synth->OCP Prep Cu Surface Prep (Polishing #200-#2000) Prep->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Stable E_corr Tafel Tafel Polarization (±250 mV vs OCP) EIS->Tafel Non-destructive first Fit Equivalent Circuit Fit Equivalent Circuit EIS->Fit Equivalent Circuit Surf Surface Analysis (SEM/XPS) Tafel->Surf Post-corrosion Calc I_corr & IE% Calc I_corr & IE% Tafel->Calc I_corr & IE%

Figure 1: Sequential workflow for electrochemical validation of corrosion inhibitors.

Detailed Protocols

Surface Preparation (Critical Baseline)

Inconsistent polishing is the #1 cause of poor reproducibility in corrosion testing.

  • Cut: Copper specimens (99.9% purity) to

    
     cm² coupons embedded in epoxy resin.
    
  • Grind: Wet grind sequentially using SiC papers: 400, 800, 1200, and 2000 grit.

  • Polish: Finish with 0.3

    
    m alumina slurry to a mirror finish.
    
  • Clean: Ultrasonic bath in acetone (5 min)

    
     ethanol (5 min) 
    
    
    
    deionized water. Dry with warm air stream.
  • Immediate Use: Immerse in electrolyte immediately to prevent uncontrolled air oxidation.

Electrochemical Impedance Spectroscopy (EIS)

EIS separates the solution resistance (


) from the charge transfer resistance (

), providing a direct measure of the protective film's barrier properties.
  • Instrument: Potentiostat with FRA (Frequency Response Analyzer).

  • Setup: Three-electrode cell.

    • Working: Copper coupon.[3]

    • Counter: Platinum mesh/foil (

      
      ).
      
    • Reference: Ag/AgCl (3M KCl) or SCE.

  • Parameters:

    • Potential: Open Circuit Potential (OCP).[4]

    • Frequency Range: 100 kHz to 10 mHz.[5]

    • Amplitude: 10 mV RMS (linear range).

    • Points: 10 points/decade.

Data Fitting: Fit the Nyquist plot using the Equivalent Circuit:


  or 

for thick films.
  • 
    : Charge transfer resistance (increases with inhibition).[6]
    
  • 
    : Constant Phase Element (CPE) for double layer (decreases with adsorption).
    
Potentiodynamic Polarization (Tafel)
  • Scan Range: ±250 mV vs. OCP.

  • Scan Rate: 0.5 mV/s or 1.0 mV/s (slower is better for steady-state).

  • Analysis: Extrapolate the linear Tafel regions to intersect at

    
    .
    
  • Calculation:

    
    
    

Mechanistic Insight & Visualization

The inhibition mechanism of BIE relies on the adsorption of the molecule onto the copper surface, displacing water molecules.

Adsorption Mode:

  • N3 Interaction: The lone pair on the imidazole ring nitrogen coordinates with empty

    
    -orbitals of Cu (Chemisorption).
    
  • OH Interaction: The oxygen atom in the hydroxyethyl group forms a secondary bond, creating a stable 5- or 6-membered chelate-like ring structure on the surface.

  • 
    -Interaction:  The benzene ring lies flat (planar orientation) at low concentrations, maximizing coverage via van der Waals forces.
    

AdsorptionMechanism Sol BIE in Solution Phys Physisorption (Electrostatic) Sol->Phys Protonated BIE+ <-> Cl- <-> Cu+ Chem Chemisorption (Coordination Bond) Sol->Chem Neutral BIE N-pair -> Cu Surf Copper Surface (Positively Charged) Phys->Chem Time/Temp Film Protective Hydrophobic Film Chem->Film Surface Saturation N_atom N-atom Lone Pair Chem->N_atom OH_group OH-group Anchoring Chem->OH_group

Figure 2: Dual-mode adsorption mechanism of BIE on Copper.

Data Analysis & Interpretation

Expected Results Table

The following table summarizes typical values expected in 1M HCl at 298 K.

ParameterBlank (1M HCl)1 mM BIE5 mM BIEInterpretation

(mV)
-220-210-190Slight anodic shift (<85mV) implies mixed-type inhibition.

(

A/cm²)
145.025.48.5Significant reduction in corrosion rate.

(

cm²)
1206501400Massive increase in resistance to charge transfer.

(

F/cm²)
854528Decrease indicates replacement of water by organic film.
IE (%) -82.5% 94.1% High efficiency at moderate concentration.
Thermodynamic Parameters

To validate the adsorption type, perform weight loss or Tafel scans at 298, 308, 318, and 328 K.

  • Standard Free Energy (

    
    ): 
    
    
    
    
    • If

      
       kJ/mol: Physisorption.
      
    • If

      
       kJ/mol: Chemisorption.
      
    • BIE Typical Value:

      
       to 
      
      
      
      kJ/mol (Mixed Physio-Chemisorption).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low IE% (<50%) BIE precipitation or low solubility.Ensure 5-10% Ethanol/DMSO co-solvent is used. Check solution clarity.
Noisy Tafel Plot Unstable OCP or bubble accumulation.Allow 60 min OCP stabilization. Ensure no bubbles on coupon face.
Inductive Loop in EIS Adsorption/Desorption relaxation.Use equivalent circuit with Inductor (

) or verify low-frequency stability.
Pitting Visible Chloride attack too aggressive.Increase BIE concentration; check if potential exceeded breakdown potential (

).

References

  • Zhang, Q., et al. (2010). "Corrosion inhibition of copper in hydrochloric acid by some benzimidazole derivatives."[7] Corrosion Science, 52(7), 2392-2400.

  • Finšgar, M., & Milošev, I. (2010). "Inhibition of copper corrosion by 1,2,3-benzotriazole: A review." Corrosion Science, 52(9), 2737-2749.

  • Khaled, K.F. (2010). "Electrochemical and weight loss study of the corrosion inhibition of copper in acidic medium by benzimidazole derivatives." International Journal of Electrochemical Science, 5, 275-291.

  • Sigma-Aldrich. "2-(1H-Benzo[d]imidazol-1-yl)ethanol Product Specification."

  • ASTM G1-03. "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ASTM International.

Sources

Application Note: Precision Synthesis of Hydroxyethyl-Functionalized Benzimidazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole-based ionic liquids (BILs) represent a versatile class of "designer solvents" and functional materials. Unlike their imidazole counterparts, the fused benzene ring in BILs confers enhanced hydrophobicity, thermal stability, and π-π stacking capabilities. This guide details the synthesis of 1-(2-hydroxyethyl)-3-alkylbenzimidazolium ionic liquids. The incorporation of a hydroxyethyl group via ethanol derivatives (specifically 2-chloroethanol) introduces a hydrogen-bond donor/acceptor site, significantly altering the solvation properties and biological activity of the resulting IL. These materials are critical in drug delivery systems, as corrosion inhibitors, and as recyclable catalysts for organic transformations.

Mechanistic Principles

The synthesis follows a linear, two-stage nucleophilic substitution pathway, optionally followed by anion metathesis.

  • N-Alkylation (Hydroxyethylation): The acidic N-H proton of benzimidazole (pKa ~12.8) is deprotonated by a base (NaOH/KOH). The resulting benzimidazolide anion attacks the electrophilic carbon of 2-chloroethanol in an SN2 fashion.

  • Quaternization: The remaining sp2 nitrogen acts as a nucleophile towards an alkyl halide (e.g., iodomethane, 1-chlorobutane), forming the cationic benzimidazolium core.

  • Anion Exchange (Metathesis): To tune physical properties (viscosity, hydrophobicity), the halide anion is exchanged for a bulky, weakly coordinating anion like Bis(trifluoromethane)sulfonimide (TFSI) or Tetrafluoroborate (BF4).

Reaction Workflow Diagram

BIL_Synthesis Benz Benzimidazole (Precursor) Inter 1-(2-hydroxyethyl) benzimidazole (Neutral Intermediate) Benz->Inter NaOH, EtOH Reflux, 80°C ChloroEth 2-Chloroethanol (Reagent) ChloroEth->Inter IL_Halide [HeBenzIm][X] (Halide IL) Inter->IL_Halide Quaternization ACN, Reflux AlkylHal Alkyl Halide (R-X) AlkylHal->IL_Halide Final_IL [HeBenzIm][Tf2N] (Final Ionic Liquid) IL_Halide->Final_IL Anion Metathesis Water/DCM Salt LiTf2N / NaBF4 (Salt) Salt->Final_IL

Figure 1: Step-wise synthetic pathway from benzimidazole precursor to functionalized ionic liquid.

Materials & Equipment

Reagents
ReagentPurityRoleHazard Note
Benzimidazole>98%Core ScaffoldIrritant
2-Chloroethanol>99%Hydroxyethyl SourceHighly Toxic , Dermal Hazard
Sodium Hydroxide>97%BaseCorrosive
1-Chlorobutane>99%Quaternizing AgentFlammable
LiTf₂N (Lithium bis-triflimide)>99%Anion SourceHygroscopic, Corrosive
Acetonitrile (ACN)HPLC GradeSolventFlammable, Toxic
Ethyl Acetate / Diethyl EtherACS GradeWash SolventsFlammable
Equipment
  • Three-neck round-bottom flask (250 mL) with reflux condenser.

  • Magnetic stirrer with temperature control.

  • Rotary evaporator.[1]

  • Vacuum oven (for drying hygroscopic ILs).

  • Schlenk line (optional, for moisture-sensitive quaternization).

Experimental Protocols

Phase 1: Synthesis of 1-(2-hydroxyethyl)benzimidazole

This step attaches the ethanol tail to the benzimidazole core.

  • Preparation: In a 250 mL round-bottom flask, dissolve Benzimidazole (11.8 g, 100 mmol) and NaOH (4.4 g, 110 mmol) in Ethanol (100 mL). Stir at room temperature for 30 minutes to ensure deprotonation.

  • Addition: Add 2-Chloroethanol (8.0 mL, 120 mmol) dropwise over 15 minutes. Caution: 2-Chloroethanol is highly toxic; use a fume hood.

  • Reaction: Reflux the mixture at 78-80°C for 8–10 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 3:1).

  • Work-up:

    • Cool the mixture to room temperature. Filter off the precipitated NaCl salt.

    • Evaporate the ethanol under reduced pressure.

    • Dissolve the residue in DCM (50 mL) and wash with water (2 x 30 mL) to remove unreacted 2-chloroethanol and base.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate.[2]

  • Purification: Recrystallize from acetone or ethyl acetate if the product solidifies, or use as a viscous oil if purity >95% (by NMR).

    • Yield Expectation: 75–85%.

Phase 2: Quaternization to form [HeBenzIm][Cl]

This step creates the ionic species.

  • Reaction: Dissolve 1-(2-hydroxyethyl)benzimidazole (16.2 g, 100 mmol) in Acetonitrile (50 mL). Add 1-Chlorobutane (12.5 mL, 120 mmol).

  • Reflux: Heat to reflux (80°C) for 24–48 hours under an inert atmosphere (N₂). Note: Chlorides react slower than bromides/iodides; reaction time may be extended.

  • Isolation:

    • Evaporate the solvent.[1][2][3]

    • Washing: The resulting product is often a viscous liquid or low-melting solid. Wash vigorously with Diethyl Ether (3 x 50 mL) to remove unreacted starting materials. The IL is insoluble in ether, while the neutral precursor is soluble.

  • Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace solvents and moisture.

    • Product: 1-(2-hydroxyethyl)-3-butylbenzimidazolium chloride.

Phase 3: Anion Metathesis (Hydrophobic IL Formation)

Example: Synthesis of [HeBenzIm][Tf₂N]

  • Dissolution: Dissolve the chloride IL (10 mmol) in Distilled Water (10 mL).

  • Exchange: Add LiTf₂N (10.5 mmol) dissolved in water (5 mL). A biphasic system will form immediately as the hydrophobic [Tf₂N] IL separates.

  • Extraction: Extract the IL layer with DCM (20 mL). Wash the DCM layer with water (3 x 10 mL) until the aqueous washings are free of chloride (test with AgNO₃ solution).

  • Final Drying: Dry organic phase with MgSO₄, filter, and remove DCM via rotary evaporation. Dry in a vacuum oven at 70°C for 24 hours.

Characterization & Validation

To ensure scientific integrity, the synthesized IL must be validated using 1H NMR.

Key NMR Signatures (DMSO-d6):

  • C2-H (Benzimidazole Ring): A distinct singlet shifted downfield (δ 9.5–10.0 ppm) indicates successful quaternization. In the neutral precursor, this is typically around δ 8.2 ppm.

  • N-CH₂-CH₂-OH:

    • Triplet (~4.4 ppm): N-CH₂ protons.

    • Triplet (~3.8 ppm): CH₂-O protons.

    • Broad Singlet (~5.0–5.5 ppm): OH proton (disappears with D₂O shake).

  • Aromatic Protons: Multiplets at 7.6–8.1 ppm.

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete deprotonation or volatility of 2-chloroethanolIncrease base stoichiometry to 1.2 eq; use a condenser with colder coolant.
Dark Color (Phase 2) Oxidation or impuritiesPerform quaternization under N₂ atmosphere; treat with activated charcoal before final drying.
Residual Halide (Phase 3) Incomplete washingContinue water washes until AgNO₃ test is negative. Residual halide reduces thermal stability.

Applications in Drug Development[5][6][7][8]

  • Solubilization Agents: The hydroxyethyl tail mimics the polarity of alcohols, making these ILs excellent solubilizers for poorly water-soluble APIs (Active Pharmaceutical Ingredients) like paclitaxel or ibuprofen.

  • Transdermal Delivery: The amphiphilic nature of [HeBenzIm] cations allows them to disrupt the stratum corneum lipid bilayer reversibly, acting as permeation enhancers.

  • Green Synthesis Solvent: Used as a recyclable medium for the synthesis of benzimidazole-based drugs, often improving yield and selectivity compared to volatile organic solvents.

References

  • Synthesis of Hydroxyethyl-Imidazolium ILs: Wang, Y., et al. "Synthesis and anti-microbial potencies of 1-(2-hydroxyethyl)-3-alkylimidazolium chloride ionic liquids."[4][5] Ecotoxicology and Environmental Safety, vol. 87, 2013, pp. 65-69.

  • Benzimidazole Alkylation Protocol: "Synthesis of 5-Benzyl-2-(2-hydroxyethylthio)-benzimidazole." PrepChem, Accessed Oct 2025.

  • Benzimidazolium IL Properties: Yuan, J., et al. "Synthesis of Functionalized Ionic Liquids Based on Benzimidazolium and Their Properties."[6] Chemical Journal of Chinese Universities, 2022.[7]

  • General Benzimidazole Synthesis Guide: BenchChem Technical Support. "The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide." BenchChem, 2025.[2][8]

  • Ionic Liquids in Pharma: Mdpi, A. "The Role of Ionic Liquids in the Pharmaceutical Field." Pharmaceutics, vol. 12, no. 11, 2020.

Sources

Application Note: Polymerization Catalysts Containing 1-(1H-benzo[d]imidazol-1-yl)ethanol Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Application: Ring-Opening Polymerization (ROP) of Cyclic Esters (Lactides, ε-Caprolactone) for Biomedical Polymers

Executive Summary & Mechanistic Rationale

The development of biodegradable polyesters, such as polylactide (PLA) and poly(ε-caprolactone) (PCL), is highly dependent on the design of efficient, well-controlled polymerization catalysts. Traditional industrial catalysts, such as tin(II) octanoate, suffer from inherent cytotoxicity, rendering them suboptimal for synthesizing polymers intended for drug delivery and tissue engineering[1].

To address this, biocompatible metal centers—specifically Magnesium (Mg), Zinc (Zn), and Aluminum (Al)—coordinated by structurally tunable bidentate ligands have emerged as superior alternatives[2]. The ligand 1-(1H-benzo[d]imidazol-1-yl)ethanol (BIMEtOH) represents a highly effective N,O-bidentate scaffold for these metals.

Causality in Ligand Design:

  • Strong σ-Donation: The sp² hybridized nitrogen of the benzimidazole ring strongly coordinates to the electrophilic metal center, stabilizing the active catalytic pocket and preventing unwanted catalyst aggregation.

  • Alkoxide Initiation: Upon deprotonation, the ethanol arm forms a metal-alkoxide bond. Alkoxide initiating groups provide vastly superior thermodynamic control over ROP reactions compared to carboxylates, minimizing transesterification side reactions and yielding polymers with narrow polydispersity indices (PDI)[1].

  • Steric Tunability: The rigid benzimidazole core forces a specific coordination geometry, which can be further tuned to control the stereoselectivity of lactide polymerization[2].

ROP_Mechanism A Metal-Alkoxide Catalyst [M(BIMEtO)2] B Monomer Coordination (Lactide/ε-CL) A->B C Nucleophilic Attack (Insertion) B->C D Ring Opening (Acyl-Oxygen Cleavage) C->D E Chain Propagation (n Monomers) D->E E->B Repeat F Termination (Alcohol Quenching) E->F

Fig 1. Coordination-insertion mechanism for ROP using metal-alkoxide catalysts.

Experimental Workflows & Protocols

The following protocols detail the self-validating synthesis of the BIMEtOH ligand, the preparation of the metal catalyst, and the execution of the ROP reaction.

Exp_Workflow Step1 Ligand Synthesis (BIMEtOH) Step2 Catalyst Prep (Metalation) Step1->Step2 Step3 ROP Reaction (110°C, N2) Step2->Step3 Step4 Precipitation (Cold MeOH) Step3->Step4 Step5 Characterization (NMR, GPC) Step4->Step5

Fig 2. End-to-end experimental workflow for catalyst synthesis and polymerization.

Protocol A: Green Synthesis of 1-(1H-benzo[d]imidazol-1-yl)ethanol

Rationale: Traditional N-alkylation of benzimidazole utilizes toxic 2-chloroethanol and generates corrosive HCl. This protocol utilizes ethylene carbonate, which acts as both the alkylating agent and solvent, releasing only CO₂ as a byproduct[3].

  • Reagents: Combine 10.0 mmol of benzimidazole and 10.5 mmol of ethylene carbonate in a dry 50 mL round-bottom flask.

  • Reaction: Heat the neat mixture to 140°C under a nitrogen atmosphere for 4 hours. The evolution of CO₂ gas will be observed.

  • Purification: Cool the mixture to room temperature. Dissolve the crude residue in hot ethyl acetate and filter. Concentrate the filtrate under reduced pressure and recrystallize from a mixture of ethanol/hexane to yield white crystals.

  • Self-Validation Check: Confirm synthesis via ¹H NMR (CDCl₃). The disappearance of the broad N-H peak (~12.0 ppm) and the appearance of two distinct triplets at ~4.3 ppm (N-CH₂) and ~3.9 ppm (O-CH₂) confirm successful N-alkylation.

Protocol B: Preparation of the Mg/Zn(BIMEtO)₂ Catalyst

Rationale: Metalation is achieved via alkane elimination. Reacting the protic ligand with dialkyl metal precursors (e.g., Mg(ⁿBu)₂ or ZnEt₂) drives the reaction forward irreversibly due to the volatility of the alkane byproduct (butane or ethane)[1].

  • Preparation: In a glovebox, dissolve 2.0 mmol of BIMEtOH in 10 mL of anhydrous toluene.

  • Metalation: Dropwise add 1.0 mmol of Mg(ⁿBu)₂ (1.0 M in heptane) or ZnEt₂ (1.0 M in hexane) to the ligand solution at 0°C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Remove the volatiles under vacuum. Wash the resulting solid with cold anhydrous hexane to remove unreacted precursors, yielding the analytically pure metal-alkoxide complex[1].

  • Self-Validation Check: ¹H NMR (C₆D₆) must show the complete disappearance of the hydroxyl proton (originally at ~5.0 ppm) and an upfield shift of the O-CH₂ protons, confirming metal coordination.

Protocol C: Ring-Opening Polymerization (ROP) of Cyclic Esters
  • Setup: In a glovebox, charge a Schlenk tube with the desired monomer (e.g., ε-caprolactone or L-lactide) and the Mg/Zn(BIMEtO)₂ catalyst at a specific monomer-to-catalyst ratio (typically [M]₀/[Cat]₀ = 100 to 500).

  • Polymerization: Seal the tube, remove it from the glovebox, and immerse it in a pre-heated oil bath at 110°C[1]. Stir continuously.

  • Quenching: After the designated time, terminate the reaction by adding 1 mL of acidic methanol (methanol containing a drop of HCl). Causality: The acid protonates the active metal-alkoxide bond, stopping chain propagation and capping the polymer with a hydroxyl group.

  • Precipitation: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) and precipitate into an excess of cold methanol. Filter and dry the polymer in a vacuum oven at 40°C to constant weight.

Data Presentation & Kinetic Analysis

The catalytic activity of BIMEtO-based complexes is heavily influenced by the choice of the metal center and the specific cyclic ester. Below is a summarized performance matrix based on typical coordination-insertion ROP kinetics[1].

Table 1: Polymerization Data for ε-Caprolactone and Lactide using BIMEtO Catalysts

Catalyst SystemMonomerTemp (°C)Time (h)Conversion (%)

( g/mol )
PDI (

)
Mg(BIMEtO)₂ε-CL11029815,2851.24
Mg(BIMEtO)₂L-LA11049512,5001.35
Zn(BIMEtO)₂ε-CL11049214,8001.40
Zn(BIMEtO)₂D,L-LA11088910,2001.58

Note: Molecular weights (


) and Polydispersity Indices (PDI) are determined via Gel Permeation Chromatography (GPC) calibrated against polystyrene standards.

Troubleshooting & End-Group Validation

To ensure the polymerization followed a true living coordination-insertion mechanism (which is critical for drug-delivery applications where predictable molecular weights are required), perform End-Group Analysis using ¹H NMR spectroscopy[1].

  • Diagnostic Signals: For a successful ROP initiated by the BIMEtO ligand, the ¹H NMR spectrum of the purified polymer must show the aromatic protons of the benzimidazole ring (δ 7.2–7.8 ppm) at the α-chain end.

  • Conversion Calculation: Monomer conversion can be tracked by comparing the integration of the unreacted monomer signals (e.g., ε-CL methylene adjacent to oxygen at 4.22 ppm) against the polymer signals (PCL methylene at 4.06 ppm).

  • Troubleshooting Broad PDIs: If the PDI exceeds 1.6, it indicates that transesterification (chain-scission) is occurring. To resolve this, lower the polymerization temperature to 90°C or quench the reaction earlier in the kinetic cycle before monomer depletion forces the catalyst to attack the polymer backbone[2].

References

  • Akpan, E. D., et al. "Ring-Opening Polymerization Reactions of e-Caprolactone and Lactides Initiated by (Benzimidazolylmethyl)amino Magnesium(ii) Alkoxides." Australian Journal of Chemistry. 1

  • Gabov, I. S., et al. "N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates." Russian Journal of Organic Chemistry, 2020. 3

  • "Ring-Opening Polymerization of rac-Lactide with Aluminum Chiral Anilido-Oxazolinate Complexes." PMC - NIH. 2

Sources

Troubleshooting & Optimization

Purification methods for 1-(1H-Benzo[d]imidazol-1-yl)ethanol: recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification strategies for 1-(1H-Benzo[d]imidazol-1-yl)ethanol (commonly referred to as N-(2-hydroxyethyl)benzimidazole or 1-hydroxyethylbenzimidazole).[1]

Part 1: Technical Overview & Decision Matrix

Compound Identification & Stability Warning

  • Target Molecule: 1-(1H-Benzo[d]imidazol-1-yl)ethanol[1]

  • CAS: 4856-97-7 (for the stable N-2-hydroxyethyl isomer)[1]

  • Structure: Benzimidazole ring with a 2-hydroxyethyl chain at the

    
     position.[1]
    
  • Critical Isomer Note: Users often confuse this with the hemiaminal formed from acetaldehyde (1-(1-hydroxyethyl)...), which is chemically unstable.[1] This guide assumes you are working with the stable N-(2-hydroxyethyl) derivative synthesized via ethylene carbonate or ethylene oxide alkylation.[1]

Purification Decision Matrix

Use the following logic to select the primary purification method.

PurificationLogic Start Crude 1-(1H-Benzo[d]imidazol-1-yl)ethanol PurityCheck Analyze Crude Purity (TLC/HPLC) Start->PurityCheck HighPurity Purity > 85% Main impurity: Unreacted Benzimidazole PurityCheck->HighPurity Cleaner Crude LowPurity Purity < 85% Complex mixture / Tarry oil PurityCheck->LowPurity Dirty Crude Recryst METHOD A: Recrystallization (Solvent: EtOAc or H2O/EtOH) HighPurity->Recryst Chrom METHOD B: Flash Chromatography (DCM:MeOH Gradient) LowPurity->Chrom OilingOut Issue: Product Oils Out? Recryst->OilingOut Seed Add Seed Crystal / Slower Cooling OilingOut->Seed Yes Switch Switch to Chromatography OilingOut->Switch Persists Seed->Recryst

Figure 1: Decision tree for selecting the optimal purification pathway based on crude purity and physical state.

Part 2: Detailed Protocols

Method A: Recrystallization (Scalable & Cost-Effective)

Best for: Removing unreacted benzimidazole and non-polar side products.[1] Target Melting Point: 108–110 °C.[1]

Solvent Systems:

  • Ethyl Acetate (EtOAc): Primary choice. Good solubility hot, poor cold.[1][2]

  • Water: Effective for removing inorganic salts and very polar impurities.[1]

  • Acetone/Hexane: Anti-solvent method (use if EtOAc fails).

Step-by-Step Protocol:

  • Dissolution: Place crude solid in a flask. Add EtOAc (approx. 5–7 mL per gram). Heat to reflux (77 °C) with stirring.

  • Filtration (Hot): If insoluble particles (salts/catalyst) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Nucleation: Allow the filtrate to cool slowly to room temperature (RT) on a cork ring. Do not place directly on ice, as this forces "oiling out."[1]

  • Crystallization: Once turbidity or crystals appear at RT, move to an ice bath (0–4 °C) for 1 hour.

  • Collection: Filter the white needles/plates via vacuum filtration. Wash with cold EtOAc or Pentane.[1]

  • Drying: Vacuum dry at 40 °C for 4 hours. (Note: The compound is hygroscopic; store in a desiccator).

Method B: Flash Column Chromatography (High Purity)

Best for: Separating the product from tarry byproducts or if the crude is an oil.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH).

Gradient Table:

Volume (CV) % MeOH in DCM Purpose
0–2 0% Elute non-polar impurities (e.g., dialkylated side products)

| 2–5 | 1–3% | Elute unreacted Benzimidazole (


) |
| 5–15 | 5–8%  | Elute Product  (

) | | >15 | 10–20% | Flush polar tars/salts |[1]

Technical Tip: Pre-treat the silica column with 1% Triethylamine (TEA) in DCM if peak tailing is observed. This neutralizes acidic sites on the silica that bind the basic imidazole nitrogen.

Part 3: Troubleshooting & FAQs

Q1: My product comes out as a viscous oil instead of crystals during recrystallization. What happened?

  • Cause: "Oiling out" occurs when the solution temperature drops below the phase separation limit before crystallization begins. This is common with low-melting solids like this ethanol derivative.[1]

  • Fix:

    • Reheat the mixture until clear.

    • Add a seed crystal (a tiny amount of pure product) when the solution is slightly warm.

    • Scratch the inner glass wall with a glass rod to induce nucleation.

    • Add a drop of Hexane (anti-solvent) to the hot EtOAc solution to lower solubility slightly, then cool very slowly.

Q2: I see two spots on TLC that are very close together. Which is my product?

  • Analysis:

    • Spot A (Higher

      
      ):  Unreacted Benzimidazole.
      
    • Spot B (Lower

      
      ):  1-(1H-Benzo[d]imidazol-1-yl)ethanol.
      
  • Verification: The product (Spot B) will stain strongly with Iodine or Dragendorff’s reagent due to the tertiary nitrogen and hydroxyl group. The starting material (Spot A) is less polar.

  • Action: If separation is poor (

    
    ), switch to a DCM:MeOH:NH
    
    
    
    OH (95:4:1) solvent system to sharpen the bands.

Q3: The product turns yellow/brown upon drying. Is it decomposing?

  • Cause: Oxidation or presence of trace basic impurities (like NaOH/KOH from synthesis).

  • Fix: Ensure the crude is neutralized to pH 7–8 before purification. Recrystallize from water (if applicable) or wash the organic extract with brine to remove residual base. Store under nitrogen in the dark.

Q4: Can I use ethanol as a recrystallization solvent?

  • Insight: While the product is soluble in ethanol, it is often too soluble, leading to poor recovery yields. Ethanol/Water (1:1) is a better alternative, but removal of water requires rigorous drying. EtOAc is superior for drying efficiency.[1]

References

  • Synthesis and Properties of Benzimidazole Derivatives. Journal of Heterocyclic Chemistry. Detailed protocols on N-alkylation of benzimidazoles.

  • Purification of N-substituted Benzimidazoles. BenchChem Technical Notes. Troubleshooting oiling out in low-melting heterocycles.

  • Crystallographic Analysis of 1-(1H-Benzimidazol-1-yl)ethanol. Acta Crystallographica Section E. Structural confirmation and melting point data (108-110°C).[1]

  • Solubility Data for Benzimidazole Alcohols. PubChem Compound Summary. Solubility profiles in EtOAc, Water, and DCM.[1]

Sources

Troubleshooting N-alkylation vs C-alkylation selectivity in benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzimidazole Functionalization Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity challenges during the alkylation of benzimidazole scaffolds. Here, we dissect the mechanistic dichotomy between N-alkylation and C-alkylation, providing field-proven troubleshooting strategies, quantitative data, and validated experimental protocols.

Core Principles: The N vs. C Dichotomy

Benzimidazoles are privileged pharmacophores, but their functionalization requires precise control over competing reactive sites[1]. The core is an ambident nucleophile:

  • N-Alkylation (Kinetically & Thermodynamically Favored): Under standard basic conditions, the nitrogen atoms (N1/N3) are highly nucleophilic due to their electronegativity and available lone pairs. N-alkylation proceeds rapidly via an

    
     mechanism[2].
    
  • C-Alkylation (Requires Activation): The C2 position is embedded within a stable aromatic system. Direct nucleophilic attack from C2 is energetically unfavorable as it disrupts aromaticity. Therefore, C2-alkylation strictly requires transition-metal catalysis (e.g., Cu, Rh, Co) to facilitate directed C-H activation[3][4].

Quantitative Data Comparison

The following table summarizes the divergent reaction conditions required to achieve selective N- vs. C-alkylation, highlighting the stark contrast in required activation energy and catalytic systems.

Reaction TypeTarget SiteTypical ReagentsCatalystTemp (°C)Regioselectivity (N:C)Typical Yield
Standard N-Alkylation [2]N1 / N3NaH, Alkyl Halide, DMFNone0 - 25>99:185–95%
PTC N-Alkylation [5]N1 / N3KOH, Alkyl Halide, PEGTBAB25 - 60>99:180–90%
Cu-Catalyzed C2-Alkylation [1]C2Styrenes, HydrosilaneCu(OAc)₂ / Ligand25 - 601:>99 (N-protected)70–85%
Rh-Catalyzed Branched C2 [3]C2Acrylamides, K₃PO₄[Rh(cod)Cl]₂1001:>99 (N-protected)65–80%

Frequently Asked Questions (Troubleshooting)

Q1: I want to synthesize a C2-alkylated benzimidazole, but my reaction exclusively yields the N-alkylated product. Why? A: This is a classic issue of competing nucleophilicity. The N-H proton is relatively acidic, and standard bases generate a benzimidazolide anion where the negative charge is delocalized across N1 and N3[2]. This nitrogen-centered nucleophile rapidly attacks electrophiles. To force C2-alkylation, you must bypass


 chemistry. Solution:  First, eliminate the nitrogen's reactivity by installing a protecting group (e.g., N-methyl or N-benzyl). Then, utilize transition-metal-catalyzed C-H activation, such as a Rh(I)/bisphosphine system, to selectively activate the C2-H bond and couple it with an alkene[3][6].

Q2: During transition-metal catalyzed C2-alkylation, I am observing poor yields and catalyst poisoning. What is the cause? A: If you are attempting C2-alkylation on an unprotected (N-H) benzimidazole, the highly coordinating nature of the free nitrogen will poison the transition metal catalyst (e.g., Cu or Rh) by forming stable, inactive metal-nitrogen complexes[3]. Solution: Complete N-protection is a strict prerequisite for most C2-H functionalizations to prevent off-target coordination[1][6].

Q3: How can I achieve enantioselective C2-alkylation? A: Standard base-promoted alkylation cannot establish stereocenters at the planar aromatic ring. Enantiocontrol requires a chiral environment during the C-C bond formation step. Solution: Utilize a chiral ligand in a metal-catalyzed process. For instance, CuH-catalyzed C2-allylation using 1,3-diene pronucleophiles and chiral phosphine ligands (like (S,S)-Ph-BPE) can establish stereocenters at the C2-alkyl branch with high enantiomeric ratios[7].

Q4: I am performing an N-alkylation, but I'm getting a mixture of N1 and N3 isomers. How do I control this? A: In unsymmetrical benzimidazoles, the N1 and N3 positions are in tautomeric equilibrium and have similar nucleophilicity[2]. Solution: To improve regioselectivity, use a strong, non-nucleophilic base like NaH in an aprotic solvent (THF or DMF) to ensure complete, irreversible deprotonation before adding the electrophile[2]. For highly sterically hindered substrates, organomagnesium reagents can counterintuitively direct alkylation to the more hindered nitrogen[8].

Experimental Workflows

Protocol A: Regioselective N-Alkylation ( Pathway)[2]

Mechanism: Irreversible deprotonation generates a highly nucleophilic benzimidazolide anion.

  • Preparation: Flame-dry a three-neck round-bottom flask under an inert argon atmosphere. Add the benzimidazole substrate (1.0 equiv) and anhydrous DMF to achieve a 0.1 M concentration.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise to maintain a low instantaneous concentration of the electrophile, preventing over-alkylation.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor via TLC.

  • Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash the organic layer with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: CuH-Catalyzed Regioselective C2-Alkylation[1]

Mechanism: In situ generation of a CuH species drives 2,1-hydrocupration of an alkene, followed by electrophilic C2 attack.

  • Preparation: In an argon-filled glovebox, charge a reaction vial with an N-protected benzimidazole (e.g., N-methylbenzimidazole, 1.0 equiv), Cu(OAc)₂ (5 mol%), and a bisphosphine ligand (e.g., dppf, 6 mol%).

  • Reagent Addition: Add the aromatic alkene (e.g., styrene, 1.5 equiv) and anhydrous THF (2.0 mL).

  • Silane Activation: Add a hydrosilane source, such as (EtO)₂MeSiH (2.0 equiv). Note: The silane is critical as it reduces Cu(II) to the catalytically active CuH species.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature for 24 hours.

  • Isolation: Dilute the mixture with Ethyl Acetate, filter through a short pad of Celite to remove copper salts, concentrate under reduced pressure, and purify via flash chromatography.

Logical Workflows & Mechanistic Diagrams

G Start Benzimidazole Starting Material Goal What is your target alkylation site? Start->Goal N_Path N-Alkylation (N1 / N3) Goal->N_Path Kinetically Favored C_Path C-Alkylation (C2) Goal->C_Path Requires C-H Activation N_Cond Base (NaH, K2CO3) + Alkyl Halide Polar Aprotic Solvent N_Path->N_Cond C_Cond1 Step 1: N-Protection (e.g., N-Me, N-Bn) C_Path->C_Cond1 N_Prod N-Alkylbenzimidazole (High Yield, Fast) N_Cond->N_Prod C_Cond2 Step 2: Transition Metal (Cu, Rh) + Alkene/Diene + Hydrosilane C_Cond1->C_Cond2 C_Prod C2-Alkylbenzimidazole (Regioselective) C_Cond2->C_Prod

Reaction pathway decision tree for N- vs C-alkylation of benzimidazoles.

Mechanism Precat Cu(OAc)2 + Ligand Precatalyst Silane Hydrosilane Reduction Precat->Silane CuH Active [CuH] Species Silane->CuH Alkene Aromatic Alkene Insertion CuH->Alkene CuAlkyl Nucleophilic Cu-Alkyl Intermediate Alkene->CuAlkyl 2,1-Hydrocupration CHAct Electrophilic C2 Attack & C-H Activation CuAlkyl->CHAct Product C2-Alkylated Product + Regenerated [CuH] CHAct->Product Product->CuH Catalytic Cycle

Catalytic cycle for CuH-mediated regioselective C2-alkylation.

References

  • Cu-Catalyzed Regioselective C–H Alkylation of Benzimidazoles with Aromatic Alkenes | Organic Letters - ACS Public
  • C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)
  • Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline | Benchchem |
  • Direct, Regioselective N-Alkylation of 1,3-Azoles | Organic Letters - ACS Public
  • Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles | PMC - NIH |
  • Cu-Catalyzed C–H Allylation of Benzimidazoles with Allenes | Organic Letters - ACS Public
  • Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols | MDPI |
  • REMARKABLE FAST N-ALKYLATION OF AZAHETEROCYCLES UNDER MICROWAVE IRRADI

Sources

Controlling hemiaminal instability in 1-(1H-benzo[d]imidazol-1-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and stabilization of 1-(1H-benzo[d]imidazol-1-yl)ethanol , an N-hemiaminal formed by the addition of benzimidazole to acetaldehyde.

Topic: Controlling Hemiaminal Instability & Synthesis Optimization

Core Technical Directive: The Hemiaminal Equilibrium

The synthesis of 1-(1H-benzo[d]imidazol-1-yl)ethanol is not a standard covalent bond formation; it is a reversible addition reaction governed by thermodynamic equilibrium.[1] Unlike C-substituted benzimidazoles (which are stable), this N-substituted hemiaminal is prone to two primary failure modes:[1]

  • Retro-addition (Reversion): Decomposing back to benzimidazole and acetaldehyde.[1]

  • Dehydration: Eliminating water to form 1-vinylbenzimidazole (often an unwanted impurity unless intended).[1]

Your objective is to shift the equilibrium toward the adduct during synthesis and kinetically trap it during isolation and storage.

Mechanism & Control Points

Hemiaminal_Equilibrium Start Benzimidazole + Acetaldehyde Inter 1-(1H-benzo[d]imidazol-1-yl)ethanol (Target Hemiaminal) Start->Inter Low T, Excess Aldehyde Inter->Start Heat, Dilution Vinyl 1-Vinylbenzimidazole (Dehydration Product) Inter->Vinyl Acid/Base, Heat (-H2O) Aminal Bis-benzimidazole Aminal (Dimerization) Inter->Aminal Excess Amine (-H2O)

Figure 1: The thermodynamic landscape of N-hemiaminal formation. Success depends on suppressing the red and gray pathways.

Synthesis & Optimization (The "How-To")

FAQ: Reaction Conditions

Q1: Why does my product yield decrease significantly during drying/isolation? A: This is classic reversion . The hemiaminal bond is weak. If you apply vacuum or heat to remove the solvent/excess acetaldehyde, you shift the equilibrium back to the starting materials (Le Chatelier’s Principle).

  • Protocol Adjustment: Do not use high vacuum or heat (>30°C) for drying.[1] Use a "sacrificial" stabilizer approach: wash the solid with a non-polar solvent (like cold hexane) to remove surface impurities, and dry under a gentle stream of dry nitrogen at room temperature.

Q2: I see a new spot on TLC that correlates with the starting benzimidazole. Is the reaction incomplete? A: Not necessarily. N-hemiaminals often decompose on the silica gel due to the Lewis acidity of the silica and the interaction with hydroxyl groups.

  • Validation: Perform NMR in DMSO-d6 immediately. If the NMR shows high conversion but TLC shows starting material, your compound is degrading on the plate. Use neutral alumina plates or treat silica with 2% triethylamine to deactivate acidic sites.

Q3: Should I use a catalyst (acid/base)? A: Avoid strong acids. Acid catalysis promotes the protonation of the hydroxyl group, making it a good leaving group, which leads to dehydration (vinyl formation) or reversion .

  • Recommendation: The reaction of benzimidazole (nucleophile) with acetaldehyde (electrophile) proceeds well under neutral or slightly basic conditions .[1] If kinetics are sluggish, a catalytic amount of mild base (e.g., K2CO3) can enhance the nucleophilicity of the benzimidazole nitrogen, but be wary of aldol condensation side-reactions of the acetaldehyde.

Stability & Storage (The "How-to-Keep")

Troubleshooting Guide: Preventing Decomposition
SymptomDiagnosisCorrective Action
Smell of apples/acetaldehyde Reversion: The adduct is breaking down into starting materials.[1]Store at -20°C . Ensure the container is sealed tight to prevent volatile acetaldehyde escape (which pulls equilibrium).
Product turns yellow/oily Oligomerization: Acetaldehyde is polymerizing (paraldehyde formation) or aldol condensation is occurring.[1]Use freshly distilled acetaldehyde . Add a radical inhibitor (e.g., BHT) if the solvent system allows.
Insoluble white precipitate Aminal Formation: Two benzimidazole molecules reacted with one acetaldehyde.Use a large excess of acetaldehyde (3-5 equivalents) to statistically favor the 1:1 adduct over the 2:1 dimer.

Q4: Can I store the compound in solution? A: Only in aprotic, non-nucleophilic solvents (e.g., THF, DMSO, Toluene).

  • Avoid: Alcohols (MeOH, EtOH).[1] In alcohols, the hemiaminal –OH can exchange with the solvent alkoxide, leading to acetals or hemiaminal ethers.

  • Avoid: Water. Water promotes hydrolysis back to the amine.

Analysis & Characterization (The "How-to-Know")

Protocol: Validating the N-Hemiaminal Structure

Standard characterization can be misleading due to the "Observer Effect"—the act of analyzing the sample destroys it.

Step-by-Step NMR Protocol:

  • Solvent: Use DMSO-d6 or Acetone-d6 .[1] These solvents form hydrogen bonds with the hydroxyl group, stabilizing the hemiaminal and slowing proton exchange.

  • Temperature: Run the NMR at 25°C or lower .

  • Key Signals:

    • Methine proton (N-CH-O): Look for a quartet (or broad signal) around 6.0 – 6.5 ppm .[1]

    • Hydroxyl proton (-OH): In dry DMSO, this appears as a doublet (coupling to the CH) around 6.0 – 7.0 ppm .[1] Note: If this signal is a singlet or missing, your solvent is wet or the compound is decomposing.

    • Methyl group: A doublet around 1.6 – 1.8 ppm .

Q5: My NMR spectrum is messy. Is it the product? A: Check for the Acetaldehyde Hydrate or Paraldehyde peaks. If you see sharp singlets around 2.1 ppm (free acetaldehyde) or 9.8 ppm (aldehyde CHO), your sample has reverted inside the tube.[1]

  • Fix: Prepare the NMR sample immediately before acquisition. Do not let it sit in the autosampler for hours.

Experimental Workflow Summary

Workflow Step1 Step 1: Dissolution Benzimidazole in THF or Dioxane (Avoid protic solvents) Step2 Step 2: Addition Add 3.0 - 5.0 equiv Acetaldehyde Temp: 0°C to 10°C Step1->Step2 Step3 Step 3: Incubation Stir 2-4 hours at RT Monitor by NMR (not TLC) Step2->Step3 Step4 Step 4: Isolation Precipitate with non-polar solvent (Hexane) Filter quickly Step3->Step4 Step5 Step 5: Storage Store solid at -20°C under Argon Step4->Step5

Figure 2: Optimized synthesis workflow to maximize kinetic trapping of the hemiaminal.

References

  • Benzimidazole Reactivity & N-Alkylation

    • Wright, J. B.[1] "The Chemistry of the Benzimidazoles." Chemical Reviews 48.3 (1951): 397-541.[1] (Foundational text on the equilibrium of N-substituted benzimidazoles).

    • Luo, Q., et al. "Oxidant-free Synthesis of Benzimidazoles from Alcohols and Aromatic Diamines." Royal Society of Chemistry, 2017.

  • Hemiaminal Stability & Reversion: Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry." Oxford University Press, 2nd Ed. (Chapter on Nucleophilic Addition to Carbonyls). (Authoritative grounding on hemiaminal thermodynamics).
  • Characterization of N-Adducts

    • BenchChem Technical Support.[2][3][4] "Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy." Application Note, 2025.[2][1]

Sources

Technical Support Center: Purification of Crude 1-(1H-Benzo[d]imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 1-(1H-Benzo[d]imidazol-1-yl)ethanol (commonly referred to as N-(2-hydroxyethyl)benzimidazole).

This guide assumes the compound was synthesized via the N-alkylation of benzimidazole using reagents such as ethylene carbonate, ethylene oxide, or 2-chloroethanol.

Executive Summary & Compound Profile

The crude reaction mixture of 1-(1H-Benzo[d]imidazol-1-yl)ethanol typically contains three primary classes of impurities that dictate the purification strategy:

  • Unreacted Benzimidazole (Starting Material): The most persistent impurity due to similar solubility profiles.

  • Quaternary Salts (Bis-alkylated species): 1,3-bis(2-hydroxyethyl)benzimidazolium salts formed by over-alkylation.

  • Oligomers/Color Bodies: Polymeric ethylene oxide chains or oxidation products (from phenylenediamine precursors).

PropertyTarget CompoundImpurity: BenzimidazoleImpurity: Bis-alkylated Salt
Structure N-substituted (Tertiary amine character)N-H free (Amphoteric)Quaternary Ammonium (Ionic)
Acidity (pKa) Non-acidic (No N-H)Weakly Acidic (N-H pKa ~12.8)Non-acidic
Solubility (Water) Moderate (increases w/ temp)Low (Cold), High (Hot)Very High (Ionic)
Solubility (Org) Soluble (DCM, EtOAc, Alcohols)Soluble (Alcohols), Low (Non-polar)Insoluble (Non-polar)

Tier 1: Chemical Washing (The "Silver Bullet" Protocol)

Problem: "I cannot remove unreacted benzimidazole by simple recrystallization." Root Cause: Benzimidazole and the product have overlapping solubility in many alcohols. Solution: Exploit the acidity of the N-H proton in benzimidazole. The product lacks this proton, allowing for a highly selective base extraction.

Protocol A: Selective Caustic Wash

This method removes unreacted benzimidazole by converting it into its water-soluble salt.

  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Use approximately 10-15 mL solvent per gram of crude.

  • Caustic Wash: Wash the organic phase twice with 10% NaOH (aq) or 1M KOH .

    • Mechanism:[1][2][3][4] The base deprotonates the unreacted benzimidazole (forming the water-soluble benzimidazolide anion). The N-alkylated product remains neutral and stays in the organic layer.

  • Brine Wash: Wash the organic layer once with saturated brine to remove excess base and emulsion-forming species.

  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Evaporate the solvent under reduced pressure.

Validation Check: Analyze the residue by TLC (DCM:MeOH 9:1). The lower Rf spot corresponding to benzimidazole should be absent.

Tier 2: Recrystallization Strategies

Problem: "The product is oily or colored after extraction." Root Cause: Presence of oligomers (PEG-like chains) or oxidation products.

Protocol B: Aqueous Thermal Recrystallization

Best for removing quaternary salts and improving crystal habit.[1]

  • Solvent: Water (Primary) or Water/Ethanol (9:1) .

  • Procedure:

    • Suspend the crude solid in water (approx. 10 mL/g).

    • Heat to reflux (100°C). The product should dissolve completely; if not, add dropwise Ethanol until clear.

    • Hot Filtration: If dark particles persist (charcoal/dust), filter while boiling through a pre-heated funnel.[1]

    • Cooling: Allow the solution to cool slowly to room temperature with gentle stirring. Then chill to 0-4°C for 2 hours.

  • Filtration: Collect the white needles/plates by vacuum filtration.

  • Wash: Wash with ice-cold water.

Protocol C: Anti-Solvent Precipitation (For Oily Crudes)

Best for removing non-polar tars and forcing solidification.

  • Solvent: Dissolve crude in a minimum amount of Acetone or Hot Toluene .

  • Anti-Solvent: Add Hexane or Heptane dropwise to the warm solution until a persistent cloudiness appears.

  • Crystallization: Let stand at room temperature. Scratch the flask wall with a glass rod to induce nucleation if oiling occurs.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is wrong?

Diagnosis: This often happens if the crude contains significant oligomeric impurities (from ethylene carbonate/oxide) or residual high-boiling solvents (DMF/DMSO). Fix:

  • Re-dissolve the oil in DCM and perform the Protocol A (Caustic Wash) again to ensure all starting material is gone.

  • Solvent Swap: Evaporate to dryness and switch to Toluene . Heat to reflux and let it cool.[5] Toluene is excellent for benzimidazoles as it holds tars in solution while the product crystallizes.

  • Seed Crystals: If available, add a seed crystal at 30-40°C.

Q2: I see a very polar spot on TLC that won't move. What is it?

Diagnosis: This is likely the 1,3-bis(2-hydroxyethyl)benzimidazolium salt (quaternary ammonium). Fix: This impurity is highly water-soluble.

  • Dissolve the crude in DCM .

  • Wash thoroughly with Water (3x). The ionic salt will partition into the aqueous layer, while the desired product remains in the DCM.

Q3: The product has a yellow/brown tint.

Diagnosis: Oxidation of the benzimidazole ring or trace phenylenediamine. Fix:

  • During Protocol B (Recrystallization) , add Activated Charcoal (5 wt%) to the boiling solution.

  • Boil for 5-10 minutes.

  • Filter hot through a Celite pad to remove the charcoal. The filtrate should be colorless.

Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying the crude mixture based on the specific impurities present.

PurificationWorkflow Start Crude Reaction Mixture CheckSM Check TLC/HPLC: Is Benzimidazole Present? Start->CheckSM CausticWash PROTOCOL A: Caustic Wash (Dissolve in DCM, Wash w/ 10% NaOH) CheckSM->CausticWash Yes (SM Present) CheckColor Is Product Colored/Oily? CheckSM->CheckColor No (SM Absent) SepLayer Phase Separation: Org Layer = Product Aq Layer = Benzimidazole Anion CausticWash->SepLayer SepLayer->CheckColor Concentrate Org Layer RecrystWater PROTOCOL B: Recrystallization from Water (Removes Salts/Polar impurities) CheckColor->RecrystWater Yes (Solid but Colored) RecrystToluene PROTOCOL C: Recrystallization from Toluene/Hexane (Removes Tars/Oils) CheckColor->RecrystToluene Yes (Oily/Tarry) Final Pure 1-(1H-Benzo[d]imidazol-1-yl)ethanol (White Solid, mp ~108-110°C) CheckColor->Final No (White Solid) RecrystWater->Final RecrystToluene->Final

Caption: Logical workflow for removing specific impurity classes from the crude benzimidazole derivative.

Analytical Validation

To confirm the success of the purification, compare your data against these standards:

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the broad N-H singlet (typically >12 ppm) associated with unreacted benzimidazole.

    • Confirm the ratio of the ethyl chain protons: Triplet (~4.3 ppm, N-CH2) and Triplet/Multiplet (~3.8 ppm, CH2-OH).

  • Melting Point:

    • Pure Product: 108–110 °C (Distinct from Benzimidazole: 170–172 °C).

  • HPLC:

    • The N-alkylated product typically elutes later than benzimidazole on a C18 column (Reverse Phase) due to the ethyl group increasing lipophilicity slightly, though the OH group moderates this. (Note: pH of mobile phase affects this separation significantly).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2207-00-3, 2-(1H-Benzimidazol-1-yl)ethanol. Retrieved from [Link]

  • Journal of Chemical & Engineering Data.Solubility of Benzimidazole Derivatives in Organic Solvents. (General reference for benzimidazole solubility profiles).
  • Organic Chemistry Portal. Synthesis of Benzimidazoles: N-Alkylation Protocols. Retrieved from [Link]

Sources

Preventing polymerization during the synthesis of benzimidazole ethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with intractable, sticky mixtures when synthesizing benzimidazole ethanol derivatives (such as 1-(2-hydroxyethyl)benzimidazole or 2-(2-hydroxyethyl)benzimidazole).

The root cause of these failures almost always traces back to uncontrolled polymerization or oligomerization . Because these syntheses inherently involve bifunctional molecules—containing both nucleophilic (amines, imidazoles, hydroxyls) and electrophilic (halides, epoxides, carboxylic acids) sites—competing reaction vectors can easily hijack your intended pathway.

This guide is designed to explain the mechanistic causality behind these side reactions and provide self-validating, field-proven protocols to ensure monomeric purity.

Core Mechanistic Overview: The Polymerization Trap

G Start1 N-Alkylation: Benzimidazole + Haloethanol Unprotected1 Harsh Base / Excess Reagent Start1->Unprotected1 Poor Control Protected1 Phase-Transfer Catalyst (PTC) & Controlled Stoichiometry Start1->Protected1 Optimized Start2 Condensation: OPDA + Hydroxy Acid Unprotected2 Strong Acid / High Heat Start2->Unprotected2 Poor Control Protected2 O-Protection (e.g., Acetyl) or Mild Green Catalysis Start2->Protected2 Optimized Polymer1 Over-Alkylation & Etherification (Oligomers) Unprotected1->Polymer1 Side Reactions Polymer2 Intermolecular Esterification (Polyesters) Unprotected2->Polymer2 Side Reactions Target1 1-(2-Hydroxyethyl)benzimidazole (High Yield, Monomeric) Protected1->Target1 Selective C-N Bond Target2 2-(Hydroxyalkyl)benzimidazole (High Yield, Monomeric) Protected2->Target2 Selective Cyclization

Reaction pathways for benzimidazole ethanol derivatives: polymerization triggers vs. optimized routes.

Troubleshooting FAQs

Q1: Why am I getting a polymeric mixture instead of 1-(2-hydroxyethyl)benzimidazole during N-alkylation with 2-chloroethanol? The Causality: 2-chloroethanol is a bifunctional reagent. In general, N-alkylation involves the reaction of the benzimidazole anion with an alkyl halide[1]. However, if you use a strong, homogeneous base (like NaH in DMF), the newly formed hydroxyl group on the product is easily deprotonated. This generates a highly reactive alkoxide nucleophile that attacks another molecule of 2-chloroethanol, initiating a chain-growth etherification (oligomerization). Furthermore, the second nitrogen on the imidazole ring can undergo over-alkylation, forming insoluble benzimidazolium salts. The Solution: Transition to a biphasic Phase-Transfer Catalysis (PTC) system. By using a two-phase solvent system (e.g., Toluene/Water) with a catalyst like tetrabutylammonium bromide (TBAB), the reaction is restricted to the interface. This compartmentalization proceeds efficiently at moderate temperatures, which strictly limits the activation of the hydroxyl group and prevents side reactions[2].

Q2: During the Phillips condensation of o-phenylenediamine (OPDA) with lactic acid to form 2-(1-hydroxyethyl)benzimidazole, my yields are low and GPC shows high molecular weight byproducts. How do I fix this? The Causality: The classic Phillips condensation relies on harsh dehydrating acids (e.g., 4N HCl or polyphosphoric acid) and intense heat. Lactic acid contains both a carboxylic acid and a hydroxyl group. Under these aggressive conditions, the rate of intermolecular esterification (forming polylactic acid oligomers) outpaces the rate of condensation with OPDA. The Solution: You must either mask the nucleophile or change the thermodynamic environment. The most robust method is to pre-protect the hydroxyl group of the acid (e.g., using O-acetyl lactic acid). Alternatively, utilizing green solvents (like ethanol or water) with mild solid acid catalysts under microwave irradiation provides uniform heating and accelerates the cyclization before thermal polymerization can occur[3][4].

Q3: I am using an epoxide (ethylene oxide) to synthesize the ethanol derivative. The reaction is highly exothermic and yields a PEG-like mess. What is the mechanism of this failure? The Causality: Epoxides undergo rapid ring-opening upon nucleophilic attack. If the reaction is run at elevated temperatures (e.g., 120 °C in DMF), the high reactivity leads to uncontrolled epoxide ring opening[5]. The resulting alkoxide intermediate acts as a powerful nucleophile, attacking subsequent epoxide molecules. This triggers Anionic Ring-Opening Polymerization (AROP), generating polyethylene glycol (PEG) chains covalently attached to your benzimidazole core. The Solution: Strictly control the stoichiometry (maximum 1.05 equivalents of epoxide) and drop the temperature. Use a weaker base (like K₂CO₃) to ensure the benzimidazole N-H is nucleophilic enough to open the ring, but the resulting alkoxide is quickly protonated by the solvent or a mild proton source before it can propagate a polymer chain.

Quantitative Data & Strategy Comparison
Synthesis RouteReagentsPrimary Polymerization TriggerPrevention StrategyExpected Yield
N-Alkylation Benzimidazole + 2-ChloroethanolAlkoxide formation (Etherification)Biphasic PTC system (TBAB / Toluene / KOH)82% - 88%
N-Alkylation Benzimidazole + Ethylene OxideAnionic Ring-Opening PolymerizationStrict stoichiometry (1.05 eq), T < 60 °C75% - 80%
Condensation OPDA + Lactic AcidIntermolecular EsterificationO-Acetyl protection prior to condensation85% - 92%
Condensation OPDA + 3-Hydroxypropanoic AcidDehydration / EtherificationMicrowave-assisted synthesis in Ethanol80% - 85%
Self-Validating Experimental Protocols
Protocol A: Synthesis of 1-(2-Hydroxyethyl)benzimidazole via PTC N-Alkylation

This protocol utilizes phase separation to artificially lower the effective concentration of reactive alkoxides, preventing etherification.

  • Preparation: In a 250 mL round-bottom flask, dissolve 1H-benzimidazole (10.0 mmol) in 50 mL of toluene.

  • Catalyst & Base Addition: Add 20 mL of a 30% aqueous KOH solution. Add 0.5 mmol (5 mol%) of tetrabutylammonium bromide (TBAB) to the mixture.

  • Alkylation: Begin vigorous magnetic stirring to maximize the interfacial surface area. Slowly add 2-chloroethanol (10.5 mmol) dropwise over 15 minutes at room temperature.

  • Heating & Monitoring: Heat the biphasic mixture to 80 °C for 6–8 hours. Self-Validation Step: Monitor the organic phase via TLC (DCM:MeOH 9:1). The disappearance of the starting material without the streaking typical of polymeric byproducts confirms controlled alkylation.

  • Workup: Cool to room temperature. Separate the organic layer, wash with brine (2 × 20 mL), and dry over anhydrous MgSO₄. Concentrate under reduced pressure. Recrystallize from ethyl acetate/hexane to yield the pure monomeric product.

Protocol B: Synthesis of 2-(1-Hydroxyethyl)benzimidazole via O-Protected Condensation

This protocol prevents polyester formation by masking the hydroxyl group during the harsh cyclodehydration step.

  • Protection: React lactic acid (15.0 mmol) with acetic anhydride (18.0 mmol) and a catalytic amount of pyridine at 60 °C for 2 hours to quantitatively yield O-acetyl lactic acid. Remove excess acetic anhydride under vacuum.

  • Condensation: In a microwave-safe vessel, combine o-phenylenediamine (10.0 mmol) and the freshly prepared O-acetyl lactic acid (11.0 mmol) in 15 mL of absolute ethanol. Add a mild solid acid catalyst (e.g., 10 mol% p-TsOH or acidic resin).

  • Cyclization: Subject the mixture to microwave irradiation at 90 °C for 20 minutes[3][4]. Self-Validation Step: LC-MS should show the mass of the O-acetyl benzimidazole intermediate, with no high-molecular-weight repeating units.

  • Deprotection: Filter off the solid catalyst. Add K₂CO₃ (20.0 mmol) directly to the ethanol solution and stir at room temperature for 2 hours to cleave the acetate group.

  • Isolation: Concentrate the mixture, dilute with water, and extract with ethyl acetate. Dry and evaporate to yield the pure 2-(1-hydroxyethyl)benzimidazole.

References
  • Organic Reactions in Ionic Liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGIcoATbyM_MpWRtUoEEoF2mbre91Xr0H82YTIDDezLt6N5PjTb46r9IKoUX7pUe8rHIPu0RpRH6fu7Zha3XYChbIpI5lr6Sl68slwnp3OjbkbgSGhp8kOUU_OdrCGoQFhGE6K6UewQWQUFvTtKVtE2LbFvxcSIG5c1gMizDRHLmCyZk1kcXEkJ6abqZdHpvTq9RUKMoDgEA4nFU_1sDHxdyOA51rClybey7EjYarjFDvFyBQDYWzIDrgBk8_1nN1YdgwoqYmBBw60vDGxkA==]
  • Application Notes and Protocols for Phase-Transfer Catalysis Reactions with 9,10-Bis(bromomethyl)anthracene. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp-LRbyrhTbviduEHDuaOqT8k_eT_D-P_B0BOYJAr9oFvLOkJ4MU094xfAU6GvVAPjuqEEfaMYTo1-MPvs8onc0MmI2cfQX1MDKRnB9Wc1vcYazfZd-4tsQuTHO2uVlF6XXYqi74UdtFLUQ_6A0Hwx9TSpzP9YLMgZiH4qIQGkixSEuoEHWnWtJsrYczGMPfq1UQIPSRztYk_-o3zbxiygU0hwUGwNNBrZRhLjVv_tm1xmerY0IFQeTAD5teAn33nmfOZJX_3S3A==]
  • A Comprehensive Study on Synthesis of Benzimidazole using Novel Techniques. IJARSCT.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7I448REOrJR7mgOgCvdQ2NdEp689uo97aO72nktUfNQYA89_LvYz8JawmS7r4VMVrjg7yOJ-B0mbDjIHdcncz3miGAFoBPh6l_2qjWSo9cYHNauQ7a2s5s6TGaxN4GgZfNtM=]
  • Green Synthesis of Benzimidazole Derivatives: A Sustainable Approach Towards Potent Antimicrobial Agents. Journal of Chemical Health Risks.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYRIVdKLAZ2beW5qcxENvQowyC5QndxB3kP-9XC-_A8RkNNPoT__cmGI_eEuEpIH_PrmsK8uusZb6mDXDSuss0Z2SgFdqDNpoERCZi-Lhs0PoTkIXSXqOUO1X3b0XXGhCJ-2gTEO6RQd8gD7mcNOe_87I9SAjKMsGU1uqUoKaZ]
  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKEUslpvO4tyxTir1GReccJDY5OYvHMpFq_dIeX8l_CCJdqvVfxEOv4_c0UwSMKI8nnPiwANePiy1oiRDm6KKQUddCqBoQx8Pf_Y4gpG26kBWuOQ3h_IQ-hk8yioB7xnPFaUeaBsNQMTca6lrX]

Sources

Technical Support Center: Scale-Up Challenges for 1-(1H-Benzo[d]imidazol-1-yl)ethanol Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to bridge the gap between bench-scale discovery and pilot-scale production. The synthesis of 1-(1H-Benzo[d]imidazol-1-yl)ethanol—a critical N-substituted benzimidazole scaffold used in medicinal chemistry—relies heavily on the N-alkylation of the benzimidazole core.

While this


 transformation is straightforward at the milligram scale, scaling up introduces severe challenges regarding exotherm management, regioselectivity, and byproduct formation. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic causality to ensure your scale-up campaigns are safe, reproducible, and high-yielding.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my yield dropping during scale-up, and why am I isolating a highly polar, water-soluble byproduct? Causality & Solution: This is the most common scale-up failure and is caused by over-alkylation . As you scale up, the exothermic


 reaction generates heat that is difficult to dissipate in larger reactors. Localized hot spots provide the activation energy required for the newly formed product to react with excess alkylating agent, forming a quaternary ammonium salt[1].
Actionable Fix: Transition from strong bases (like NaH) to a milder base like 

. Strictly control the dosing rate of the alkylating agent via an addition funnel, and maintain the internal reactor temperature strictly at or below 50°C[1].

Q2: Should I use 2-chloroethanol or ethylene oxide as my alkylating agent? Causality & Solution: Ethylene oxide offers superior atom economy. The benzimidazolide anion attacks the strained epoxide ring, driving a base-catalyzed ring-opening reaction that directly yields the ethanol appendage without generating halogenated waste[2]. However, ethylene oxide is a highly flammable, toxic gas requiring specialized, high-pressure reactors. Actionable Fix: For standard glass-lined reactors, 2-chloroethanol is the preferred scalable reagent. It is a liquid and far easier to handle, though it requires an external base (like


) to neutralize the resulting HCl byproduct[2].

Q3: What is the optimal solvent system for this N-alkylation? Causality & Solution: Polar aprotic solvents like DMSO or DMF are the industry standard[2]. Because they lack acidic protons, they do not hydrogen-bond to the benzimidazolide anion. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the


 displacement[3].
Actionable Fix: Use DMSO for maximum reaction kinetics. If the high boiling point of DMSO complicates your downstream concentration and purification steps, Acetonitrile can be substituted as a more volatile polar aprotic alternative, though reaction times may need to be extended.

Part 2: Quantitative Data & Reaction Parameters

To facilitate rapid decision-making, the following table summarizes the quantitative parameters and expected outcomes for the two primary scale-up methodologies.

ParameterMethod A: Halide DisplacementMethod B: Epoxide Ring-Opening
Alkylating Agent 2-ChloroethanolEthylene Oxide
Base

(2.0 eq)
Catalytic Base / None
Solvent DMSO or DMFEthanol or Neat
Optimal Temperature 50°C60°C - 100°C (Pressurized)
Reaction Time 4 - 6 hours12 - 24 hours
Typical Yield 52% - 75%65% - 85%
Scale-Up Challenge Exotherm control, salt removalToxic gas handling, high pressure

Part 3: Standardized Scale-Up Protocol (Halide Route)

This step-by-step methodology utilizes 2-chloroethanol and is engineered as a self-validating system to ensure process integrity at every stage.

Step 1: Reactor Preparation and Deprotonation

  • Charge a dry, jacketed reactor with DMSO (10 volumes) and Benzimidazole (1.0 eq).

  • Add anhydrous

    
     (2.0 eq) in one portion.
    
  • Causality & Validation:

    
     is chosen over NaH to prevent violent hydrogen gas evolution at scale[3]. Stir the suspension at room temperature for 30 minutes. The formation of a slightly cloudy, uniform suspension validates the generation of the active benzimidazolide anion.
    

Step 2: Controlled Alkylation

  • Heat the reactor jacket to maintain an internal temperature of 50°C[1].

  • Begin dropwise addition of 2-chloroethanol (1.2 to 4.0 eq, depending on prior optimization) via an addition funnel.

  • Causality & Validation: Dosing the electrophile controls the exotherm. Maintaining exactly 50°C is the critical control parameter to prevent the secondary over-alkylation reaction.

Step 3: Reaction Monitoring

  • Stir the mixture for 4 to 6 hours.

  • Causality & Validation: Do not quench blindly based on time. Validate completion via TLC (DCM:MeOH 9:1) or HPLC. The reaction is complete only when the starting material peak is fully consumed. This self-validation prevents unreacted benzimidazole from co-crystallizing with your final product.

Step 4: Quench and Extraction

  • Cool the reactor to room temperature and dilute the mixture with distilled water (50 volumes)[1].

  • Extract the aqueous mixture with Dichloromethane (DCM) (2 x 50 volumes).

  • Causality & Validation: The massive aqueous quench serves a dual purpose: it safely destroys any unreacted electrophile and completely dissolves the inorganic salts (KCl, excess

    
    ), driving the organic target cleanly into the DCM phase.
    

Step 5: Purification & Analytical Validation

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the residue via silica gel column chromatography or recrystallization.

  • Causality & Validation: Submit the purified product for

    
     NMR and FTIR. The absolute absence of an N-H stretch (3100-3300 
    
    
    
    ) and the appearance of methylene protons at 4.0-6.6 ppm definitively validates successful N-alkylation[1].

Part 4: Process Visualizations

The following diagrams map the logical workflow and the mechanistic causality of the reaction, highlighting the critical divergence point where scale-up failures typically occur.

Workflow N1 1. Reactor Preparation Benzimidazole + K2CO3 in DMSO N2 2. Controlled Dosing Add 2-Chloroethanol at 50°C N1->N2 N3 3. S_N2 Alkylation Stir for 4-6 hours N2->N3 N4 4. Aqueous Quench Precipitate or Extract with DCM N3->N4 N5 5. Purification Crystallization / Chromatography N4->N5 N6 Target Compound 1-(1H-Benzo[d]imidazol-1-yl)ethanol N5->N6

Caption: Workflow for the scale-up synthesis of 1-(1H-Benzo[d]imidazol-1-yl)ethanol.

Mechanism BZM Benzimidazole (Starting Material) Anion Benzimidazolide Anion BZM->Anion Base (K2CO3) - H+ Target Mono-alkylated Target (Desired) Anion->Target 2-Chloroethanol S_N2 Reaction Quat Quaternary Ammonium (Byproduct) Target->Quat Excess Alkylator High Heat

Caption: Mechanistic pathway highlighting target N-alkylation and over-alkylation risks.

Part 5: References

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives Source: TSI Journals URL:1

  • Ethanol, 2-(2-benzyl-1-benzimidazolyl)- Synthetic Utility Source: Benchchem URL:2

  • Application Notes and Protocols for N-alkylation of Imidazole Source: Benchchem URL:3

Sources

Technical Support Center: Handling Hydroxyethyl Benzimidazole Salts

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Hygroscopicity Management & Stability Protocols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 4, 2026

Executive Summary: The "Wet Salt" Paradox

Welcome to the technical support hub for hydroxyethyl benzimidazole salts. You are likely here because you have encountered a common paradox in drug development: the very modification used to improve solubility (salt formation + hydroxyethyl functionalization) has introduced a significant handling challenge—aggressive hygroscopicity .

The Science of the Problem: The benzimidazole core is a weak base. Converting it to a salt (e.g., HCl, HBr) increases lattice energy but also solvation energy. The addition of a hydroxyethyl group (


) introduces a hydrogen bond donor/acceptor moiety that acts as a "moisture magnet," significantly lowering the Critical Relative Humidity (CRH) of the solid.

The Risk: Beyond physical caking, uncontrolled moisture uptake leads to:

  • Stoichiometric Errors: Weighing "water" instead of "drug," leading to under-dosing in biological assays.

  • Hydrolytic Degradation: While the benzimidazole ring is robust, the salt counter-ion environment in the presence of water can create localized acidic micro-environments that promote degradation over time [1].

  • Phase Changes: Unintended conversion from anhydrous forms to hydrates or amorphous "gums."

Module 1: Storage & Environmental Control (The "Dry Chain")

Objective: Prevent the material from reaching its Deliquescence Point (DRH).

The "Double-Barrier" Protocol

Do not rely on standard screw-cap vials. We recommend a redundant barrier system for all hydroxyethyl benzimidazole salts.

LayerMaterial RecommendationScientific Rationale
Primary Amber glass vial with PTFE-lined capPTFE prevents chemical leaching; amber glass blocks UV (benzimidazoles can be photosensitive).
Seal Parafilm® M or Teflon tapeSeals the cap-thread gap against vapor diffusion.
Secondary Aluminum/Mylar heat-seal bagProvides a near-zero Water Vapor Transmission Rate (WVTR) [2].
Desiccant Molecular Sieves (4Å)Superior to silica gel at low RH; prevents moisture equilibrium inside the secondary bag.
Decision Logic: Storage Environment

Use the following decision tree to determine the necessary storage rigor based on your lab's ambient Relative Humidity (RH).

StorageProtocol cluster_handling Handling Rule Start Measure Lab Ambient RH CheckRH Is RH > 45%? Start->CheckRH LowRisk Standard Protocol: Desiccator (Silica Gel) Temp: 2-8°C CheckRH->LowRisk No HighRisk High Risk Protocol CheckRH->HighRisk Yes WarmUp Equilibrate to Room Temp BEFORE Opening (Prevents Condensation) LowRisk->WarmUp GloveBox Glove Box Required (N2/Ar Atmosphere) HighRisk->GloveBox Preferred Schlenk Schlenk Line Storage (Vacuum/Inert Gas) HighRisk->Schlenk Alternative GloveBox->WarmUp

Figure 1: Environmental Control Decision Matrix. Note that opening a cold vial in a humid room causes immediate condensation, ruining the salt.

Module 2: Accurate Weighing & Stoichiometry

The Issue: The mass on the balance drifts upwards as you watch. This is water adsorption. The Fix: You cannot weigh the solid accurately in open air. You must weigh by difference or correct for water content.

Protocol A: The "Difference Weighing" Method (Recommended)

Use this when a glove box is unavailable.

  • Dry the Container: Oven-dry a weighing bottle and cool it in a desiccator.

  • Load: Add the approximate amount of salt to the bottle inside a glove bag or dry box. Close the lid tightly.

  • Weigh 1 (Gross): Weigh the full, closed bottle on the analytical balance. Record Mass (

    
    ).
    
  • Transfer: Quickly open the bottle, dump the salt into your reaction vessel/volumetric flask, and immediately recap the bottle. Do not tap or brush.

  • Weigh 2 (Tare): Weigh the empty(ish) closed bottle. Record Mass (

    
    ).
    
  • Calculate:

    
    .
    
Protocol B: The Water Correction Factor (Advanced)

Use this for precise biological assays (IC50/Ki determination). Even "dry" salts may contain 2-5% water by weight. Ignoring this shifts your molar concentration.

  • Run TGA (Thermogravimetric Analysis): Heat a small sample from 25°C to 150°C at 10°C/min.

  • Identify Mass Loss: The weight loss step prior to decomposition (usually <100°C) is water/solvent [3].

  • Calculate Corrected Mass:

    
    
    Example: You need 10mg of drug. TGA shows 5% water. Weigh 10.53mg of powder.
    

Module 3: Processing & Synthesis

The Issue: "Gummy" precipitates. Context: During salt formation or recrystallization, hydroxyethyl benzimidazoles often oil out instead of crystallizing because the hydration energy competes with lattice formation.

Troubleshooting Guide: The "Oiling Out" Phenomenon
SymptomRoot CauseCorrective Action
Material turns to oil on filter Hygroscopic point depression. The salt absorbed moisture from the air during filtration, lowering its melting point.Do not vacuum filter. Use centrifugation or filter under a nitrogen blanket (Schlenk frit).
Gummy precipitate in flask Solvent system too polar/wet.Switch Anti-solvent. Use dry diethyl ether or MTBE. Avoid alcohols. Use a "seed" crystal if available.
Glassy solid after drying Rapid solvent removal trapped amorphous state.Lyophilization (Freeze Drying). Dissolve in water, freeze, and sublime. This creates a fluffy, porous cake that is easier to handle (though still hygroscopic) [4].

Frequently Asked Questions (FAQ)

Q1: Can I dry this salt in a standard laboratory oven? A: Proceed with caution. While benzimidazoles are thermally stable, the hydroxyethyl group can undergo dehydration (elimination) or esterification if traces of acid are present at high temperatures (>60°C).

  • Recommendation: Use a Vacuum Drying Oven at 40°C over

    
     or KOH pellets.
    

Q2: My powder has turned into a hard rock. Is it degraded? A: Not necessarily. It has likely undergone "caking" due to moisture-induced surface dissolution and re-crystallization (Ostwald ripening).

  • Test: Run an LC-MS. If the molecular weight is correct (M+1) and purity is unchanged, it is chemically stable but physically altered. You may redissolve and lyophilize to recover a powder form.

Q3: How do I determine if I have a hydrate or just wet powder? A: Use Dynamic Vapor Sorption (DVS) .

  • Adsorbed Water: Mass increases continuously with RH (reversible).

  • Hydrate Formation: Mass jumps stepwise at a specific RH and remains stable (hysteresis loop on desorption) [5].

References

  • Patsnap Eureka. (2025). Stability of benzimidazolium cations in harsh alkaline media. Link

  • Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. Link

  • Surface Measurement Systems. (2024). Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. Link

  • Ng, L.H., et al. (2022).[1] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Pharmaceutics. Link

  • SK Pharmteco. (2024). Dynamic Vapor Sorption (DVS) Analysis of APIs. Link

Sources

Validation & Comparative

A Comparative Guide to the FTIR Analysis of 1-(1H-Benzo[d]imidazol-1-yl)ethanol: Characteristic Peaks and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy for the identification of 1-(1H-Benzo[d]imidazol-1-yl)ethanol. By comparing its spectrum with those of its core structural components—unsubstituted benzimidazole and ethanol—this document offers a clear framework for identifying the characteristic vibrational modes of the target molecule. Furthermore, this guide details the necessary experimental protocols to ensure data integrity and reproducibility, establishing a self-validating system for analysis.

The Molecular Fingerprint: Understanding the Vibrational Landscape

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral "fingerprint" that allows for the identification of functional groups and the overall molecular structure.[1][2]

For a molecule like 1-(1H-Benzo[d]imidazol-1-yl)ethanol, the resulting spectrum is a composite of the vibrational modes from its three key components: the benzimidazole ring, the N-substituted ethyl group, and the terminal hydroxyl group. Understanding the characteristic peaks of each component is crucial for accurate spectral interpretation.

Deconstructing the Spectrum: A Comparative Analysis

To definitively identify 1-(1H-Benzo[d]imidazol-1-yl)ethanol, its FTIR spectrum should be compared against its constituent parts and similar structures. The following table summarizes the expected characteristic peaks, drawing data from experimental spectra of a closely related analog, ±1-(1H-Benzoimidazol-2-YL) Ethanol, as well as unsubstituted benzimidazole and ethanol.[3]

Vibrational Mode 1-(1H-Benzoimidazol-2-YL) Ethanol (cm⁻¹) [3]Unsubstituted Benzimidazole (cm⁻¹) Ethanol (cm⁻¹) [4][5][6]Interpretation and Key Distinctions
O-H StretchBroad, ~3400-3200-Broad, 3400-3230The presence of a broad O-H stretching band is a primary indicator of the hydroxyl group from the ethanol moiety. This peak is absent in unsubstituted and N-alkylated benzimidazoles lacking a hydroxyl group.
Aromatic C-H Stretch3166, 3132, 3103, 3055~3100-3000-These sharp peaks in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations within the benzene ring of the benzimidazole core.
Aliphatic C-H Stretch2981 (asymmetric), 2898 (symmetric)-~3010-2850These peaks arise from the C-H stretching of the ethyl group. Their presence distinguishes N-substituted benzimidazoles from the unsubstituted parent compound.
C=N Stretch~1620-1550~1620-1590-The C=N stretching vibration is a key feature of the imidazole ring within the benzimidazole structure.
C=C Aromatic Stretch1664, 1599, 1485, 1443~1600-1450-These multiple bands are characteristic of the carbon-carbon stretching vibrations within the aromatic benzene ring.
C-N Stretch1272~1300-1250-This peak corresponds to the stretching of the carbon-nitrogen bond within the benzimidazole ring.
C-O Stretch~1055-1075-1050A strong C-O stretching band is a clear indicator of the alcohol functional group, originating from the ethanol side chain.
O-H Bend~1350-1260-~1350-1260The in-plane bending of the O-H group provides another confirmatory peak for the presence of the hydroxyl moiety.
Out-of-Plane C-H Bend~900-690~850-700-These bands in the fingerprint region are characteristic of the substitution pattern on the benzene ring.

Experimental Protocols for Reliable Data Acquisition

The integrity of FTIR data is contingent upon meticulous sample preparation and standardized analytical procedures. The following protocols provide a framework for obtaining high-quality, reproducible spectra.

Synthesis of a Representative N-Substituted Benzimidazole

To provide an experimental context, a general procedure for the synthesis of N-substituted benzimidazoles is outlined below. This allows for the generation of comparative materials in-house.

Objective: To synthesize an N-substituted benzimidazole via condensation of o-phenylenediamine with an appropriate aldehyde or through N-alkylation of benzimidazole.

Materials:

  • o-phenylenediamine or benzimidazole

  • Aldehyde or alkyl halide

  • Appropriate solvent (e.g., methanol, DMSO)[7][8]

  • Catalyst (if required, e.g., NH4Cl, K2CO3)[7][9]

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the o-phenylenediamine or benzimidazole in the chosen solvent.[8][9]

  • Reagent Addition: Add the aldehyde or alkyl halide to the solution, along with the catalyst if the reaction requires one.[7][8][9]

  • Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress using Thin Layer Chromatography (TLC).[8][9]

  • Work-up: Upon completion, quench the reaction and extract the product with a suitable organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted benzimidazole.

Sample Preparation: The KBr Pellet Method

For solid samples such as 1-(1H-Benzo[d]imidazol-1-yl)ethanol, the potassium bromide (KBr) pellet method is a standard and reliable technique for FTIR analysis.

Objective: To prepare a thin, transparent KBr pellet containing a homogenous dispersion of the solid sample for FTIR analysis.

Materials:

  • Sample (1-2 mg)

  • Spectroscopy-grade KBr (200-250 mg), dried in an oven[10][11]

  • Agate mortar and pestle[11]

  • Hydraulic press with a die set[11][12]

  • Spatula

  • FTIR spectrometer

Procedure:

  • Grinding: In the agate mortar, thoroughly grind 1-2 mg of the sample into a fine powder.[11]

  • Mixing: Add 200-250 mg of dry, spectroscopy-grade KBr to the mortar. Gently but thoroughly mix the sample and KBr until a homogenous powder is obtained.[10][11][12]

  • Loading the Die: Transfer the mixture into the die set of the hydraulic press.

  • Pressing: Place the die set into the hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes to form a transparent or semi-transparent pellet.[11]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Visualizing the Process and Structure

To further clarify the experimental workflow and the molecular structure under investigation, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_ftir FTIR Analysis s1 Dissolve Benzimidazole s2 Add Reagents & Catalyst s1->s2 s3 Reaction & Monitoring (TLC) s2->s3 s4 Work-up & Purification s3->s4 f1 Grind Sample s4->f1 Pure Product f2 Mix with KBr f1->f2 f3 Press KBr Pellet f2->f3 f4 Acquire Spectrum f3->f4

Figure 1: Experimental workflow from synthesis to FTIR analysis.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Benzimidazole Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole ethanol derivatives (e.g., 2-(1H-benzimidazol-2-yl)ethanol) represent a critical pharmacophore in drug development, serving as precursors for anthelmintics, proton pump inhibitors, and novel opioids (nitazenes). Precise structural elucidation of these compounds is paramount for metabolic stability studies and impurity profiling.

This guide objectively compares the two dominant analytical workflows—High-Resolution ESI-QTOF-MS/MS and EI-GC-MS —for characterizing these derivatives. While EI-MS provides fingerprint identification against established libraries, this guide demonstrates why ESI-MS/MS is the superior "product" for biological applications , offering distinct advantages in detecting polar metabolites and elucidating soft-fragmentation pathways that preserve side-chain connectivity.

Comparative Analysis: ESI-MS/MS vs. EI-MS Workflows

In the context of drug development, the "product" is the analytical data generated. Below is a head-to-head comparison of the performance metrics for analyzing benzimidazole ethanol derivatives.

Performance Matrix
FeatureESI-QTOF-MS/MS (Recommended)EI-GC-MS (Alternative)Verdict
Ionization Mechanism Soft Ionization: Protonation

preserves the molecular ion.[1] Essential for labile ethanol side chains.
Hard Ionization: High energy (70 eV) often obliterates the molecular ion (

), complicating MW determination.
ESI wins for molecular weight confirmation.
Fragmentation Control Tunable: Collision Induced Dissociation (CID) allows stepwise fragmentation (MS

), revealing the sequence of losses (e.g.,

then

).
Fixed: Instantaneous fragmentation. Difficult to distinguish primary losses from secondary rearrangements.ESI wins for mechanistic elucidation.
Sensitivity (Polar) High: Excellent for polar hydroxyethyl groups without derivatization.Low: Hydroxyl groups often cause tailing; requires silylation (TMS) for optimal performance.ESI wins for direct analysis.
Structural Insight Reveals neutral losses characteristic of the side chain (Water, Acetaldehyde).Generates fingerprint ions (m/z 77, 91, 118) characteristic of the aromatic core.Tie: Depends on the analytical goal.
Expert Insight

Causality in Choice: For benzimidazole ethanol derivatives, the hydroxyl group is a "soft spot." Under EI conditions, the rapid loss of the side chain often leaves only the benzimidazole core (m/z 118), making it difficult to distinguish between different alkyl-chain lengths. ESI-MS/MS allows you to "dial in" the collision energy (CE), observing the gradual stripping of the ethanol chain to confirm its structure before breaking the aromatic ring.

Deep Dive: Fragmentation Mechanisms

Understanding the specific fragmentation pathways is crucial for interpreting spectra. The benzimidazole ethanol scaffold (


, MW 162.19) exhibits a distinct behavior pattern driven by the stability of the aromatic imidazole ring and the lability of the aliphatic hydroxyl group.
Key Fragmentation Pathways (ESI Positive Mode)
  • Dehydration (The "Gateway" Loss): The most abundant initial transition is the loss of water (

    
    , 18 Da). The protonated hydroxyl group leaves, likely forming a vinyl-benzimidazole intermediate stabilized by conjugation with the aromatic system.
    
    • Transition:

      
      
      
  • Side Chain Cleavage (The "Linker" Loss): Following dehydration, the remaining ethyl/vinyl chain is cleaved. This often manifests as the loss of acetylene (

    
    , 26 Da) or ethylene (
    
    
    
    , 28 Da) to return to the protonated benzimidazole core.
    • Transition:

      
      
      
  • Ring Disassembly (The "Fingerprint"): The benzimidazole core itself degrades via the characteristic expulsion of Hydrogen Cyanide (HCN, 27 Da) and CO (if oxygenated metabolites are present), leading to the phenyldiazonium or phenyl cation species.

    • Transition:

      
      
      
Visualization of Signaling Pathways

The following diagram illustrates the stepwise fragmentation logic validated for 2-(hydroxyethyl)benzimidazole.

BenzimidazoleFragmentation M_H Precursor Ion [M+H]+ m/z 163.09 (Intact Ethanol Derivative) Frag_145 Fragment A m/z 145.08 (Vinyl-Benzimidazole) M_H->Frag_145 Loss of H₂O (-18 Da) Charge-remote fragmentation Frag_133 Minor Ion m/z 133 (Methyl-Benzimidazole) M_H->Frag_133 Alt: Loss of CH₂O (-30 Da) Frag_119 Fragment B m/z 119.06 (Benzimidazole Core) Frag_145->Frag_119 Loss of C₂H₂ (-26 Da) Side chain elimination Frag_92 Fragment C m/z 92.05 (Azirine/Phenyl Cation) Frag_119->Frag_92 Loss of HCN (-27 Da) Imidazole ring opening Frag_65 Fragment D m/z 65.04 (Cyclopentadienyl Cation) Frag_92->Frag_65 Loss of HCN (-27 Da) Secondary elimination

Figure 1: Stepwise ESI-MS/MS fragmentation pathway of 2-(1H-benzimidazol-2-yl)ethanol. Solid lines indicate primary high-abundance pathways.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The use of a "Ramp Collision Energy" is critical to capturing the full range of ions described above in a single injection.

Protocol A: Sample Preparation (Direct Infusion/LC-MS)
  • Solvent System: Methanol:Water (50:50) with 0.1% Formic Acid.[2]

    • Why: Methanol ensures solubility of the organic core; Formic acid ensures protonation (

      
      ) for ESI efficiency.
      
  • Concentration: 1 µg/mL (1 ppm).

    • Self-Validation: At this concentration, the Total Ion Current (TIC) should be

      
       counts. If 
      
      
      
      , check nebulizer or capillary voltage.
Protocol B: Instrument Parameters (Q-TOF)
ParameterSettingRationale
Ionization Mode ESI Positive (+)Benzimidazoles are basic (pKa ~5.5); positive mode yields 10-100x higher sensitivity than negative mode.
Capillary Voltage 3.5 kVOptimal for stable Taylor cone formation without discharge.
Cone Voltage 30 VSufficient to decluster adducts but low enough to prevent in-source fragmentation of the labile

group.
Collision Energy Ramp 10-40 eV Critical: Low energy (10eV) preserves the m/z 163 parent; High energy (40eV) reveals the m/z 92/65 core fragments.

Case Study: Metabolite Identification

In a drug development scenario, distinguishing the parent drug from a metabolite is the primary challenge.

Scenario: You observe a peak at m/z 179 .

  • Hypothesis: Is it an oxidized metabolite (N-oxide) or a hydroxylated ethyl chain?

  • Differentiation Strategy:

    • Apply the fragmentation rules.

    • If fragmentation yields m/z 163 (Loss of 16 Da, Oxygen), it is likely an N-oxide (labile oxygen).

    • If fragmentation yields m/z 161 (Loss of

      
      ), it suggests a hydroxylated alkyl chain  (stable C-O bond, labile H).
      
    • If fragmentation immediately yields m/z 119 (Loss of 60 Da), the entire oxidized side chain is cleaved.

This logic allows for structural elucidation without requiring a synthesized standard for every potential metabolite.

References

  • Hida, M. et al. (1994).[3] Mass Spectrometry of Benzimidazole Derivatives: Fragmentation Mechanisms and Structural Elucidation. Journal of Mass Spectrometry.[4] 3

  • El Kihel, A. et al. (2016).[3] Study of mass spectra of benzimidazole derivatives. International Journal of Development Research.[5] 3

  • Waters Corporation. (2023). Accurate Mass Screening and Discovery of Benzimidazole Opioids With the Xevo™ G3 QTof. Application Note.

  • Balogh, M.P. (2009). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight. PMC. 6

  • BenchChem. (2025).[2] Quantitative Analysis of Benzimidazoles Using Mass Spectrometry. Application Protocols.[2] 2

Sources

Comparative Analysis: Antimicrobial Efficacy of 1-(1H-benzimidazol-1-yl)ethanol vs. Benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the antimicrobial efficacy of 1-(1H-benzimidazol-1-yl)ethanol (also known as 1-hydroxyethyl benzimidazole) versus its parent compound, Benzimidazole .

Designed for researchers and drug development professionals, this analysis focuses on Structure-Activity Relationships (SAR), physicochemical properties affecting bioavailability, and experimental protocols for validation.

Executive Summary

The core distinction between Benzimidazole and its derivative 1-(1H-benzimidazol-1-yl)ethanol lies in the balance between lipophilicity and solubility.

  • Benzimidazole (Parent) : A highly lipophilic scaffold that effectively penetrates lipid bilayers but suffers from poor aqueous solubility, limiting its bioavailability and formulation potential. Its primary mechanism is the inhibition of microtubule polymerization (binding to

    
    -tubulin).
    
  • 1-(1H-benzimidazol-1-yl)ethanol (Derivative) : The N1-hydroxyethyl substitution introduces a polar functional group. This modification significantly enhances water solubility and hydrogen-bonding potential, potentially altering the uptake mechanism to include porin-mediated transport in Gram-negative bacteria. While intrinsic potency (target binding) may be similar, the derivative often exhibits superior effective antimicrobial activity in aqueous media due to improved bioavailability.

Chemical & Physical Profile: The SAR Logic

The addition of the hydroxyethyl group (-CH


CH

OH) at the N1 position fundamentally alters the physicochemical profile.
FeatureBenzimidazole (Parent)1-(1H-benzimidazol-1-yl)ethanol (Derivative)Impact on Antimicrobial Efficacy
Formula C

H

N

C

H

N

O
Derivative has higher MW but remains small enough for cell entry.
LogP (Lipophilicity) ~1.3 - 1.5~0.5 - 0.8Derivative is less lipophilic. This reduces passive diffusion through lipid membranes but enhances solubility in cytosol.
Water Solubility Low (< 2 g/L)HighDerivative is superior for formulation and distribution in aqueous biological fluids.
H-Bond Donors 1 (NH)1 (OH)The OH group is a more versatile donor/acceptor, potentially mimicking nucleosides.
pKa ~5.5 (Basic N3)~5.6Similar basicity; both can be protonated in acidic environments (e.g., phagolysosomes).
Structural Visualization & Synthesis Logic

The following diagram illustrates the structural relationship and the synthesis pathway, highlighting the introduction of the polar handle.

ChemicalStructure Benz Benzimidazole (Lipophilic Scaffold) Deriv 1-(1H-benzimidazol-1-yl)ethanol (Polar N1-Substitution) Benz->Deriv N-Alkylation (Base Catalyzed) Prop1 High LogP Membrane Permeable Benz->Prop1 Reagent + Ethylene Oxide or 2-Chloroethanol Reagent->Deriv Prop2 Lower LogP Water Soluble Nucleoside Mimicry Deriv->Prop2

Figure 1: Synthesis and physicochemical shift from the lipophilic parent to the hydrophilic derivative.

Antimicrobial Efficacy Analysis

Mechanism of Action (MoA)
  • Tubulin Inhibition (Primary) : Benzimidazoles bind to the colchicine-sensitive site of fungal/parasitic

    
    -tubulin, inhibiting polymerization into microtubules. This disrupts cell division (mitosis).
    
    • Comparison: The N1-substitution can sterically hinder this binding if the pocket is tight. However, the hydroxyethyl group is small, often preserving activity while improving delivery to the site.

  • Nucleoside Mimicry (Secondary) : The benzimidazole core resembles purine.[1][2] The addition of the hydroxyethyl tail (resembling a sugar fragment) can trick enzymes involved in DNA/RNA synthesis, potentially inhibiting nucleic acid synthesis.

    • Advantage: The Derivative is a better mimic for nucleosides than the parent, potentially adding a secondary MoA.

Spectrum of Activity[1][2][3][4][5]
  • Gram-Positive Bacteria (S. aureus, B. subtilis) :

    • Benzimidazole : Good activity due to the thick peptidoglycan layer being permeable to lipophilic small molecules.

    • Derivative : Retains activity but may require higher concentrations if passive diffusion is the sole entry mechanism.

  • Gram-Negative Bacteria (E. coli, P. aeruginosa) :

    • Benzimidazole : Often poor activity due to the outer membrane barrier and efflux pumps.

    • Derivative : The increased polarity allows it to potentially traverse porin channels (OmpF/OmpC) more effectively than the hydrophobic parent, potentially expanding the spectrum to include some Gram-negatives.

Experimental Validation: Protocols

To objectively compare these compounds, a Broth Microdilution Assay (MIC Determination) is the gold standard.

Protocol: Comparative MIC Determination

Objective : Determine the Minimum Inhibitory Concentration (MIC) of both compounds against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Reagents :

  • Compounds: Benzimidazole (Sigma-Aldrich), 1-(1H-benzimidazol-1-yl)ethanol (Synthesized or Custom).

  • Solvent: DMSO (Dimethyl sulfoxide).[3]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

  • Indicator: Resazurin (optional, for visual redox readout).

Workflow :

  • Stock Preparation : Dissolve both compounds in 100% DMSO to a final concentration of 10 mg/mL.

    • Note: The derivative will dissolve faster; the parent may require sonication.

  • Dilution : Perform serial 2-fold dilutions in CAMHB in a 96-well plate. Final test range: 512

    
    g/mL down to 0.5 
    
    
    
    g/mL.
    • Control: Ensure final DMSO concentration is < 1% to avoid solvent toxicity.

  • Inoculation : Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation : 37°C for 16–20 hours.

  • Readout : Identify the lowest concentration with no visible growth (turbidity).[3]

Experimental Workflow Diagram

MIC_Workflow cluster_decision Data Interpretation Step1 1. Stock Prep (10mg/mL in DMSO) Step2 2. Serial Dilution (96-well Plate, CAMHB) Step1->Step2 Step3 3. Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 4. Incubation (37°C, 18h) Step3->Step4 Result 5. Readout (MIC) Turbidity Check Step4->Result Comp1 Benzimidazole: Precipitation Risk? Result->Comp1 Comp2 Derivative: Clear Solution? Result->Comp2

Figure 2: Standardized Broth Microdilution Workflow for MIC determination.

Mechanism of Action Pathway

The following diagram details the cellular uptake and target interaction differences.

MoA_Pathway cluster_ext Extracellular Space cluster_mem Bacterial Membrane cluster_cyto Cytoplasm Benz Benzimidazole (Hydrophobic) Lipid Lipid Bilayer (Passive Diffusion) Benz->Lipid High Affinity Deriv 1-Hydroxyethyl Deriv. (Amphiphilic) Deriv->Lipid Moderate Entry Porin Porin Channel (Water Filled) Deriv->Porin Potential Entry Target1 Target: Beta-Tubulin (Inhibits Polymerization) Lipid->Target1 Porin->Target1 Target2 Target: DNA/RNA Synthesis (Nucleoside Mimicry) Porin->Target2 Death Bacterial Cell Death Target1->Death Cell Division Arrest Target2->Death Replication Halt

Figure 3: Dual-pathway mechanism contrasting lipophilic diffusion vs. hydrophilic transport.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Bansal, Y., & Silakari, O. (2012).[4] The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. [Link]

  • Keri, R. S., et al. (2015). Comprehensive review in current developments of benzimidazole-based medicinal chemistry. Chemical Biology & Drug Design, 86(1), 19-65. [Link]

  • Tonelli, M., et al. (2010). Benzimidazole derivatives as a new class of potential antimicrobial agents.[3][5] Bioorganic & Medicinal Chemistry, 18(8), 2937-2953. [Link]

Sources

Technical Guide: UV-Vis Absorption Spectra of 1-(1H-Benzo[d]imidazol-1-yl)ethanol Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption spectra for metal complexes of 1-(1H-Benzo[d]imidazol-1-yl)ethanol (also known as


-(2-hydroxyethyl)benzimidazole or HEB). It is designed for researchers in coordination chemistry and drug development, focusing on spectral characterization, synthesis protocols, and biological applications.

Executive Summary & Scientific Rationale

The ligand 1-(1H-Benzo[d]imidazol-1-yl)ethanol (HEB) represents a critical scaffold in medicinal inorganic chemistry. Unlike its C2-substituted counterparts, HEB features an


-substituted hydroxyethyl tail that offers a flexible coordination environment. The ligand typically coordinates via the imine nitrogen (

) of the benzimidazole ring, with the potential for chelation through the hydroxyl oxygen, depending on the metal ion and pH conditions.

This guide compares the electronic absorption properties of the free HEB ligand against its transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II)). The UV-Vis spectra serve as a primary tool for validating metal coordination, determining geometry (tetrahedral vs. octahedral), and monitoring interactions with biological targets like DNA.

Comparative Spectral Analysis

The following data consolidates representative UV-Vis absorption maxima (


) for HEB and its metal complexes in varying solvents (typically Ethanol or DMSO).
Table 1: UV-Vis Spectral Data Summary
CompoundGeometry

(nm)
Transition Assignment

(

)
Visual Color
Ligand (HEB) N/A242-248

(Benzimidazole)
>10,000Colorless
275-285

(Imine N)
~5,000Colorless
[Cu(HEB)

Cl

]
Distorted Octahedral250, 290Intraligand (Red Shifted)HighGreen/Blue
380-410LMCT (

)
~1,000
650-750

(

)
~50-100
[Co(HEB)

Cl

]
Tetrahedral248, 288IntraligandHighBlue
580-680

(

)
~300-600
[Ni(HEB)

Cl

]
Octahedral250, 292IntraligandHighLight Green
400, 700

(

)
~10-20
[Zn(HEB)

Cl

]
Tetrahedral245, 282Intraligand (Shifted)HighColorless
N/ANo

(

)
N/A
Key Spectral Features & Causality
  • Intraligand Shifts: Upon coordination, the

    
     transition of the benzimidazole imine nitrogen (typically ~275 nm) undergoes a bathochromic (red) shift to ~285-295 nm. This confirms the donation of the lone pair from Nitrogen to the Metal center, stabilizing the excited state.
    
  • Ligand-to-Metal Charge Transfer (LMCT): Cu(II) complexes often exhibit a distinct band around 380-410 nm, assigned to the charge transfer from the benzimidazole nitrogen to the copper

    
    -orbital.
    
  • d-d Transitions:

    • Cu(II): A broad, weak band in the 600-800 nm region is characteristic of the

      
       system in a distorted octahedral field (Jahn-Teller distortion).
      
    • Co(II): The intense blue color and bands in the 600-700 nm region indicate a tetrahedral geometry, where

      
       transitions are Laporte-allowed due to lack of inversion symmetry.
      

Experimental Protocols

A. Synthesis of 1-(1H-Benzo[d]imidazol-1-yl)ethanol (HEB)
  • Principle: Nucleophilic attack of the benzimidazole anion on ethylene carbonate.

  • Reagents: Benzimidazole (1.18 g, 10 mmol), Ethylene Carbonate (0.88 g, 10 mmol), K

    
    CO
    
    
    
    (cat.), DMF (10 mL).
  • Procedure:

    • Dissolve benzimidazole and ethylene carbonate in DMF.

    • Add catalytic K

      
      CO
      
      
      
      and reflux at 120°C for 4-6 hours.
    • Pour the reaction mixture into ice-cold water.

    • Extract with ethyl acetate or filter the precipitate if solid forms.

    • Recrystallize from ethanol.

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ):
      
      
      4.8 (t, OH), 4.2 (t, N-CH
      
      
      ), 3.7 (q, CH
      
      
      -O).
B. Synthesis of Metal Complexes [M(HEB) Cl ]
  • Reagents: Metal Chloride (MCl

    
    H
    
    
    
    O, 1 mmol), HEB Ligand (2 mmol), Ethanol (20 mL).
  • Procedure:

    • Dissolve 2 mmol of HEB in 10 mL hot ethanol.

    • Dissolve 1 mmol of metal salt (CuCl

      
      , CoCl
      
      
      
      , etc.) in 10 mL ethanol.
    • Add the metal solution dropwise to the ligand solution under constant stirring.

    • Reflux for 3 hours.

    • Cool to room temperature; the complex will precipitate.

    • Filter, wash with cold ethanol and ether, and dry in vacuo.

C. DNA Binding Study (UV-Vis Titration)
  • Objective: Determine the binding constant (

    
    ) of the complex with CT-DNA.
    
  • Protocol:

    • Prepare a fixed concentration of the Metal Complex (e.g., 20

      
      M) in Tris-HCl buffer (pH 7.2).
      
    • Prepare a stock solution of CT-DNA.

    • Record the UV-Vis spectrum of the complex alone (200-800 nm).

    • Add incremental amounts of DNA (0 - 50

      
      M) to the sample and reference cells.
      
    • Observation: Look for Hypochromism (decrease in absorbance) and Bathochromism (red shift) in the intraligand bands (~280-300 nm).

    • Calculation: Use the Wolfe-Shimer equation to plot

      
       vs 
      
      
      
      to find
      
      
      .

Visualizations & Pathways

Figure 1: Synthesis and Characterization Workflow

SynthesisWorkflow Start Benzimidazole Precursor Reaction Reaction with Ethylene Carbonate (Reflux/DMF) Start->Reaction Nucleophilic Subst. Ligand Ligand (HEB) 1-(1H-Benzo[d]imidazol-1-yl)ethanol Reaction->Ligand Isolation Complexation Metal Salt Addition (MCl2 in EtOH) Ligand->Complexation Coordination Product Metal Complex [M(HEB)2Cl2] Complexation->Product Precipitation Analysis UV-Vis Analysis (DMSO/Buffer) Product->Analysis Characterization

Caption: Step-by-step workflow for the synthesis of HEB ligand and its subsequent metal complexation.

Figure 2: Electronic Transitions in Metal-HEB Complexes

EnergyLevels GS Ground State (HOMO) PiStar Ligand π* Orbitals (LUMO) GS->PiStar π → π* (245 nm) Intraligand GS->PiStar n → π* (285 nm) Intraligand MetalD Metal d-Orbitals (t2g / eg) GS->MetalD LMCT (380 nm) N → Cu(II) MetalD->MetalD d → d (600-800 nm) Ligand Field

Caption: Energy level diagram illustrating the origin of UV-Vis absorption bands in Cu(II)-HEB complexes.

References

  • Benzimidazole Ligand Synthesis

    • Synthesis of N-substituted benzimidazoles via reaction with ethylene carbon
    • Source: Journal of Heterocyclic Chemistry.
    • (Representative)

  • Metal Complex Characterization

    • Synthesis, spectral characterization and DNA binding of transition metal complexes of benzimidazole deriv
    • Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • DNA Binding Methodologies

    • Wolfe-Shimer equation for determination of DNA binding constants via UV-Vis titr
    • Source: Biochemistry.
  • General Benzimidazole Spectral Data

    • Electronic spectra of transition metal complexes of benzimidazoles.
    • Source: Journal of Coordin

A Comparative Guide to HPLC Method Validation for 1-(1H-Benzo[d]imidazol-1-yl)ethanol Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. The presence of impurities, even in trace amounts, can significantly impact the efficacy and safety of a final drug product. Therefore, a robust, validated analytical method is not just a regulatory requirement but a cornerstone of quality assurance. This guide provides an in-depth, technically-grounded comparison of methodologies for the validation of a High-Performance Liquid Chromatography (HPLC) method designed to detect and quantify impurities in 1-(1H-Benzo[d]imidazol-1-yl)ethanol, a key intermediate in many pharmaceutical syntheses.

The Criticality of Impurity Profiling

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[1] Impurities can originate from various sources, including starting materials, by-products of the synthesis, degradation products, or reagents.[1][2] A validated, stability-indicating analytical method is essential to accurately profile these impurities, ensuring that the API meets the stringent purity and safety standards required for clinical use.

Proposed Synthesis Route and Potential Impurities

To develop a meaningful validation strategy, we must first understand the potential impurities associated with the synthesis of 1-(1H-Benzo[d]imidazol-1-yl)ethanol. A plausible and common synthetic approach involves the N-alkylation of the benzimidazole core. This can be achieved by reacting benzimidazole with a suitable two-carbon synthon like 2-chloroethanol in a basic medium or with ethylene oxide.[3][4]

Based on this, the primary impurities to consider are:

  • Impurity A: Benzimidazole (Starting Material): Incomplete reaction could lead to residual benzimidazole in the final product.

  • Impurity B: 1,3-bis(2-hydroxyethyl)-1H-benzo[d]imidazol-3-ium (Di-alkylated by-product): Over-alkylation can lead to the formation of a di-substituted benzimidazolium salt.

  • Impurity C: 2-Chloroethanol/Ethylene Glycol (Reagent/Degradant): Residual alkylating agent or its hydrolysis product.

  • Degradation Products: Arising from the API's instability under stress conditions.

Our HPLC method must be able to selectively separate and quantify these potential impurities from the main API peak.

The HPLC Method: A Comparative Approach

A reverse-phase HPLC (RP-HPLC) method is the workhorse for pharmaceutical impurity analysis due to its versatility and ability to separate compounds with a wide range of polarities.

Hypothetical HPLC Method Parameters
ParameterRecommended ConditionRationale & Alternative Considerations
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the aromatic benzimidazole core. A C8 column could be considered if retention times are too long, but may offer less resolution for closely related impurities.[4][5]
Mobile Phase A 0.1% Phosphoric Acid in WaterAn acidic mobile phase suppresses the ionization of the basic benzimidazole nitrogen, leading to better peak shape. Phosphate or acetate buffers are also viable alternatives.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity. Methanol is an alternative but may result in different selectivity.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30-35 min: 80-10% B; 35-40 min: 10% BA gradient is necessary to elute both the more polar starting materials and potential late-eluting, more hydrophobic degradation products within a reasonable timeframe, ensuring good peak shape for all components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection UV at 275 nmBenzimidazole and its derivatives have strong UV absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify impurities by their UV spectra.
Injection Volume 10 µLA typical injection volume to balance sensitivity and potential for peak overload.

The Validation Workflow: A Step-by-Step Guide

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[6][7] The following parameters must be assessed according to ICH Q2(R1) guidelines.[8]

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity / Selectivity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end_node Validated Method system_suitability->end_node

Caption: Overall workflow for HPLC method validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and matrix components.[9][10] Forced degradation studies are crucial to demonstrate the stability-indicating nature of the method.[3][11]

Experimental Protocol:

  • Prepare solutions of the API (e.g., 1 mg/mL) and subject them to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analyze the stressed samples, along with a placebo and a solution containing the API spiked with known impurities (Impurity A and B).

  • Acceptance Criteria: The method is specific if the API peak is resolved from all impurity and degradation peaks with a resolution (Rs) of >2.0. The peak purity of the API should pass, as determined by a PDA detector.

Forced_Degradation_Study API_Sample API Sample (1 mg/mL) Acid Acid Stress (0.1M HCl, 60°C) API_Sample->Acid Base Base Stress (0.1M NaOH, 60°C) API_Sample->Base Oxidation Oxidative Stress (3% H₂O₂, RT) API_Sample->Oxidation Thermal Thermal Stress (105°C, Solid) API_Sample->Thermal Photo Photolytic Stress (UV/Vis Light) API_Sample->Photo HPLC_Analysis Analyze all samples by proposed HPLC method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis

Caption: Experimental design for forced degradation studies.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[6]

Experimental Protocol:

  • Prepare a series of at least five concentrations of the API and each impurity, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., LOQ, 0.05%, 0.1%, 0.15%, 0.225% relative to a 1 mg/mL API solution).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.995
Y-intercept Should be minimal and not statistically different from zero.
Accuracy

Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[9][10]

Experimental Protocol:

  • Prepare a sample of the API (drug product placebo can be used if applicable) and spike it with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

Concentration LevelAcceptance Criterion for % Recovery
50% of specification80.0% - 120.0%
100% of specification90.0% - 110.0%
150% of specification90.0% - 110.0%
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[6]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the API spiked with impurities at 100% of the specification limit on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

Acceptance Criteria:

Precision LevelAcceptance Criterion (%RSD)
Repeatability ≤ 5.0% for each impurity
Intermediate Precision ≤ 10.0% for each impurity
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6]

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope) The LOQ should then be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution and a spiked sample under each condition.

  • Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and impurity quantification.

Typical Variations to Test:

ParameterVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 5 °C (25 °C and 35 °C)
Mobile Phase pH ± 0.2 units
Mobile Phase Composition ± 2% absolute organic content

Acceptance Criteria: System suitability criteria must be met, and the results of the spiked sample analysis should not be significantly affected by the changes.

Conclusion

A rigorously validated HPLC method is indispensable for the reliable detection and quantification of impurities in 1-(1H-Benzo[d]imidazol-1-yl)ethanol. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can ensure that their analytical data is accurate, reliable, and compliant with global regulatory standards. The use of forced degradation studies is non-negotiable for establishing the stability-indicating nature of the method, providing confidence in its ability to separate all potential degradants from the API. This comprehensive approach to validation underpins the development of safe and effective pharmaceutical products.

References

  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Scientech, P. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmScientech. [Link]

  • Gornowicz, A., Bielawska, A., & Bielawski, K. (2011). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Journal of Liquid Chromatography & Related Technologies, 34(16), 1845-1857. [Link]

  • Gornowicz, A. et al. (2025, August 5). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. [Link]

  • Kulik, A., et al. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. [Link]

  • Slideshare. (n.d.). analytical method validation and validation of hplc. [Link]

  • Singh, R., & Rehman, Z. U. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-22. [Link]

  • Alsante, K. M., et al. (2011). Impurities and Forced Degradation Studies: A Review. Repositório Institucional UNESP. [Link]

  • Ravisankar, P., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research, 11(3), 1000-1015. [Link]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. [Link]

  • Velev, V. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Velev Advisors. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Med-Tech Innovation. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?[Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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Electrochemical properties of 1-(1H-Benzo[d]imidazol-1-yl)ethanol coatings

The structural features of 1-(1H-Benzo[d]imidazol-1-yl)ethanol, including the benzimidazole core and the ethanol group, contribute to its strong adsorption and high protective efficacy. Further investigations, including quantum chemical calculations and surface analysis techniques, could provide deeper insights into the structure-performance relationship and pave the way for designing even more potent corrosion inhibitors. [9]

References

  • Chakir, A., et al. (2023). Corrosion inhibition of mild steel by benzimidazole-based organic compounds in a 1M HCl environment. J. Appl. Sci. Envir. Stud., 6(1), 61-82.
  • Popa, M. V., et al. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Chemistry Central Journal, 13(1), 1-25. [Link]

  • Singh, A., & Quraishi, M. A. (2016). Review: Benzimidazole Derivatives as Corrosion Inhibitors for Metals and Their Alloys. ResearchGate. [Link]

  • El-Haddad, M. F. (2022). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. Scientific Reports, 12(1), 22449. [Link]

  • Singh, P., et al. (2019). Corrosion Mitigation by Planar Benzimidazole Derivatives. IntechOpen. [Link]

  • Hussin, M. H., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Electrochemical Science, 17, 22093. [Link]

  • Yusof, N. A., et al. (2012). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings, 1482, 592-596. [Link]

  • Popa, M. V., et al. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Chemistry Central Journal, 13(1), 133. [Link]

  • Chiorcea-Paquim, A. M., et al. (2025). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. RSC Advances, 15(1), 1-20. [Link]

  • Chaouiki, A., et al. (2023). Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation. Molecules, 28(14), 5567. [Link]

  • Bouoidina, A., et al. (2016). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Journal of Materials and Environmental Science, 7(11), 4066-4076. [Link]

  • Benabdellah, M., et al. (2010). The Efficiency of Corrosion Inhibitor as Given by Electrochemical Impedance Spectroscopy Tafel Polarization and Weight-Loss Measurements. International Journal of Electrochemical Science, 5, 457-467. [Link]

  • El-Lateef, H. M. A., et al. (2020). Polymeric Ionic Liquids Based on Benzimidazole Derivatives as Corrosion Inhibitors for X-65 Carbon Steel Deterioration in Acidic Aqueous Medium: Hydrogen Evolution and Adsorption Studies. ACS Omega, 5(47), 30586-30601. [Link]

  • Seeing, J., et al. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments, (115), 54497. [Link]

  • BioLogic Learning Center. (2024). How to decode the standard test methods for corrosion?. BioLogic. [Link]

  • Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3045-3063. [Link]

  • Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5227. [Link]

  • Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3045-3063. [Link]

  • ASTM International. (2009). Standard Practice for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM G59-97(2009). [Link]

  • ASTM International. (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM G59-97(2023). [Link]

  • D'Ancona, G., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Molecules, 25(22), 5363. [Link]

  • Google Patents. (2012).
  • Ksama, I., et al. (2025). A new benzodiazepine derivative as a highly effective corrosion inhibitor for E24 steel in acidic media. Moroccan Journal of Chemistry, 13(4), 1993-2017. [Link]

  • Al-Amiery, A. A., et al. (2023). Assessment of New Imidazol Derivatives and Investigation of Their Corrosion-Reducing Characteristics for Carbon Steel in HCl Acid Solution. Molecules, 28(16), 5980. [Link]

  • Jasim, S. A. (2022). Synthesis, Characterization, Experimental and Theoretical Studies of Novel Imidazole-derived Schiff Base as an Efficient Corrosion Inhibitor for Carbon Steel in Acidic Medium. Physical Chemistry Research, 10(2), 179-194. [Link]

  • El-Adnani, Z., et al. (2014). Electrochemical and Chemical Studies of some Benzodiazepine Molecules as Corrosion Inhibitors for Mild Steel in 1 M HCl. International Journal of Electrochemical Science, 9, 775-791. [Link]

  • World News of Natural Sciences. (2024). Anti-corrosion and adsorption properties of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl) ethanol. World News of Natural Sciences, 57, 100-118. [Link]

Comparative docking studies of benzimidazole ethanol derivatives against cancer targets

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Comparative Docking Studies of Benzimidazole Ethanol Derivatives Against Cancer Targets

Executive Summary: The "Benzimidazole Ethanol" Scaffold

In the crowded landscape of heterocyclic anticancer agents, benzimidazole ethanol derivatives (specifically 2-(1H-benzimidazol-2-yl)ethanol and its downstream chalcone/pyrimidine analogs) have emerged as a distinct subclass.[1] Unlike hydrophobic benzimidazoles, the incorporation of a hydroxyethyl (ethanol) moiety or linker introduces critical hydrogen-bonding donors/acceptors and improves aqueous solubility—a notorious bottleneck in kinase inhibitor development.[1]

This guide provides a technical comparison of these derivatives against major cancer targets: Telomerase , Tubulin , and EGFR . It synthesizes recent experimental data to benchmark their binding affinity against standard-of-care agents.[1]

Target Landscape & Rationale

The efficacy of benzimidazole ethanol derivatives is not random; it is driven by structural complementarity to specific ATP-binding pockets and allosteric sites.

Target ProteinPDB IDBiological RelevanceWhy Benzimidazole Ethanol?
Telomerase 5CQG Immortalizes cancer cells by maintaining telomere length.[1]The ethanol linker mimics the ribose sugar of native nucleotides, allowing competitive inhibition at the TERT active site.

-Tubulin
1SA0 Critical for spindle formation during mitosis.[1]Benzimidazoles bind to the colchicine site; the hydroxyethyl group provides additional anchorage via H-bonds to Thr340/Tyr312.
EGFR 3VJO Drives proliferation in NSCLC and glioblastoma.The scaffold mimics the adenine ring of ATP, while the ethanol tail extends into the solvent-exposed region, improving selectivity.

Comparative Docking Analysis

Case Study A: Telomerase Inhibition (The Pyrimidine-Ethanol Series)

Recent studies (e.g., Magar et al., 2024) synthesized pyrimidine derivatives starting from a benzimidazole ethanol precursor .[1] These were docked against the Tribolium telomerase catalytic subunit.

Comparative Binding Affinity Table (Target: 5CQG)

Compound IDScaffold TypeBinding Energy (kcal/mol)Key Residue InteractionsComparison to Standard
Compound 12 Pyrimidine-Benzimidazole Ethanol Hybrid-10.84 Lys372, Asp343 (Catalytic Triad)Superior to Native Ligand (-9.[1]15)
BIBR1532 Standard Non-nucleoside Inhibitor-9.80Hydrophobic PocketCompound 12 shows higher affinity
Native Ligand dGTP Analog-9.15Mg2+ coordination site-

Insight: The "ethanol" derived linker facilitates a deeper insertion into the catalytic tunnel of telomerase compared to rigid planar inhibitors, likely due to the rotational freedom of the hydroxyethyl chain.

Case Study B: Tubulin Polymerization (The Hydroxyethyl-Amine Series)

Derivatives containing bis(2-hydroxyethyl)amino tails have been evaluated against the colchicine binding site of tubulin.[1]

Comparative Binding Affinity Table (Target: 1SA0)

Compound IDModificationBinding Energy (kcal/mol)Mechanism of Action
BI-02 2-(3,4-dimethylphenyl) core-8.50 Destabilizes microtubule assembly
Albendazole Carbamate tail-7.00Standard anthelmintic/anticancer
Ethanol-Amine Deriv. 2-hydroxyethyl tail-7.85H-bond donor to Asn101

Insight: While BI-02 is potent, the ethanol-amine derivatives offer a balance of solubility and affinity, outperforming the classic drug Albendazole in docking scores by forming specific H-bonds with the hydrophilic rim of the colchicine pocket.

Mechanistic Visualization

To understand how these compounds are designed and tested, we visualize the workflow and the biological pathway below.

Figure 1: Synthesis & Docking Workflow

This diagram illustrates the progression from the raw "Benzimidazole Ethanol" precursor to the final docked complex.[2]

Workflow Precursor Benzimidazole Ethanol (Precursor) Synthesis Chemical Synthesis (Chalcone/Pyrimidine) Precursor->Synthesis Aldol Condensation LigandPrep Ligand Preparation (Energy Min. / Protonation) Synthesis->LigandPrep 3D Structure Gen Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking PDB: 5CQG / 1SA0 Analysis Interaction Analysis (RMSD & H-Bonds) Docking->Analysis Score Calculation

Caption: Integrated workflow transforming the benzimidazole ethanol scaffold into bioactive hybrids for in silico validation.

Figure 2: Mechanism of Action (Telomerase & Tubulin)

This diagram maps the dual-pathway potential of these derivatives.[1]

Mechanism Comp Benzimidazole Ethanol Derivative Tel Telomerase (hTERT) Comp->Tel Competes with DNA substrate Tub Beta-Tubulin Comp->Tub Binds Colchicine Site Imm Inhibit Telomere Elongation Tel->Imm Downregulates hTERT Mit Disrupt Mitotic Spindle Tub->Mit G2/M Arrest Apop Apoptosis / Cell Death Imm->Apop Mit->Apop

Caption: Dual-targeting mechanism where benzimidazole derivatives induce apoptosis via telomerase inhibition and mitotic arrest.[1]

Experimental Validation Protocol

To ensure the "Trustworthiness" of this guide, the following protocol outlines how to validate the docking results experimentally.

Protocol: In Vitro Telomerase Inhibition Assay (TRAP Assay)

  • Cell Culture: Culture MCF-7 (Breast Cancer) cells in DMEM supplemented with 10% FBS.

  • Treatment: Treat cells with the Benzimidazole Ethanol derivative (IC50 concentration derived from MTT assay) for 24-48 hours.[1]

  • Lysis: Lyse cells using CHAPS lysis buffer; keep on ice for 30 mins.

  • Extension: Incubate cell extract with TS primer (Telomere Substrate) at 30°C for 30 mins. The telomerase adds telomeric repeats to the primer.

  • Amplification: Add PCR master mix (ACX primer, Taq polymerase, SYBR Green).[1] Run Real-Time PCR.

  • Quantification: Calculate

    
     values against the untreated control. A higher 
    
    
    
    indicates inhibition of telomerase activity.
    • Validation Check: If Docking Score < -9.0 kcal/mol, expect >50% inhibition at 10

      
      M.[1]
      

ADMET & Drug-Likeness Profile

A potent docker is useless if it cannot reach the target. The ethanol side chain significantly alters the physicochemical profile compared to naked benzimidazoles.

PropertyBenzimidazole (Standard)Benzimidazole Ethanol Deriv.[1][2][3]Impact on Development
LogP (Lipophilicity) 2.5 - 3.5 (High)1.8 - 2.5 (Moderate)Improved: Better solubility in blood plasma.[1]
H-Bond Donors 1 (NH)2-3 (OH, NH)Improved: More specific interactions with target residues.
TPSA (Polar Surface) < 40 Ų60 - 80 ŲOptimal: Good membrane permeability (Rule of 5 compliant).[1]
Metabolic Stability Prone to oxidationEthanol group may be glucuronidatedCaution: May require esterification (prodrug) to extend half-life.[1]

Conclusion

The comparative docking data confirms that benzimidazole ethanol derivatives are not merely structural variants but functionally superior scaffolds for specific targets like Telomerase (5CQG) . The addition of the hydroxyethyl/ethanol chain serves a dual purpose: it acts as a flexible anchor in the binding pocket (enhancing binding energy to -10.84 kcal/mol ) and improves the drug-likeness profile by lowering LogP.

For researchers targeting resistant cancer lines (e.g., MCF-7), these derivatives represent a high-priority lead class.[1] Future optimization should focus on stabilizing the ethanol tail against rapid metabolic glucuronidation while maintaining the critical H-bonds identified in the docking studies.

References

  • Magar, V. K., et al. (2024).[1][2][3] "Targeting Telomerase for Human Breast Carcinoma (MCF-7 Cell Lines): Synthesis and Docking of Pyrimidine Derivatives from Benzimidazole Ethanol." International Journal of Pharmacy and Pharmaceutical Research, 30(4), 575-593.[1][2][3]

  • Yadav, D. B., et al. (2021).[1] "Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins." Bioinformation, 17(3), 366.[1]

  • Abdullah, A., et al. (2021).[1][4] "Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors." Sains Malaysiana, 50(9).[1]

  • Fadda, A. A., et al. (2022).[1] "New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation." Arabian Journal of Chemistry, 15(11).[1]

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Safety Operating Guide

1-(1H-Benzo[d]imidazol-1-yl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-(1H-Benzo[d]imidazol-1-yl)ethanol

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of active pharmaceutical ingredients and their precursors. 1-(1H-Benzo[d]imidazol-1-yl)ethanol is a crucial intermediate featuring a benzimidazole core—a privileged scaffold ubiquitous in medicinal chemistry. However, the exact properties that make benzimidazoles biologically valuable (such as metabolic stability and high target affinity) also make them ecologically hazardous.

Improper disposal can lead to environmental persistence and the disruption of aquatic ecosystems. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and final disposal of 1-(1H-Benzo[d]imidazol-1-yl)ethanol, ensuring both laboratory safety and stringent regulatory compliance.

Mechanistic Rationale for Stringent Disposal Strategies

Why is sewering this compound strictly prohibited? Benzimidazole rings are highly stable and resist standard oxidative degradation in municipal wastewater treatment plants. When flushed down the drain, these compounds pass through processing facilities unaltered, eventually accumulating in surface and ground waters[1].

To prevent this vector of environmental contamination, the Environmental Protection Agency (EPA) explicitly bans the sewering of hazardous pharmaceutical wastes and biologically active intermediates[2]. Therefore, the only scientifically sound method for final destruction is high-temperature incineration. Incineration provides sufficient thermal energy to permanently break the robust carbon-nitrogen bonds of the imidazole ring, neutralizing the compound's biological activity[3].

Immediate Safety & Handling Precautions

Before initiating any workflow involving 1-(1H-Benzo[d]imidazol-1-yl)ethanol, personnel must establish a primary barrier of protection. The following Personal Protective Equipment (PPE) protocol is designed not just for compliance, but as a mechanistic shield against transdermal and inhalation exposure.

Table 1: Mandatory Personal Protective Equipment (PPE) and Mechanistic Rationale

EquipmentSpecificationMechanistic Rationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)Prevents transdermal absorption of biologically active heterocycles.
Eye Protection Chemical safety goggles or face shieldProtects mucosal membranes from irritating dust or solvent splashes.
Body Protection Flame-resistant lab coatMitigates contamination of personal clothing and prevents direct skin exposure.
Respiratory Protection NIOSH-approved N95 or P100 particulate respiratorPrevents the inhalation of aerosolized powders during weighing or material transfer[4].

Step-by-Step Disposal Protocol

A self-validating disposal protocol ensures that every action leaves a verifiable trace, preventing the accidental mixing of incompatible chemicals and ensuring downstream safety for waste handlers.

Step 1: Waste Characterization & Segregation Do not mix 1-(1H-Benzo[d]imidazol-1-yl)ethanol with other waste streams unless explicitly validated by your safety officer. Proper segregation prevents dangerous exothermic cross-reactions[3].

  • Solid Waste: Place raw powders and contaminated consumables (weighing boats, pipette tips) into a designated, sealed High-Density Polyethylene (HDPE) container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, methanol), collect the solution in a compatible glass or HDPE carboy. Keep this strictly separated from aqueous or acidic waste.

Step 2: Containerization & Sealing Ensure the waste container is structurally sound. Always use secondary containment (e.g., placing the primary waste bottle inside a larger, chemical-resistant plastic bin) to mitigate catastrophic failure if the primary vessel leaks.

Step 3: Regulatory Labeling (Self-Validation Step) Label the container immediately upon the first drop of waste entering it. The label must explicitly state "Hazardous Waste: 1-(1H-Benzo[d]imidazol-1-yl)ethanol" and list the specific solvent composition[3]. This validates the segregation step and provides critical data for Environmental Health and Safety (EHS) personnel.

Step 4: EHS Transfer and Final Incineration Maintain a running log of the waste volume. Once the container reaches 80% capacity, initiate a transfer request to your institution's EHS department. EHS will route the material to a licensed hazardous waste facility for final high-temperature incineration[3].

Table 2: Waste Segregation and Containment Matrix

Waste StreamContainer TypeSegregation Rule
Solid Waste (Powder) High-density polyethylene (HDPE)Keep separate from strong oxidizers; label as "Organic Solid Waste".
Liquid Waste (Aqueous) Glass or HDPE carboyEnsure pH is neutral; do not mix with heavy metals.
Liquid Waste (Organic) Glass or HDPE carboySegregate from aqueous waste; label with specific solvent composition.
Contaminated Consumables Puncture-resistant bio-binIncludes pipette tips, weighing boats, and PPE exposed to the chemical.
Operational Workflow Visualization

DisposalWorkflow Start Generate 1-(1H-Benzo[d]imidazol-1-yl)ethanol Waste Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Segregation Waste Segregation & Labeling Solid->Segregation Liquid->Segregation EHS EHS Collection & Storage Segregation->EHS Log & Seal Incineration High-Temperature Incineration EHS->Incineration Final Disposal

Figure 1: Logical workflow for the segregation and disposal of benzimidazole derivative waste.

Emergency Spill Response Methodology

Spills compromise the controlled laboratory environment. The following protocol shifts the operational state from "routine handling" to "active containment," minimizing exposure risks.

Step 1: Immediate Area Isolation & Assessment Halt all nearby experiments immediately. Visually assess the spill volume and state (solid vs. liquid) without approaching the epicenter.

Step 2: Containment via Inert Absorption For small spills (< 50g solid or < 50mL liquid), do not use reactive cleaning agents. Apply an inert absorbent such as dry sand or vermiculite[3]. This mechanically traps the chemical without risking an unpredictable exothermic reaction.

Step 3: Mechanical Collection Using non-sparking tools, carefully sweep the absorbed mixture. Avoid aggressive sweeping, which can easily aerosolize the benzimidazole powder and create an inhalation hazard[4].

Step 4: Decontamination and EHS Escalation Transfer the collected material into a designated hazardous waste container. Wash the spill area with a compatible solvent, followed by soap and water. For large spills (> 50g / 50mL), evacuate the laboratory immediately and contact EHS for professional hazmat remediation[3],[4].

Spill Response Logic Visualization

SpillResponse Spill Chemical Spill Detected Assess Assess Spill Size & State Spill->Assess Small Small Spill (< 50g / 50mL) Assess->Small Large Large Spill (> 50g / 50mL) Assess->Large Absorb Use Inert Absorbent (Vermiculite/Sand) Small->Absorb Evacuate Evacuate Lab & Contact EHS Large->Evacuate Collect Collect in Sealed Hazardous Container Absorb->Collect

Figure 2: Step-by-step decision matrix for chemical spill response and containment.

References

  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste Source: Crowell & Moring LLP URL:[Link]

  • Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals Source: Fennemore Law URL:[Link]

Sources

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